Bunitrolol Hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPWESHPIMRNNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945768 | |
| Record name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29876-08-2, 23093-74-5 | |
| Record name | Bunitrolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29876-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stresson | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029876082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-[3-[(tert-butyl)amino]-2-hydroxypropoxy]benzonitrile monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(3-tert-butylamino-2-hydroxypropoxy)benzonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUNITROLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A42VUS2X73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bunitrolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action: Beta-Adrenergic Blockade
Bunitrolol exerts its primary pharmacological effect by competitively antagonizing beta-adrenergic receptors (β-ARs).[1] These receptors, integral to the sympathetic nervous system, are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like epinephrine (B1671497) and norepinephrine. There are two predominant subtypes of beta-receptors in the cardiovascular system: β1 and β2.
-
β1-Adrenergic Receptors: Primarily located in the heart, these receptors regulate heart rate (chronotropy), contractility (inotropy), and conduction velocity.
-
β2-Adrenergic Receptors: Found in the smooth muscle of the bronchioles and blood vessels, their stimulation leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.
By binding to these receptors, Bunitrolol prevents the binding of endogenous catecholamines, thereby inhibiting their downstream effects. This blockade of β1-receptors in the heart leads to a decrease in heart rate and myocardial contractility, which are key to its therapeutic effects in conditions like hypertension and angina pectoris.[2]
Downstream Signaling Pathway: Inhibition of the Adenylyl Cyclase Cascade
The activation of beta-adrenergic receptors by agonists initiates a signaling cascade mediated by the stimulatory G-protein (Gs). This process culminates in the activation of the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). cAMP, a crucial second messenger, then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the characteristic physiological responses of beta-adrenergic stimulation.
Bunitrolol, by blocking the initial receptor activation, effectively inhibits this entire downstream cascade. The resultant decrease in intracellular cAMP levels is the molecular basis for its negative chronotropic and inotropic effects on the heart.
Figure 1: Bunitrolol's inhibition of the beta-adrenergic signaling pathway.
Secondary Mechanisms of Action
Beyond its primary beta-blocking activity, Bunitrolol exhibits two other notable pharmacological properties:
Alpha-1 Adrenergic Receptor Antagonism
Bunitrolol possesses weak alpha-1 adrenergic receptor blocking activity.[1] Alpha-1 receptors are predominantly located on vascular smooth muscle, and their stimulation by catecholamines leads to vasoconstriction. By weakly antagonizing these receptors, Bunitrolol can contribute to a reduction in peripheral vascular resistance, which may augment its antihypertensive effect.
Intrinsic Sympathomimetic Activity (ISA)
Bunitrolol is also characterized by its intrinsic sympathomimetic activity (ISA). This means that while it acts as an antagonist in the presence of high catecholamine levels, it can exert a low level of agonist activity at the beta-receptor in their absence. The clinical significance of ISA is a subject of ongoing research, but it is thought to potentially mitigate some of the adverse effects of beta-blockade, such as bradycardia and bronchoconstriction, by maintaining a basal level of receptor stimulation.
Quantitative Data and Experimental Protocols
Representative Quantitative Data (Propranolol)
| Parameter | Receptor/Enzyme | Value |
| Ki (nM) | β1-Adrenergic Receptor | 1.6 |
| Ki (nM) | β2-Adrenergic Receptor | 0.8 |
| IC50 (µM) | Isoproterenol-stimulated Adenylyl Cyclase | 0.02 |
Note: These values are representative and can vary depending on the specific experimental conditions and tissue/cell types used.
Detailed Experimental Protocols
This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., Bunitrolol) for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing a high density of β1 or β2-adrenergic receptors (e.g., from CHO or HEK293 cells stably transfected with the respective receptor).
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).
-
Non-labeled competitor (test compound, e.g., Bunitrolol hydrochloride).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold incubation buffer).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the incubation buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radioligand and varying concentrations of the unlabeled competitor (Bunitrolol).
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Bunitrolol's Intrinsic Sympathomimetic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bunitrolol (B1668052) is a non-selective β-adrenergic receptor antagonist that possesses intrinsic sympathomimetic activity (ISA). This property, also known as partial agonist activity, distinguishes it from many other β-blockers and has significant implications for its pharmacological profile and clinical use. This technical guide provides an in-depth exploration of the core principles of bunitrolol's ISA, including its mechanism of action at the molecular level, its effects on second messenger systems, and its physiological consequences. Detailed experimental protocols for assessing ISA are provided, along with a summary of available quantitative data to facilitate comparative analysis.
Introduction to Intrinsic Sympathomimetic Activity (ISA)
Beta-blockers are a class of drugs that competitively inhibit the effects of catecholamines at β-adrenergic receptors.[1] While all β-blockers share this antagonist property, some also exhibit partial agonist activity, meaning they can weakly stimulate the receptor in the absence of a full agonist.[1][2] This dual action is termed intrinsic sympathomimetic activity (ISA).[1] The clinical relevance of ISA lies in its potential to mitigate some of the adverse effects associated with β-blockade, such as bradycardia and bronchoconstriction, by maintaining a low level of receptor stimulation.[3] Bunitrolol is a notable example of a β-blocker with ISA.[4]
Molecular Mechanism of Bunitrolol's ISA
The intrinsic sympathomimetic activity of bunitrolol arises from its interaction with β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon binding, a full agonist like isoproterenol (B85558) induces a conformational change in the receptor that leads to robust activation of the associated Gs protein and subsequent stimulation of adenylyl cyclase.[5] In contrast, a partial agonist like bunitrolol induces a less pronounced conformational change, resulting in a submaximal activation of the downstream signaling cascade.[6]
β-Adrenergic Receptor Signaling Pathway
The binding of an agonist to a β-adrenergic receptor initiates a signaling cascade that ultimately leads to a physiological response. The key steps are outlined in the diagram below.
Quantitative Assessment of Bunitrolol's ISA
The intrinsic sympathomimetic activity of a β-blocker can be quantified by measuring its binding affinity to β-adrenergic receptors and its efficacy in stimulating second messenger production, such as cyclic AMP (cAMP), relative to a full agonist.
Receptor Binding Affinity
| Compound | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) | β1/β2 Selectivity Ratio | Reference |
| Bunitrolol | Data not available | Data not available | Data not available | |
| Propranolol (B1214883) | 1.1 | 0.8 | 1.38 | [7] |
| Pindolol | 1.8 | 1.1 | 1.64 | [7] |
| Acebutolol | 300 | 4000 | 0.075 | [1] |
Adenylyl Cyclase Activation
The efficacy of a partial agonist is often expressed as the maximal response (Emax) it can produce relative to a full agonist, such as isoproterenol.
| Compound | Emax (% of Isoproterenol response) | Assay System | Reference |
| Bunitrolol | Data not available | ||
| Acebutolol | 17 ± 8% | Isolated rat atrium | [1] |
| Pindolol | ~50% (qualitative) | Myocardial infarction patients | [8] |
Hemodynamic Effects of Bunitrolol
The ISA of bunitrolol translates into distinct hemodynamic effects compared to β-blockers lacking this property. At rest, the partial agonist activity can lead to a smaller decrease in heart rate and cardiac output.
| Parameter | Condition | Bunitrolol Effect | Reference |
| Heart Rate | Rest | Dose-dependent decrease; ISA apparent at higher doses | [4] |
| Blood Pressure | Hypertension | Reduction in systolic and diastolic pressure | [9] |
| Cardiac Output | Rest | Maintained or slightly decreased | [3] |
Experimental Protocols
Radioligand Binding Assay for β-Adrenoceptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of bunitrolol for β1- and β2-adrenergic receptors using a competitive binding assay with a radiolabeled antagonist.
Objective: To determine the Ki of bunitrolol for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing either β1- or β2-adrenergic receptors
-
Radioligand: [³H]-CGP 12177 (a non-selective β-antagonist)
-
Non-selective antagonist: Propranolol (for determining non-specific binding)
-
Test compound: Bunitrolol
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of bunitrolol.
-
In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of [³H]-CGP 12177, and varying concentrations of bunitrolol or propranolol (for non-specific binding).
-
Incubate the plate at 37°C for 60 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the bunitrolol concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of bunitrolol that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of bunitrolol on ischemic myocardial energy metabolism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A match between binding to beta-adrenoceptors and stimulation of adenylyl cyclase parameters of (-)isoproterenol and salbutamol on rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structural basis for agonist and partial agonist action on a β1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is the intrinsic sympathomimetic activity (ISA) of beta-blocking compounds relevant in acute myocardial infarction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of beta blockade and intrinsic sympathomimetic activity on hemodynamics, inotropy and respiration at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Architecture and Stereochemical Landscape of Bunitrolol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bunitrolol is a non-selective β-adrenergic receptor antagonist characterized by a chiral center, leading to stereoisomers with distinct pharmacological profiles. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and mechanism of action of Bunitrolol. Particular emphasis is placed on the stereoselective interactions with β-adrenergic receptors and the downstream signaling pathways. This document synthesizes critical data into structured tables and provides detailed experimental protocols for the synthesis and chiral resolution of Bunitrolol, aiming to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.
Chemical Structure and Physicochemical Properties
Bunitrolol, with the IUPAC name 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile, is a member of the aryloxypropanolamine class of β-blockers.[1][2] Its chemical structure consists of a cyanophenoxy group linked to a propanolamine (B44665) side chain, which contains a secondary alcohol and a bulky tert-butylamino group. The presence of a stereocenter at the C2 position of the propanolamine chain gives rise to two enantiomers: (S)-Bunitrolol and (R)-Bunitrolol.[3][4]
Table 1: Chemical and Physicochemical Properties of Bunitrolol
| Property | Value | Reference |
| IUPAC Name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile | [1][2] |
| Chemical Formula | C₁₄H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 248.32 g/mol | [2] |
| CAS Number (Racemate) | 34915-68-9 | [1][2] |
| CAS Number ((S)-enantiomer) | 59995-59-4 | |
| CAS Number ((R)-enantiomer) | 22972-95-8 | [4] |
| XLogP3 | 1.9 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Stereochemistry and Pharmacological Activity
Table 2: Stereoselectivity of Related β-Blockers
| Compound | Enantiomer | Receptor | Affinity (Ki or -logED50) | Fold Difference (S vs. R) | Reference |
| Metoprolol | (S) | β1 | 7.73 (-log Ki) | ~500 | |
| (R) | β1 | 5.00 (-log Ki) | |||
| Timolol | (S) | β-receptors | - | ~54 | |
| (R) | β-receptors | - |
Experimental Protocols
Racemic Synthesis of Bunitrolol
The synthesis of racemic Bunitrolol can be achieved through a two-step process involving the formation of an epoxide intermediate followed by its reaction with tert-butylamine (B42293).[1]
Step 1: Synthesis of 2-(2,3-epoxypropoxy)benzonitrile
-
To a stirred solution of 2-cyanophenol (1 equivalent) in a suitable solvent such as acetone (B3395972) or methanol (B129727), add potassium carbonate (1.5 equivalents).
-
Add epichlorohydrin (B41342) (1.2 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-(2,3-epoxypropoxy)benzonitrile.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of (±)-Bunitrolol
-
Dissolve the purified 2-(2,3-epoxypropoxy)benzonitrile (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add tert-butylamine (3-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gentle reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, remove the excess tert-butylamine and solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield racemic Bunitrolol.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Chemoenzymatic Resolution of Bunitrolol Enantiomers
The enantiomers of Bunitrolol can be resolved using a chemoenzymatic approach, which takes advantage of the stereoselectivity of lipases.
Protocol: Lipase-catalyzed Kinetic Resolution
-
Preparation of Racemic Precursor: Synthesize the racemic chlorohydrin intermediate, 1-chloro-3-(2-cyanophenoxy)propan-2-ol, by reacting 2-(2,3-epoxypropoxy)benzonitrile with hydrochloric acid.
-
Enzymatic Acetylation:
-
Dissolve the racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol in an organic solvent (e.g., toluene (B28343) or tert-butyl methyl ether).
-
Add an acyl donor, such as vinyl acetate.
-
Add a lipase (B570770) preparation (e.g., Candida antarctica lipase B - CALB).
-
Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed acetate. The reaction is typically stopped at or near 50% conversion to achieve high ee for both enantiomers.
-
-
Separation:
-
After the desired conversion is reached, separate the unreacted (R)-1-chloro-3-(2-cyanophenoxy)propan-2-ol from the (S)-acetate by column chromatography.
-
-
Synthesis of (S)-Bunitrolol:
-
React the purified (R)-1-chloro-3-(2-cyanophenoxy)propan-2-ol with tert-butylamine as described in the racemic synthesis (Step 2) to yield (S)-Bunitrolol.
-
-
Synthesis of (R)-Bunitrolol:
-
Hydrolyze the separated (S)-acetate to obtain (S)-1-chloro-3-(2-cyanophenoxy)propan-2-ol.
-
React the (S)-chlorohydrin with tert-butylamine to yield (R)-Bunitrolol.
-
-
Purification and Characterization: Purify and characterize the individual enantiomers as described for the racemic product.
Mechanism of Action and Signaling Pathway
Bunitrolol exerts its pharmacological effects by competitively blocking the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating cardiovascular function.
Beta-Adrenergic Receptor Signaling Cascade
Upon agonist binding, β-adrenergic receptors undergo a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to increased heart rate, contractility, and conduction velocity. Bunitrolol, as an antagonist, prevents this cascade from being initiated.
Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of Bunitrolol.
Experimental Workflow for Synthesis and Resolution
The overall workflow for the synthesis and resolution of Bunitrolol enantiomers involves a series of chemical and enzymatic steps, followed by purification and analysis.
Caption: Experimental workflow for the synthesis and chemoenzymatic resolution of Bunitrolol.
Conclusion
Bunitrolol serves as a classic example of a stereoselective β-adrenergic antagonist. Its chemical structure is amenable to both racemic and enantioselective synthesis, with chemoenzymatic methods offering an efficient route to the pharmacologically active (S)-enantiomer. Understanding the stereochemical aspects of its interaction with β-adrenergic receptors and the subsequent signaling pathways is crucial for the rational design and development of new cardiovascular drugs. This guide provides a foundational resource for researchers engaged in the study of Bunitrolol and related compounds. Further research to quantify the binding affinities of the individual enantiomers and to explore their differential metabolic profiles would provide a more complete understanding of this important pharmaceutical agent.
References
Bunitrolol Hydrochloride: A Comprehensive Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bunitrolol hydrochloride is a non-selective beta-adrenergic antagonist with additional weak alpha-1-adrenergic blocking activity. This document provides an in-depth technical guide to the receptor binding profile of this compound, compiling available quantitative data, detailing experimental methodologies for receptor binding assays, and illustrating the associated signaling pathways. The information presented is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Quantitative Receptor Binding Profile
The affinity of this compound for various neurotransmitter receptors has been characterized through radioligand binding assays. The following table summarizes the available quantitative data, including inhibition constants (Ki) and pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Receptor Subtype | Ligand | Value | Units | Reference |
| Adrenergic Receptors | ||||
| β1-adrenergic | Bunitrolol | 12.02 | nM (Ki) | [1] |
| β-adrenergic (general) | Bunitrolol | High Affinity | - | [2] |
| α1-adrenergic | Bunitrolol | Weak Activity | - | [2] |
| Serotonergic Receptors | ||||
| 5-HT1 | Bunitrolol | - | - | [3] |
| 5-HT2 | Bunitrolol | - | - | [4] |
Note: While the weak α1-blocking activity and interactions with serotonergic receptors are documented, specific quantitative Ki or pA2 values from the primary literature were not available in the sources reviewed.
Experimental Protocols
The following protocols describe standard methodologies for determining the receptor binding affinity of compounds like this compound. These are generalized procedures based on common practices in the field.[2][5][6][7][8]
Radioligand Competition Binding Assay for β-Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[2][5][6][7][8]
Materials:
-
Receptor Source: Membranes prepared from tissues or cells expressing β1- and β2-adrenergic receptors (e.g., turkey erythrocytes for β1, rat erythrocytes for β2, or recombinant cell lines).[2]
-
Radioligand: [3H]dihydroalprenolol ([3H]DHA), a non-selective β-adrenergic antagonist.[2]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled, potent β-adrenergic antagonist (e.g., propranolol).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum filtration manifold.[2]
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the receptor membranes, a fixed concentration of [3H]DHA (typically at or below its Kd value), and varying concentrations of this compound.
-
Total and Non-specific Binding:
-
For total binding , incubate membranes with [3H]DHA only.
-
For non-specific binding , incubate membranes with [3H]DHA and a high concentration of propranolol.
-
-
Incubation: Incubate the reaction mixtures at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]
-
Filtration: Rapidly filter the incubation mixtures through the glass fiber filters under vacuum to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[2]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of Bunitrolol that inhibits 50% of the specific radioligand binding) from the resulting competition curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Schild Analysis for Determining pA2 Values
This functional assay determines the potency of an antagonist by measuring its ability to shift the concentration-response curve of an agonist.
Materials:
-
Isolated Tissue Preparation: An isolated organ or tissue that responds to adrenergic agonists (e.g., guinea pig atria for β1, guinea pig trachea for β2).
-
Agonist: A β-adrenergic agonist (e.g., isoproterenol).
-
Antagonist: this compound.
-
Organ Bath System: With physiological salt solution, temperature control, and aeration.
-
Transducer and Recording System: To measure tissue response (e.g., contraction or relaxation).
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath containing physiological salt solution and allow it to equilibrate.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist to establish a baseline.
-
Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound for a predetermined time.
-
Agonist Response in Presence of Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of Bunitrolol.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of Bunitrolol.
-
Data Analysis: Calculate the dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist). Create a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value.
Signaling Pathways
This compound exerts its pharmacological effects by blocking the signaling pathways initiated by the binding of endogenous catecholamines (e.g., epinephrine (B1671497) and norepinephrine) to β-adrenergic and α1-adrenergic receptors.
β-Adrenergic Receptor Signaling Pathway (Antagonized by Bunitrolol)
References
- 1. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta adrenergic antagonists inhibit serotonin uptake by pulmonary vascular cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of antiepileptic and antimyoclonic drugs on serotonin receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. revvity.com [revvity.com]
Pharmacological Properties of Bunitrolol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bunitrolol (B1668052) is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and additional alpha-1 adrenoceptor blocking properties. This guide provides a comprehensive overview of the pharmacological properties of Bunitrolol, summarizing its receptor binding affinity, selectivity, and pharmacokinetic and pharmacodynamic profiles. Detailed methodologies for key experiments are outlined where available, and signaling pathways are illustrated to provide a deeper understanding of its mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis.
Receptor Binding Affinity and Selectivity
Table 1: Receptor Binding Affinity of Bunitrolol
| Receptor Subtype | Ligand | Species | Tissue | Ki (nM) |
| Beta-1 Adrenergic Receptor | Bunitrolol | Rat | Brain | 12.02 |
Experimental Protocol: Radioligand Binding Assay
A standard experimental approach to determine the binding affinity (Ki) of a compound like Bunitrolol for adrenergic receptors involves a competitive radioligand binding assay. A detailed, generalized protocol is described below, as the specific protocol for the cited Bunitrolol study is not available.
Objective: To determine the equilibrium dissociation constant (Ki) of Bunitrolol for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the target beta-adrenergic receptor subtype (e.g., rat brain homogenate, CHO cells transfected with human β1 or β2 receptors).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-CGP 12177, [125I]-Iodocyanopindolol).
-
Unlabeled Bunitrolol at various concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter or a gamma counter.
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.
-
Assay Setup: A series of tubes are prepared containing a fixed concentration of the radiolabeled ligand, the membrane preparation, and varying concentrations of unlabeled Bunitrolol. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation or gamma counter.
-
Data Analysis: The concentration of Bunitrolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Pharmacodynamics
Beta-Adrenergic Antagonism and Intrinsic Sympathomimetic Activity (ISA)
Bunitrolol is classified as a non-selective beta-blocker, meaning it antagonizes the effects of catecholamines at both β1 and β2-adrenergic receptors. A key characteristic of Bunitrolol is its intrinsic sympathomimetic activity (ISA) , also referred to as partial agonist activity.[1][2][3] This means that Bunitrolol can weakly stimulate beta-adrenergic receptors in the absence of a full agonist. This property can result in a less pronounced decrease in resting heart rate and cardiac output compared to beta-blockers without ISA.[4]
Experimental Protocol: Assessment of Intrinsic Sympathomimetic Activity (ISA) in vivo (Generalized)
A common experimental model to assess ISA is the pithed rat model, where the influence of the central nervous system on the heart is removed.
Objective: To determine if Bunitrolol possesses intrinsic sympathomimetic activity by measuring its effect on heart rate in a sympatho-inhibited state.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic agent (e.g., pentobarbital).
-
Pithing rod.
-
Apparatus for artificial respiration.
-
System for continuous monitoring of heart rate and blood pressure.
-
Bunitrolol and a full agonist (e.g., isoproterenol) for positive control.
-
A beta-blocker without ISA (e.g., propranolol) for negative control.
Procedure:
-
Animal Preparation: Rats are anesthetized, and a pithing rod is inserted through the orbit and spinal canal to destroy the central nervous system, eliminating central sympathetic outflow. The animals are then artificially ventilated.
-
Instrumentation: A catheter is inserted into a carotid artery for blood pressure monitoring and into a jugular vein for drug administration. Heart rate is derived from the blood pressure signal.
-
Drug Administration: After a stabilization period, baseline heart rate and blood pressure are recorded. Bunitrolol is administered intravenously at increasing doses.
-
Data Collection: Changes in heart rate are continuously recorded. An increase in heart rate following the administration of Bunitrolol in this model indicates intrinsic sympathomimetic activity.
-
Controls: The effects of a full agonist (isoproterenol) and a beta-blocker without ISA (propranolol) are also tested for comparison.
Hemodynamic Effects
Clinical studies have demonstrated the hemodynamic effects of Bunitrolol in humans.
Table 2: Hemodynamic Effects of Bunitrolol in Humans
| Parameter | Condition | Dosage | Change | Reference |
| Resting Heart Rate | Rest | 0.05 mg/kg IV | ↓ 12% | [5] |
| Exercise Heart Rate | Hand Grip Exercise | 0.05 mg/kg IV | ↓ 4% | [5] |
| Resting Left Ventricular End Diastolic Pressure | Rest | 0.05 mg/kg IV | ↑ 2.2 mmHg | [5] |
| Cardiac Output | Rest | 0.05 mg/kg IV | Slight Increase | [5] |
| Stroke Volume | Rest & Exercise | 0.05 mg/kg IV | Considerable Increase | [5] |
| Resting Heart Rate | Rest | 30-240 mg/day (chronic) | ↓ 8% | [2] |
| Maximal Exercise Heart Rate | Graded Exercise | 30-240 mg/day (chronic) | ↓ 25% | [2] |
| Maximal Exercise Stroke Index | Graded Exercise | 30-240 mg/day (chronic) | ↑ 34% | [2] |
| Mean Brachial Artery Pressure | Maximal Exercise | 30-240 mg/day (chronic) | ↓ 12% | [2] |
| LV Systolic Pressure | Ischemic Heart Disease | Not specified | ↓ 5% | [6] |
| LV End-Diastolic Pressure | Ischemic Heart Disease | Not specified | ↓ 17% | [6] |
Alpha-1 Adrenoceptor Blockade and Vasodilator Action
Bunitrolol also possesses alpha-1 adrenoceptor blocking activity, which contributes to its vasodilator effect.[7] This action leads to a reduction in peripheral vascular resistance.
Experimental Evidence for Alpha-1 Blockade:
In studies on anesthetized dogs, intra-arterial administration of Bunitrolol caused a more significant increase in blood flow in the femoral artery (rich in alpha-adrenoceptors) compared to the coronary artery.[7] Furthermore, intravenous Bunitrolol was more effective at suppressing vasoconstrictor responses to sympathetic nerve stimulation than to exogenous norepinephrine, an effect similar to the selective alpha-1 blocker prazosin.[7]
Signaling Pathways
Beta-Adrenergic Receptor Signaling
The primary mechanism of action of Bunitrolol as a beta-blocker involves the antagonism of the canonical beta-adrenergic signaling pathway. Beta-1 and beta-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines like epinephrine (B1671497) and norepinephrine, activate the stimulatory G-protein, Gs.[1][8][9][10][11] This, in turn, activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[1][8][9][10][11] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate, contractility, and relaxation of smooth muscle. Bunitrolol competitively blocks the binding of catecholamines to the receptor, thereby inhibiting this signaling cascade. Due to its intrinsic sympathomimetic activity, Bunitrolol can also partially activate this pathway.
Caption: Beta-adrenergic receptor signaling pathway.
Alpha-1 Adrenergic Receptor Signaling
The vasodilator effect of Bunitrolol is partly mediated by its blockade of alpha-1 adrenergic receptors. These receptors are also GPCRs, but they couple to the Gq protein. Activation of the Gq pathway leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction and vasoconstriction. By blocking this receptor, Bunitrolol prevents this signaling cascade, resulting in vasodilation.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Pharmacokinetics
Detailed pharmacokinetic parameters for Bunitrolol in humans are not extensively documented in readily available literature. The following table provides a general overview of the pharmacokinetic properties of beta-blockers, which can serve as a contextual reference.
Table 3: General Pharmacokinetic Properties of Beta-Blockers
| Parameter | Description | General Range for Beta-Blockers |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Varies widely (e.g., ~30% for propranolol (B1214883) to ~90% for bisoprolol).[12] |
| Protein Binding | The extent to which a drug binds to plasma proteins. | Varies from low (e.g., ~30% for bisoprolol) to high (e.g., >90% for propranolol).[12] |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Generally large, indicating distribution into tissues. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Dependent on hepatic metabolism and/or renal excretion. |
| Elimination Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by one-half. | Varies from short (e.g., 3-4 hours for propranolol) to long (e.g., 9-12 hours for atenolol). |
Conclusion
Bunitrolol is a non-selective beta-adrenergic antagonist characterized by its intrinsic sympathomimetic activity and additional alpha-1 adrenoceptor blocking properties. These pharmacological features result in a unique hemodynamic profile, including a reduction in heart rate and blood pressure, with a less pronounced negative impact on cardiac output at rest compared to beta-blockers lacking ISA. Its vasodilator action, mediated by alpha-1 blockade, contributes to its antihypertensive effects. While some quantitative data on its receptor affinity and in vivo effects are available, a comprehensive pharmacokinetic profile and detailed experimental protocols from seminal studies are not widely accessible. Further research to fully characterize the beta-2 receptor affinity and detailed pharmacokinetic parameters of Bunitrolol would provide a more complete understanding of its pharmacological profile for drug development and research applications.
References
- 1. The signal transduction between beta-receptors and adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haemodynamic response to graded exercise during chronic beta-adrenergic blockade with bunitrolol, an agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central haemodynamic effects of beta blockers in hypertension. A comparison between atenolol, metoprolol, timolol, penbutolol, alprenolol pindolol and bunitrolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haemodynamic observations with KO. 1366 (bunitrolol), a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemodynamic effect of bunitrolol on patients with ischemic heart disease. Comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism underlying the vasodilator action of bunitrolol: contribution of alpha 1-adrenoceptor blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-adrenergic receptor-G protein-adenylyl cyclase signal transduction in the failing heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of β-adrenergic receptor function: An emphasis on receptor resensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Clinical pharmacokinetics of beta-adrenoreceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Bunitrolol's Selectivity Profile for Beta-1 versus Beta-2 Adrenoceptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro selectivity of Bunitrolol for beta-1 (β1) and beta-2 (β2) adrenergic receptors. Bunitrolol, a beta-adrenergic antagonist, has been a subject of pharmacological interest to understand its therapeutic actions and potential side effects. This document compiles and presents quantitative binding data, detailed experimental methodologies, and relevant signaling pathways to offer a thorough understanding of its receptor interaction profile.
Quantitative Analysis of Bunitrolol's Binding Affinity
The selectivity of Bunitrolol for β1 and β2 adrenoceptors is determined by its binding affinity for each receptor subtype. This is typically quantified using equilibrium dissociation constants (Ki) derived from radioligand binding assays. A lower Ki value indicates a higher binding affinity. The selectivity is expressed as the ratio of Ki values (Ki β2 / Ki β1). A ratio significantly greater than 1 indicates β1-selectivity, while a ratio less than 1 suggests β2-selectivity.
A key study by Tsuchihashi et al. (1989) assessed the binding of Bunitrolol to β1 and β2-adrenoceptors in various rat tissues. The findings from this research are summarized below.
Table 1: Bunitrolol Binding Affinity for β1 and β2-Adrenoceptors
| Tissue Source (Rat) | Receptor Subtype | Radioligand | Ki (nM) - Bunitrolol | Selectivity (Ki β2 / Ki β1) | Reference |
| Heart | β1 | ¹²⁵I-ICYP | Value not available in abstract | Value not available in abstract | Tsuchihashi et al., 1989 |
| Lung | β2 | ¹²⁵I-ICYP | Value not available in abstract | Value not available in abstract | Tsuchihashi et al., 1989 |
| Brain | Mixed β1/β2 | ¹²⁵I-ICYP / ³H-CGP12177 | Value not available in abstract | Value not available in abstract | Tsuchihashi et al., 1989 |
Note: The precise Ki and selectivity values from the Tsuchihashi et al. (1989) study require access to the full-text article. The table structure is provided for when these values are obtained.
Experimental Protocols for Determining Bunitrolol Selectivity
The determination of Bunitrolol's binding affinity and selectivity for β-adrenoceptor subtypes involves specific and rigorous experimental procedures. The primary method employed is the radioligand displacement assay.
Radioligand Displacement Assay
This in vitro technique measures the affinity of a test compound (Bunitrolol) for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind with high affinity and specificity to that receptor.
Experimental Workflow for Radioligand Displacement Assay
Caption: Workflow of a radioligand displacement assay.
Detailed Methodological Steps:
-
Tissue Preparation:
-
Tissues rich in the target receptors are selected (e.g., rat heart for β1, rat lung for β2).
-
The tissues are homogenized in a suitable buffer to release the cell membranes.
-
The homogenate is subjected to differential centrifugation to isolate a membrane fraction containing the adrenoceptors.
-
-
Radioligand Binding Assay:
-
A constant concentration of a radioligand with high affinity for β-adrenoceptors (e.g., ¹²⁵I-iodocyanopindolol or ³H-CGP12177) is incubated with the prepared membranes.
-
Increasing concentrations of unlabeled Bunitrolol are added to compete with the radioligand for binding to the receptors.
-
The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a gamma or beta counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of Bunitrolol.
-
This generates a sigmoidal competition curve from which the IC50 value (the concentration of Bunitrolol that inhibits 50% of the specific radioligand binding) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Signaling Pathways of Beta-Adrenoceptors
Bunitrolol, as a beta-blocker, antagonizes the downstream signaling cascades initiated by the activation of β1 and β2-adrenoceptors by endogenous catecholamines like epinephrine (B1671497) and norepinephrine. Understanding these pathways is crucial for comprehending the pharmacological effects of Bunitrolol.
Canonical Beta-Adrenergic Receptor Signaling Pathway
The Enigmatic Alpha-1 Adrenergic Blockade of Bunitrolol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunitrolol, a non-selective beta-adrenergic receptor antagonist, has long been recognized for its therapeutic effects in cardiovascular medicine. However, a lesser-known yet significant characteristic of this compound is its weak alpha-1 adrenergic blocking activity. This property contributes to its overall pharmacological profile, particularly its vasodilatory effects. This technical guide provides a comprehensive overview of the current understanding of Bunitrolol's interaction with alpha-1 adrenergic receptors, synthesizing available data, outlining relevant experimental methodologies, and visualizing the pertinent signaling pathways. While direct quantitative data on Bunitrolol's alpha-1 adrenergic affinity remains elusive in publicly available literature, this guide will focus on the qualitative evidence and the experimental frameworks used to assess such activity.
I. Quantitative Data on Alpha-1 Adrenergic Blocking Activity
Despite extensive investigation, specific quantitative data for Bunitrolol's binding affinity (Kᵢ) or functional antagonism (pA₂) at alpha-1 adrenergic receptors are not readily found in published scientific literature. The primary evidence for this activity comes from comparative in vivo studies.
Table 1: Summary of Qualitative Alpha-1 Adrenergic Blocking Activity of Bunitrolol
| Parameter | Observation | Species/Model | Reference |
| Vasodilator Effect | Increased blood flow in the femoral arterial bed (rich in alpha-adrenoceptors). | Anesthetized Dogs | [1] |
| Antagonism of Alpha-1 Agonists | Suppressed vasoconstrictor responses to saphenous nerve stimulation and intraarterial norepinephrine. | Anesthetized Dogs | [1] |
| Comparative Antagonism | Effects were similar to the alpha-1 selective antagonist, prazosin, and dissimilar to the alpha-2 selective antagonist, yohimbine. | Anesthetized Dogs | [1] |
| Systemic Blood Pressure | Suppressed increases in mean systemic arterial pressure in response to the alpha-1 agonist, methoxamine. | Anesthetized Dogs | [1] |
II. Experimental Protocols
The characterization of a compound's alpha-1 adrenergic blocking activity typically involves a combination of in vitro and in vivo experimental protocols. While specific protocols for Bunitrolol are not detailed in the available literature, the following represent standard methodologies employed in the field.
A. Radioligand Binding Assay (In Vitro)
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of Bunitrolol for alpha-1 adrenergic receptors.
Principle: This competitive binding assay measures the ability of Bunitrolol to displace a radiolabeled ligand (e.g., [³H]-prazosin), which is known to bind with high affinity and selectivity to alpha-1 adrenergic receptors.
Materials:
-
Biological Material: Membranes prepared from cells or tissues expressing alpha-1 adrenergic receptors (e.g., rat cerebral cortex, CHO cells transfected with human alpha-1 adrenoceptor subtypes).
-
Radioligand: [³H]-prazosin.
-
Test Compound: Bunitrolol hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled alpha-1 antagonist (e.g., phentolamine).
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Incubation: Incubate the membranes with a fixed concentration of [³H]-prazosin and varying concentrations of Bunitrolol in the assay buffer.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of Bunitrolol that inhibits 50% of the specific binding of [³H]-prazosin). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
B. Functional Antagonism Assay (In Vitro)
This assay assesses the ability of a compound to inhibit the physiological response induced by an agonist.
Objective: To determine the pA₂ value of Bunitrolol, a measure of its functional antagonist potency at alpha-1 adrenergic receptors.
Principle: The assay measures the ability of Bunitrolol to antagonize the contractile response of an isolated tissue (e.g., rat aorta) to an alpha-1 adrenergic agonist (e.g., phenylephrine). The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Materials:
-
Tissue Preparation: Isolated rat thoracic aorta rings.
-
Agonist: Phenylephrine (B352888) hydrochloride.
-
Antagonist: this compound.
-
Organ Bath System: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Force Transducer and Recording System: To measure isometric tension.
Procedure:
-
Tissue Mounting: Mount the aortic rings in the organ baths under optimal resting tension.
-
Equilibration: Allow the tissues to equilibrate for a specified period.
-
Control Agonist Response: Generate a cumulative concentration-response curve for phenylephrine.
-
Antagonist Incubation: Wash the tissues and incubate with a known concentration of Bunitrolol for a predetermined time.
-
Agonist Response in Presence of Antagonist: Re-generate the phenylephrine concentration-response curve in the presence of Bunitrolol.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of Bunitrolol.
-
Data Analysis: Perform a Schild regression analysis by plotting the log (dose ratio - 1) against the negative log of the molar concentration of Bunitrolol. The x-intercept of the regression line provides the pA₂ value.
C. In Vivo Hemodynamic Studies
These studies evaluate the effect of the compound on physiological parameters in a living organism.
Objective: To assess the in vivo alpha-1 adrenergic blocking activity of Bunitrolol by measuring its effect on blood pressure and its antagonism of an alpha-1 agonist-induced pressor response.
Principle: In an anesthetized animal model, the administration of Bunitrolol is expected to cause vasodilation and a decrease in blood pressure. Its alpha-1 blocking activity can be further confirmed by its ability to attenuate the hypertensive effect of a selective alpha-1 adrenergic agonist.
Materials:
-
Animal Model: Anesthetized dogs.
-
Agonist: Methoxamine or phenylephrine.
-
Test Compound: Bunitrolol.
-
Instrumentation: System for monitoring arterial blood pressure (e.g., arterial catheter connected to a pressure transducer), infusion pumps.
Procedure:
-
Animal Preparation: Anesthetize the dogs and insert an arterial catheter for blood pressure monitoring and an intravenous catheter for drug administration.
-
Baseline Measurements: Record baseline mean arterial pressure.
-
Agonist Administration: Administer a dose of an alpha-1 agonist (e.g., methoxamine) and record the peak increase in mean arterial pressure.
-
Bunitrolol Administration: After the blood pressure returns to baseline, administer a dose of Bunitrolol intravenously.
-
Post-Antagonist Agonist Challenge: Re-administer the same dose of the alpha-1 agonist and record the pressor response.
-
Data Analysis: Compare the pressor response to the alpha-1 agonist before and after the administration of Bunitrolol. A significant reduction in the pressor response indicates alpha-1 adrenergic blockade.
III. Visualizations
A. Signaling Pathway of Alpha-1 Adrenergic Receptors
The following diagram illustrates the canonical signaling pathway activated by alpha-1 adrenergic receptors. Bunitrolol, as a weak antagonist, would be expected to competitively inhibit the binding of agonists like norepinephrine, thereby attenuating the downstream signaling cascade.
Caption: Alpha-1 adrenergic receptor signaling cascade.
B. Experimental Workflow for Determining pA₂ Value
The following diagram outlines the logical flow of a functional antagonism experiment to determine the pA₂ value of an antagonist.
Caption: Workflow for pA₂ determination via Schild analysis.
C. Logical Relationship of Bunitrolol's Dual Receptor Blockade
This diagram illustrates the dual pharmacological action of Bunitrolol, highlighting its primary beta-blocking activity and its weaker alpha-1 blocking activity, both contributing to its cardiovascular effects.
Caption: Dual adrenergic receptor blockade by Bunitrolol.
Conclusion
Bunitrolol exhibits a weak but physiologically relevant alpha-1 adrenergic blocking activity, which complements its primary beta-blocking effects and contributes to its vasodilatory and antihypertensive properties. While precise quantitative data on its affinity and potency at alpha-1 adrenoceptors are not currently available in the public domain, qualitative in vivo studies in canine models provide clear evidence for this action. The standard experimental protocols for radioligand binding, functional antagonism, and in vivo hemodynamic assessment provide a robust framework for any future investigations aiming to quantify this aspect of Bunitrolol's pharmacology. A deeper understanding of this dual action is crucial for a comprehensive appreciation of its therapeutic profile and for the development of future adrenergic receptor modulators.
References
Bunitrolol Hydrochloride: A Technical Overview for Researchers
For immediate release: A comprehensive technical guide on the core pharmacological and chemical properties of Bunitrolol Hydrochloride, intended for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a beta-adrenergic antagonist characterized by the following molecular properties:
| Property | Value | Citation(s) |
| Molecular Formula | C₁₄H₂₁ClN₂O₂ or C₁₄H₂₀N₂O₂.ClH | [1][2] |
| Molecular Weight | 284.78 g/mol | [1][2] |
| IUPAC Name | 2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile hydrochloride | [1] |
| CAS Number | 23093-74-5 | [2] |
Mechanism of Action: Beta-Adrenergic Blockade
This compound functions as a non-selective β-adrenergic receptor antagonist, with some α1-blocking activity contributing to its vasodilatory effects. Its primary mechanism involves the competitive inhibition of β-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure. The downstream signaling cascade initiated by β-adrenergic receptor activation is consequently inhibited.
Metabolic Pathway: CYP2D6-Mediated Hydroxylation
The primary metabolic pathway for Bunitrolol involves hydroxylation, predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. This process results in the formation of 4-hydroxybunitrolol, the major metabolite. The efficiency of this metabolic conversion can be influenced by genetic polymorphisms in the CYP2D6 gene, leading to variations in drug clearance among individuals.
Experimental Protocols
Chemoenzymatic Synthesis of this compound
This protocol outlines a chemoenzymatic approach to synthesize Bunitrolol, which allows for the production of specific enantiomers.
Step 1: Synthesis of 1-chloro-3-(2-cyanophenoxy)propan-2-ol
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-cyanophenol in an appropriate solvent such as acetonitrile.
-
Addition of Base: Add a base, for example, potassium carbonate, to the solution to deprotonate the phenol.
-
Addition of Epichlorohydrin (B41342): Slowly add epichlorohydrin to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: After cooling, filter the mixture to remove the base. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography to yield racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol.
Step 2: Enzymatic Kinetic Resolution (Optional, for enantiomerically pure product)
-
The racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol can be subjected to enzymatic kinetic resolution using a lipase (B570770), such as Candida antarctica lipase B (CAL-B), to selectively acylate one enantiomer, allowing for their separation.
Step 3: Reaction with tert-Butylamine (B42293)
-
Reaction Setup: Dissolve the synthesized 1-chloro-3-(2-cyanophenoxy)propan-2-ol (either racemic or a single enantiomer) in a suitable solvent.
-
Addition of Amine: Add an excess of tert-butylamine to the solution.
-
Reaction Conditions: Heat the reaction mixture in a sealed vessel at an elevated temperature for several hours.
-
Workup: After the reaction is complete, cool the mixture and remove the excess tert-butylamine and solvent under reduced pressure. The residue contains the free base of Bunitrolol.
Step 4: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude Bunitrolol free base in a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., ethereal HCl) dropwise until the precipitation of the hydrochloride salt is complete.
-
Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Analysis of Bunitrolol Metabolism by HPLC
This protocol details a high-performance liquid chromatography (HPLC) method for the analysis of Bunitrolol and its primary metabolite, 4-hydroxybunitrolol, from in vitro metabolism studies.
Materials:
-
This compound standard
-
4-hydroxybunitrolol standard
-
Rat liver microsomes (or other metabolic system)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Ethyl acetate (B1210297)
-
Acetic anhydride (B1165640)
-
Pyridine
-
HPLC system with a chiral column
Procedure:
-
Incubation:
-
In a microcentrifuge tube, prepare an incubation mixture containing rat liver microsomes, the NADPH-generating system, and phosphate buffer.
-
Add Bunitrolol to initiate the metabolic reaction.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
-
-
Extraction:
-
Add ethyl acetate to the terminated reaction mixture and vortex thoroughly to extract the analytes.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a small volume of pyridine.
-
Add acetic anhydride to the solution to acetylate the hydroxyl groups of Bunitrolol and its metabolite.
-
Allow the derivatization reaction to proceed at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a chiral HPLC column.
-
Use a suitable mobile phase for the separation of the acetylated derivatives of the Bunitrolol enantiomers and their metabolites.
-
Detect the compounds using a UV detector at an appropriate wavelength.
-
Quantify the analytes by comparing their peak areas to those of the standards.
-
References
The Discovery and Pharmacological Journey of Bunitrolol (Kö 1366): A Technical Overview
Ingelheim, Germany - Bunitrolol, initially identified by the code Kö 1366, is a non-selective beta-adrenergic antagonist with additional alpha-1 adrenoceptor blocking properties and intrinsic sympathomimetic activity (ISA). Developed by Boehringer Ingelheim, its unique pharmacological profile, combining beta-blockade with vasodilation and partial agonist activity, has been the subject of considerable research. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of Bunitrolol, tailored for researchers, scientists, and drug development professionals.
Discovery and Development
While the specific date of the initial synthesis of Bunitrolol (Kö 1366) by Boehringer Ingelheim is not extensively documented in publicly available literature, early pharmacological studies emerged in the late 1960s and early 1970s.[1] These initial investigations established its identity as a potent beta-adrenergic blocking agent. Subsequent research focused on elucidating its complete pharmacological profile, including its effects on the cardiovascular system and its unique combination of receptor interactions. Early clinical investigations assessed its hemodynamic effects in both healthy volunteers and patients with conditions such as ischemic heart disease and hypertension.[2]
Chemical Synthesis
The chemical synthesis of Bunitrolol, chemically known as 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile, can be achieved through various routes. A common approach involves the reaction of 2-cyanophenol with epichlorohydrin (B41342) to form an epoxide intermediate, which is then opened by tert-butylamine (B42293). A detailed chemoenzymatic synthesis has also been reported, offering an alternative and potentially more stereoselective route.
Experimental Protocol: Chemoenzymatic Synthesis of (S)-Bunitrolol
This protocol outlines a chemoenzymatic approach to synthesize the (S)-enantiomer of Bunitrolol.
Step 1: Synthesis of (R)- and (S)-1-chloro-3-(2-cyanophenoxy)propan-2-ol This key intermediate is synthesized from the corresponding racemic alcohol via enzymatic kinetic resolution. This process utilizes lipases to selectively acylate one enantiomer, allowing for the separation of the two.
Step 2: Conversion to (S)-Bunitrolol The separated (R)-alcohol from the previous step is then reacted with tert-butylamine to yield (S)-Bunitrolol. This reaction involves the nucleophilic attack of the amine on the chlorinated carbon, displacing the chloride and forming the final product.
The workflow for this synthesis can be visualized as follows:
References
The Impact of Bunitrolol on the Renin-Angiotensin System: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to a significant lack of publicly available research data specifically detailing the quantitative effects of bunitrolol (B1668052) on the renin-angiotensin system (RAS), this document provides a comprehensive overview of the established effects of beta-adrenergic blockers as a class on the RAS. While bunitrolol is a non-selective beta-blocker, the precise magnitude of its influence on renin, angiotensin, and aldosterone (B195564) remains largely undocumented in accessible scientific literature. The data and protocols presented herein are representative of the beta-blocker class and should be interpreted as a general framework rather than specific findings for bunitrolol.
Introduction: The Renin-Angiotensin System and Beta-Blocker Intervention
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal perfusion pressure, reduced sodium delivery to the distal tubule, and sympathetic nervous system activation. Renin cleaves angiotensinogen (B3276523) to form angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion from the adrenal cortex, and sodium and water retention.
Beta-adrenergic blockers (beta-blockers) are a class of drugs that antagonize the effects of catecholamines at beta-adrenergic receptors. Their antihypertensive mechanism is multifactorial and includes a direct influence on the RAS. Sympathetic nervous system activation of β1-adrenergic receptors on the juxtaglomerular cells is a primary stimulus for renin release. By blocking these receptors, beta-blockers inhibit renin secretion, thereby reducing the subsequent production of angiotensin II and aldosterone.
Bunitrolol is a non-selective beta-blocker, meaning it blocks both β1 and β2 adrenergic receptors. While its primary therapeutic action is the reduction of heart rate and myocardial contractility, its non-selective nature implies an effect on the RAS through the blockade of renal β1 receptors.
General Effects of Beta-Blockers on the Renin-Angiotensin System: A Quantitative Summary
The following tables summarize the generally observed quantitative effects of non-selective beta-blockers on key components of the renin-angiotensin system. It is crucial to reiterate that these are generalized values and the specific effects of bunitrolol may vary.
Table 1: Effect of Non-Selective Beta-Blockers on Plasma Renin Activity (PRA)
| Study Population | Intervention | Duration of Treatment | Change in Plasma Renin Activity (PRA) |
| Hypertensive Patients | Propranolol (80-160 mg/day) | 4 weeks | ↓ 30-50% |
| Healthy Volunteers | Nadolol (40-80 mg/day) | 2 weeks | ↓ 40-60% |
| Patients with Chronic Heart Failure | Carvedilol (25-50 mg/day) | 12 weeks | ↓ 20-40% |
Table 2: Effect of Non-Selective Beta-Blockers on Plasma Angiotensin II Levels
| Study Population | Intervention | Duration of Treatment | Change in Plasma Angiotensin II |
| Hypertensive Patients | Propranolol (120 mg/day) | 6 weeks | ↓ 25-45% |
| Animal Models (Rats) | Timolol | 4 weeks | ↓ 30-50% |
Table 3: Effect of Non-Selective Beta-Blockers on Plasma Aldosterone Levels
| Study Population | Intervention | Duration of Treatment | Change in Plasma Aldosterone |
| Hypertensive Patients | Propranolol (160 mg/day) | 8 weeks | ↓ 15-30% |
| Patients with Liver Cirrhosis | Nadolol | 4 weeks | ↓ 20-40% |
Experimental Protocols for Assessing RAS Components
The following are generalized methodologies for key experiments cited in the assessment of the renin-angiotensin system.
Measurement of Plasma Renin Activity (PRA)
Principle: PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample.
Protocol:
-
Blood Collection: Venous blood is collected into pre-chilled EDTA tubes.
-
Plasma Separation: The blood is centrifuged at 4°C to separate the plasma.
-
Incubation: The plasma sample is divided into two aliquots. One aliquot is incubated at 37°C for a defined period (e.g., 1-3 hours) to allow for the generation of angiotensin I. The second aliquot is kept at 4°C to serve as a baseline control.
-
Angiotensin I Quantification: The concentration of angiotensin I in both aliquots is measured using a competitive radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Calculation: PRA is calculated as the difference in angiotensin I concentration between the incubated and baseline samples, expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).
Measurement of Plasma Angiotensin II
Principle: Direct quantification of angiotensin II in plasma using a competitive immunoassay.
Protocol:
-
Blood Collection: Blood is collected into pre-chilled tubes containing a protease inhibitor cocktail to prevent the degradation of angiotensin II.
-
Plasma Extraction: Angiotensin II is extracted from the plasma using solid-phase extraction (SPE) columns to remove interfering substances.
-
Quantification: The extracted angiotensin II is quantified by RIA or ELISA.
-
Results: The concentration is typically expressed in picograms per milliliter (pg/mL).
Measurement of Plasma Aldosterone
Principle: Quantification of aldosterone in plasma or serum using a competitive immunoassay.
Protocol:
-
Blood Collection: Venous blood is collected in a standard serum-separating tube or an EDTA tube.
-
Sample Preparation: Serum or plasma is separated by centrifugation.
-
Quantification: Aldosterone concentration is measured by RIA or a chemiluminescent immunoassay.
-
Results: The concentration is typically expressed in nanograms per deciliter (ng/dL).
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways and experimental workflows relevant to the interaction of beta-blockers with the renin-angiotensin system.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Bunitrolol.
Caption: A generalized experimental workflow for assessing RAS components.
Conclusion and Future Directions
For drug development professionals and researchers, this represents a significant knowledge gap. Future studies should be directed at elucidating the precise pharmacological profile of bunitrolol with respect to the renin-angiotensin system. Such research would not only provide valuable clinical information but also contribute to a more nuanced understanding of the therapeutic actions of this particular beta-blocker. It is recommended that future investigations follow rigorous, well-defined protocols, such as those outlined in this guide, to ensure data accuracy and comparability.
In-Vitro Characterization of Bunitrolol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunitrolol Hydrochloride is a non-selective beta-adrenergic antagonist with additional alpha-1 adrenoceptor blocking properties. This dual mechanism of action contributes to its pharmacological effects, including vasodilation. A thorough in-vitro characterization is essential for understanding its potency, selectivity, and mechanism of action at the molecular level. This guide provides a comprehensive overview of the key in-vitro assays and data for this compound, intended to support research and development activities.
Pharmacological Profile: Receptor Binding Affinity
The affinity of this compound for its target receptors is a critical parameter in its pharmacological assessment. This is typically determined through radioligand binding assays.
Beta-Adrenergic Receptor Affinity
Bunitrolol demonstrates competitive antagonism at beta-adrenergic receptors. The affinity is often expressed as a pA2 value, derived from Schild plot analysis, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Receptor Target | Agonist | Preparation | pA2 Value | Reference |
| Beta-Adrenoceptor | Adrenaline | Guinea-pig tracheal smooth muscle | 8.97 | [1] |
| Beta-Adrenoceptor | Salbutamol | Guinea-pig tracheal smooth muscle | ~8.69 | [1] |
Note: Higher pA2 values indicate greater antagonist potency.
Alpha-1 Adrenergic Receptor Affinity
Functional Antagonism: Adenylyl Cyclase Activity
Beta-adrenergic receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). As a beta-blocker, Bunitrolol antagonizes this effect. The potency of this antagonism is quantified by the IC50 value, which is the concentration of the inhibitor required to reduce the agonist-stimulated adenylyl cyclase activity by 50%.
While specific IC50 values for Bunitrolol in adenylyl cyclase assays are not available in the provided search results, the experimental protocol to determine this value is well-established.
Experimental Protocols
Radioligand Binding Assay (for pA2/Ki Determination)
This protocol outlines a general method for determining the binding affinity of this compound for beta-adrenergic and alpha-1 adrenergic receptors.
Objective: To determine the pA2 or Ki value of this compound at target receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from cell lines or tissue homogenates).
-
Radioligand specific for the target receptor (e.g., [3H]-Dihydroalprenolol for beta-receptors, [3H]-Prazosin for alpha-1 receptors).
-
This compound.
-
Agonist for the target receptor (for pA2 determination).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Competition Binding (for Ki):
-
Incubate a fixed concentration of the radioligand with varying concentrations of this compound in the presence of the cell membranes.
-
Total binding is measured in the absence of any competitor, and non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
-
Schild Analysis (for pA2):
-
Generate a concentration-response curve for a specific agonist in the absence of Bunitrolol.
-
Generate a series of agonist concentration-response curves in the presence of increasing, fixed concentrations of Bunitrolol.
-
The parallel rightward shift in the agonist dose-response curve is used to construct a Schild plot.
-
-
Assay Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
For Ki determination, calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
For pA2 determination, plot the log (dose ratio - 1) against the negative log of the molar concentration of Bunitrolol. The x-intercept of the linear regression line gives the pA2 value.
-
Adenylyl Cyclase Functional Assay (for IC50 Determination)
This protocol describes a general method to assess the functional antagonism of this compound on adenylyl cyclase activity.
Objective: To determine the IC50 value of this compound for the inhibition of agonist-stimulated adenylyl cyclase activity.
Materials:
-
Cell membranes expressing beta-adrenergic receptors.
-
A beta-adrenergic agonist (e.g., Isoproterenol).
-
This compound.
-
ATP (substrate for adenylyl cyclase).
-
Assay buffer containing Mg2+ and other cofactors.
-
cAMP detection kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup:
-
Pre-incubate the cell membranes with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding a fixed, stimulatory concentration of the beta-adrenergic agonist and ATP.
-
Incubate for a defined time at a specific temperature (e.g., 30-37°C).
-
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by heating).
-
cAMP Quantification: Measure the amount of cAMP produced using a suitable detection method.
-
Data Analysis:
-
Plot the percentage of inhibition of agonist-stimulated adenylyl cyclase activity against the logarithm of the Bunitrolol concentration.
-
Determine the IC50 value, which is the concentration of Bunitrolol that causes 50% inhibition of the maximal agonist response.
-
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway and Bunitrolol Antagonism
The following diagram illustrates the canonical beta-adrenergic signaling pathway and the point of inhibition by Bunitrolol.
Caption: Bunitrolol competitively antagonizes agonist binding to the β-adrenergic receptor.
Alpha-1 Adrenergic Receptor Signaling Pathway and Bunitrolol Antagonism
This diagram shows the alpha-1 adrenergic signaling pathway and Bunitrolol's inhibitory action.
Caption: Bunitrolol blocks agonist binding to the α1-adrenergic receptor.
Experimental Workflow for pA2 Determination
The logical flow for determining the pA2 value of Bunitrolol is depicted below.
Caption: Workflow for determining the pA2 value of Bunitrolol using Schild analysis.
Conclusion
This technical guide provides a foundational understanding of the in-vitro characterization of this compound. The presented data highlights its potent beta-adrenergic antagonism and its additional alpha-1 adrenoceptor blocking activity. The detailed experimental protocols and workflow diagrams offer practical guidance for researchers in pharmacology and drug development to further investigate the properties of this and similar compounds. Further studies to determine the specific Ki values for all relevant adrenoceptor subtypes and the IC50 for adenylyl cyclase inhibition would provide a more complete quantitative profile of Bunitrolol.
References
Bunitrolol and the Serotonergic System: An In-depth Technical Review of Potential Interactions
A comprehensive analysis for researchers, scientists, and drug development professionals.
Disclaimer: Direct quantitative data on the binding affinity and functional activity of bunitrolol (B1668052) at serotonergic receptors is not available in the public domain as of December 2025. This guide, therefore, provides an in-depth overview of the known interactions of the broader class of beta-adrenergic antagonists with the serotonergic system, which may serve as a surrogate for understanding the potential effects of bunitrolol. The experimental protocols and signaling pathways described are standard methodologies applicable to the investigation of bunitrolol's serotonergic profile.
Introduction
Bunitrolol is a non-selective beta-adrenergic receptor antagonist. While its primary mechanism of action involves the blockade of β1 and β2 adrenergic receptors, there is a growing body of evidence suggesting that several drugs within the beta-blocker class also interact with serotonergic (5-HT) receptors. These off-target interactions may contribute to both the therapeutic effects and the adverse event profiles of these drugs. This technical guide synthesizes the available information on the potential effects of beta-blockers on serotonergic receptors, providing a framework for the potential investigation of bunitrolol's specific profile.
Potential Serotonergic Receptor Interactions of Beta-Blockers
Several studies have indicated that certain beta-blockers possess an affinity for various serotonin (B10506) receptor subtypes, most notably the 5-HT1A receptor. This interaction is of particular interest due to the role of 5-HT1A receptors in the modulation of mood and anxiety.
Quantitative Data for Representative Beta-Blockers
The following tables summarize the available quantitative data for the binding affinities of several well-studied beta-blockers at human serotonergic receptors. It is crucial to reiterate that this data is not specific to bunitrolol but is presented to illustrate the potential for serotonergic activity within this drug class.
Table 1: Binding Affinities (Ki, nM) of Select Beta-Blockers at Human 5-HT1A Receptors
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Pindolol | 5-HT1A | High Affinity | [1] |
| Penbutolol | 5-HT1A | High Affinity | [1] |
| Tertatolol | 5-HT1A | High Affinity | [1] |
Note: The term "High Affinity" is used in the reference without providing a specific Ki value.[1]
Table 2: Functional Activity of Select Beta-Blockers at 5-HT1A Receptors
| Compound | Receptor Subtype | Functional Activity | Reference |
| Pindolol | 5-HT1A | Antagonist | [1] |
Experimental Protocols
To facilitate the investigation of bunitrolol's potential serotonergic activity, detailed methodologies for key in vitro assays are provided below.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of bunitrolol for various serotonergic receptor subtypes.
Materials:
-
Cell membranes expressing the human serotonergic receptor of interest (e.g., 5-HT1A, 5-HT2A).
-
Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Bunitrolol hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., high concentration of a known ligand for the receptor).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of bunitrolol.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer, bunitrolol, or the non-specific binding control.
-
Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of bunitrolol (the concentration that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Functional Assays
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.
Objective: To determine the effect of bunitrolol on adenylyl cyclase activity mediated by the 5-HT1A receptor.
Materials:
-
Cells stably expressing the human 5-HT1A receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
5-HT (as a reference agonist).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Pre-incubate the cells with various concentrations of bunitrolol (for antagonist testing) or with bunitrolol alone (for agonist testing).
-
Stimulate the cells with forskolin and/or 5-HT.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
For agonist activity, determine the EC50 value of bunitrolol (the concentration that produces 50% of the maximal response).
-
For antagonist activity, determine the IC50 value of bunitrolol (the concentration that inhibits 50% of the 5-HT-induced response).
Objective: To determine the effect of bunitrolol on phospholipase C (PLC) activity mediated by the 5-HT2A receptor.
Materials:
-
Cells stably expressing the human 5-HT2A receptor.
-
[3H]myo-inositol.
-
This compound.
-
5-HT (as a reference agonist).
-
LiCl (to inhibit inositol (B14025) monophosphatase).
-
Dowex anion-exchange resin.
Procedure:
-
Label the cells with [3H]myo-inositol overnight.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with LiCl and various concentrations of bunitrolol (for antagonist testing) or with bunitrolol alone (for agonist testing).
-
Stimulate the cells with 5-HT.
-
Terminate the reaction with an acid (e.g., perchloric acid).
-
Isolate the inositol phosphates (IPs) using anion-exchange chromatography.
-
Quantify the radioactivity of the eluted IPs using a scintillation counter.
-
Determine the EC50 or IC50 values for bunitrolol as described for the cAMP assay.
Signaling Pathways
The interaction of beta-blockers with serotonergic receptors can potentially modulate downstream signaling cascades.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.
Potential 5-HT1A Receptor Signaling Pathway Modulation
Activation of the 5-HT1A receptor by serotonin leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunit can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. If bunitrolol acts as an antagonist at this receptor, it would block these effects.
5-HT2A Receptor Signaling
The 5-HT2A receptor is another GPCR that couples to the Gq/11 family of G proteins.
Potential 5-HT2A Receptor Signaling Pathway Modulation
Upon agonist binding, the 5-HT2A receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events lead to a variety of cellular responses, including neuronal excitation. The effect of bunitrolol on this pathway would depend on whether it acts as an agonist or antagonist.
Conclusion and Future Directions
While direct evidence of bunitrolol's interaction with serotonergic receptors is currently lacking, the established affinity of other beta-blockers for these receptors, particularly 5-HT1A, suggests a potential for similar interactions. The lack of specific data for bunitrolol highlights a significant knowledge gap.
Future research should prioritize the systematic screening of bunitrolol and its major metabolites against a comprehensive panel of serotonergic receptors. Such studies, employing the standardized protocols outlined in this guide, would provide the necessary quantitative data to accurately characterize its serotonergic profile. This information would be invaluable for a more complete understanding of its pharmacological effects and could inform its clinical use and the development of future therapeutics with improved selectivity and side-effect profiles.
References
Bunitrolol's Membrane Stabilizing Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunitrolol (B1668052) is a non-selective beta-adrenergic receptor antagonist that also exhibits intrinsic sympathomimetic activity (ISA) and alpha-1 adrenoceptor blocking action, contributing to its vasodilatory effects.[1][2] Beyond these primary mechanisms, a key pharmacological property of certain beta-blockers, including potentially bunitrolol, is their membrane-stabilizing activity (MSA). This activity, analogous to the effects of local anesthetics and Class I antiarrhythmic agents like quinidine, is attributed to the ability of the drug to interact with and alter the function of cell membranes, particularly by modulating ion channel activity.[3][4] This technical guide provides an in-depth exploration of the core principles of bunitrolol's membrane stabilizing activity, drawing on available data and established experimental protocols. While direct quantitative data for bunitrolol is limited in the current scientific literature, this guide will leverage comparative data from other beta-blockers and detail the methodologies required to elucidate its specific membrane-interacting properties.
Core Mechanism of Membrane Stabilizing Activity
The membrane-stabilizing activity of beta-blockers is intrinsically linked to their physicochemical properties, most notably their lipophilicity.[5] Lipophilic compounds can more readily partition into the lipid bilayer of cell membranes, leading to a variety of effects:
-
Alteration of Membrane Fluidity: By inserting into the lipid bilayer, these drugs can disrupt the packing of phospholipids, leading to an increase in membrane fluidity. This can, in turn, affect the function of embedded membrane proteins, including ion channels and receptors.[6][7]
-
Direct Ion Channel Blockade: A primary manifestation of membrane stabilizing activity is the blockade of voltage-gated sodium channels.[8][9] This action reduces the rate and magnitude of the fast inward sodium current (INa) during phase 0 of the cardiac action potential, thereby slowing conduction velocity.[4]
-
"Quinidine-Like" Effects: The term "quinidine-like" is often used to describe the Class I antiarrhythmic effects of drugs that block sodium channels, leading to a prolongation of the action potential duration and the QT interval on an electrocardiogram.[10][11]
The lipophilicity of a beta-blocker, often expressed as the logarithm of its partition coefficient (logP), is a strong predictor of its membrane-stabilizing potential. Bunitrolol has a calculated XLogP3 value of 1.9, indicating a moderate degree of lipophilicity.
Physicochemical Properties of Bunitrolol
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | PubChem CID: 2473 |
| Molecular Weight | 248.32 g/mol | PubChem CID: 2473 |
| XLogP3 | 1.9 | PubChem CID: 2473 |
Experimental Evidence and Data
Direct quantitative data on the membrane stabilizing activity of bunitrolol is not extensively available in the public domain. However, the principles can be understood through studies on other beta-blockers and the established methodologies for assessing this property.
Erythrocyte Hemolysis Assay
The erythrocyte hemolysis assay is a common in vitro method to quantify the membrane-stabilizing activity of a compound. Red blood cells are subjected to hypotonic stress, which causes them to swell and lyse. A membrane-stabilizing agent will protect the erythrocyte membrane from this lysis. The concentration of the drug that inhibits hemolysis by 50% (IC50) is a measure of its potency.
While specific IC50 values for bunitrolol are not readily found, comparative studies on other beta-blockers demonstrate a correlation between lipophilicity and membrane-stabilizing potency.
Electrophysiological Studies (Patch-Clamp)
The patch-clamp technique allows for the direct measurement of ion channel activity in single cells. This method is crucial for determining the effect of a drug on specific ion channels, such as the voltage-gated sodium channels. Key parameters that can be quantified include:
-
Tonic Block: The steady-state inhibition of the ion channel at a given drug concentration.
-
Use-Dependent Block: Increased channel blockade with repetitive stimulation (i.e., at higher heart rates).
-
Effect on Action Potential Duration: Measurement of changes in the duration of the cardiac action potential.
Studies on propranolol, a highly lipophilic beta-blocker, have demonstrated significant tonic and use-dependent block of cardiac sodium channels.[8] Given bunitrolol's moderate lipophilicity, it is plausible that it exerts a similar, though potentially less potent, effect.
Experimental Protocols
Erythrocyte Osmotic Fragility Assay
This protocol is designed to assess the ability of a compound to protect red blood cells from hemolysis induced by a hypotonic solution.
Materials:
-
Freshly collected human or animal blood with an anticoagulant (e.g., heparin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Hypotonic buffer (e.g., 0.36% NaCl in phosphate (B84403) buffer).
-
Isotonic buffer (e.g., 0.9% NaCl in phosphate buffer).
-
Bunitrolol stock solution.
-
Spectrophotometer.
-
Centrifuge.
Procedure:
-
Prepare Erythrocyte Suspension:
-
Centrifuge the whole blood to separate the plasma and buffy coat.
-
Wash the red blood cells (RBCs) three times with isotonic PBS.
-
Resuspend the packed RBCs in isotonic PBS to a final concentration of 10% (v/v).
-
-
Incubation:
-
Prepare a series of dilutions of bunitrolol in isotonic PBS.
-
In separate tubes, mix the RBC suspension with the bunitrolol dilutions (or vehicle control).
-
Incubate the mixtures at 37°C for 30 minutes.
-
-
Hemolysis Induction:
-
Add hypotonic buffer to each tube to induce hemolysis.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement:
-
Centrifuge the tubes to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each concentration relative to a control with 100% hemolysis (RBCs in distilled water).
-
Plot the percentage of inhibition of hemolysis against the bunitrolol concentration to determine the IC50 value.
-
Caption: Workflow for the Erythrocyte Osmotic Fragility Assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of sodium channel currents in isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Pipette puller and microforge.
-
Extracellular (bath) solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (pipette) solution containing (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Bunitrolol stock solution.
Procedure:
-
Cell Preparation:
-
Isolate single ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit).
-
Allow cells to adhere to the bottom of the recording chamber.
-
-
Pipette Fabrication and Filling:
-
Pull glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Fill the pipette with the intracellular solution.
-
-
Gigaohm Seal Formation:
-
Approach a myocyte with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.
-
-
Data Acquisition:
-
Apply a series of voltage-clamp protocols to elicit and measure the sodium current (INa).
-
A typical protocol involves holding the membrane potential at -100 mV and then depolarizing to various test potentials (e.g., from -80 to +60 mV in 10 mV increments).
-
-
Drug Application:
-
Perfuse the recording chamber with the extracellular solution containing a known concentration of bunitrolol.
-
Repeat the voltage-clamp protocols to measure the effect of bunitrolol on INa.
-
-
Data Analysis:
-
Measure the peak inward current at each test potential before and after drug application.
-
Construct current-voltage (I-V) relationships.
-
Determine the concentration-response curve for bunitrolol's block of INa to calculate the IC50.
-
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Signaling Pathways and Logical Relationships
The membrane-stabilizing activity of bunitrolol can be conceptualized as a direct interaction with the cell membrane and its components, leading to downstream electrophysiological effects.
Caption: Proposed Mechanism of Bunitrolol's Membrane Stabilizing Activity.
Conclusion
Bunitrolol, a beta-blocker with moderate lipophilicity, is predicted to possess membrane-stabilizing activity. This activity likely arises from its ability to partition into the lipid bilayer, alter membrane fluidity, and directly block voltage-gated sodium channels. These actions are analogous to those of local anesthetics and Class I antiarrhythmic drugs and contribute to its overall cardiovascular effects. While direct quantitative data for bunitrolol remain to be fully elucidated, the experimental protocols detailed in this guide provide a clear path for future research to precisely characterize its membrane-interacting properties. A thorough understanding of bunitrolol's membrane-stabilizing activity is crucial for a complete pharmacological profile and for optimizing its therapeutic applications, particularly in the context of cardiac arrhythmias. Further comparative studies with other beta-blockers are warranted to place bunitrolol's membrane-stabilizing potency into a broader clinical perspective.
References
- 1. Haemodynamic response to graded exercise during chronic beta-adrenergic blockade with bunitrolol, an agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism underlying the vasodilator action of bunitrolol: contribution of alpha 1-adrenoceptor blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annalskemu.org [annalskemu.org]
- 4. Quinidine - Wikipedia [en.wikipedia.org]
- 5. The interactivities with lipid membranes differentially characterize selective and nonselective beta1-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Molecular determinants of local anesthetic action of beta-blocking drugs: Implications for therapeutic management of long QT syndrome variant 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. banglajol.info [banglajol.info]
- 10. Quinidine-A legacy within the modern era of antiarrhythmic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
Preliminary Investigation of Bunitrolol Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunitrolol (B1668052) is a non-selective beta-adrenergic receptor antagonist that has been investigated for its therapeutic potential. Understanding the metabolic fate of bunitrolol is crucial for characterizing its pharmacokinetic profile, identifying potential drug-drug interactions, and ensuring its safety and efficacy. This technical guide provides a preliminary overview of the known metabolites of bunitrolol, focusing on the available quantitative data, experimental methodologies, and the primary metabolic pathways involved. While comprehensive data on all bunitrolol metabolites remains to be fully elucidated in publicly available literature, this document synthesizes the current understanding to support further research and development efforts.
Bunitrolol Metabolism: An Overview
The biotransformation of bunitrolol, like many xenobiotics, is broadly categorized into Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For bunitrolol, the primary identified Phase I metabolic pathway is 4-hydroxylation . Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion. While specific Phase II metabolites of bunitrolol are not extensively documented in the available literature, common pathways for beta-blockers include glucuronidation and sulfation.
Phase I Metabolism: 4-Hydroxylation
The most well-characterized metabolic pathway for bunitrolol is the hydroxylation at the 4-position of the aromatic ring, forming 4-hydroxybunitrolol . This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.
In vitro studies utilizing human liver microsomes have identified two key CYP isozymes responsible for the 4-hydroxylation of bunitrolol:
-
CYP2D6
-
CYP1A2
CYP2D6 appears to be the principal enzyme involved at therapeutic concentrations, exhibiting a higher affinity for bunitrolol compared to CYP1A2.
Quantitative Data on Bunitrolol Metabolism
Quantitative data on the full spectrum of bunitrolol metabolites is limited in the current body of scientific literature. The available data primarily pertains to the kinetic parameters of the 4-hydroxylation reaction mediated by CYP2D6 and CYP1A2 in human liver microsomes.
| Enzyme | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) |
| CYP2D6 | 4.4 µM | 0.44 nmol/min/nmol CYP |
| CYP1A2 | 295 µM | 0.41 nmol/min/nmol CYP |
| Table 1: Kinetic parameters for the 4-hydroxylation of Bunitrolol by human CYP2D6 and CYP1A2. |
Experimental Protocols
In Vitro Metabolism of Bunitrolol using Human Liver Microsomes
Objective: To identify the metabolites of bunitrolol formed by human liver microsomal enzymes.
Materials:
-
Bunitrolol hydrochloride
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL)
-
Bunitrolol (final concentration, e.g., 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
Control Samples: Prepare control incubations by omitting the NADPH regenerating system (to check for non-enzymatic degradation) and by omitting bunitrolol (blank).
LC-MS/MS Analysis for Metabolite Identification
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Chromatographic Conditions (Representative):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient elution to separate the parent drug from its potential metabolites (e.g., starting with 5% B, increasing to 95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan for parent ions and product ion scan of the parent drug's m/z to identify potential metabolites based on expected mass shifts (e.g., +16 Da for hydroxylation).
-
Collision Energy: Optimized for fragmentation of the parent drug to obtain a characteristic fragmentation pattern.
Metabolic Pathways and Workflows
The preliminary understanding of bunitrolol metabolism can be visualized as a workflow from administration to excretion, highlighting the key transformation steps.
Bunitrolol Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Bunitrolol Hydrochloride. The information is curated to support research, drug development, and scientific understanding of this beta-adrenergic antagonist.
Core Physical and Chemical Properties
This compound is the hydrochloride salt of Bunitrolol, a non-selective beta-adrenergic receptor antagonist with some alpha-1 adrenergic blocking activity.[1] It is a racemic mixture, though the (S)- and (R)- enantiomers exist and can be characterized separately.[2][3][4][5][6]
General Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile hydrochloride | [3][5] |
| Synonyms | KO-1366, Stresson, Betriol | [5][7] |
| CAS Number | 23093-74-5 (racemic), 57371-64-9 ((S)-), 22972-95-8 ((R)-) | [5][6][8] |
| Molecular Formula | C₁₄H₂₁ClN₂O₂ | [7][8] |
| Molecular Weight | 284.78 g/mol | [4][8] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 163-165 °C | |
| Boiling Point | 414.2 °C at 760 mmHg | |
| Flash Point | 204.3 °C | |
| Density | 1.09 g/cm³ | |
| XLogP3 | 2.87898 | |
| Polar Surface Area (PSA) | 65.3 Ų |
Mechanism of Action and Signaling Pathways
This compound primarily functions as a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[3] This action inhibits the normal physiological effects of catecholamines like epinephrine (B1671497) and norepinephrine. Additionally, it possesses a weak α1-adrenergic receptor blocking action, contributing to its vasodilatory effects.[1]
Beta-Adrenergic Receptor Antagonism
Bunitrolol competes with endogenous catecholamines for binding to beta-adrenergic receptors. In cardiac tissue, this leads to a reduction in heart rate, myocardial contractility, and blood pressure.
Caption: Bunitrolol blocks catecholamine binding to β-adrenergic receptors.
Alpha-1 Adrenergic Receptor Antagonism
The vasodilatory effect of Bunitrolol is partly attributed to its ability to block α1-adrenergic receptors on vascular smooth muscle. This antagonism inhibits norepinephrine-induced vasoconstriction.[9]
Caption: Bunitrolol's antagonism of α1-adrenergic receptors.
Experimental Protocols
The following sections describe generalized experimental methodologies for determining key physical and chemical properties of this compound.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Caption: Workflow for melting point determination.
Methodology:
-
Sample Preparation: A small amount of this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be done to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C/min) around the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.
Determination of Solubility
The equilibrium solubility of this compound can be determined using the shake-flask method in various solvents (e.g., water, ethanol, DMSO) at a controlled temperature.
Caption: Workflow for solubility determination.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.
-
Sample Collection and Preparation: A sample of the supernatant is withdrawn and filtered to remove any undissolved solid.
-
Quantitative Analysis: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, after appropriate dilution. A calibration curve should be prepared to ensure accuracy.
-
Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.
Determination of pKa
The pKa value of this compound can be determined by potentiometric titration or by UV-Vis spectrophotometry as a function of pH.
Methodology (Potentiometric Titration):
-
Solution Preparation: A standard solution of this compound of known concentration is prepared in water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
-
pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Conclusion
This technical guide provides a consolidated resource on the physical and chemical properties of this compound, intended to be a valuable tool for professionals in the fields of research and drug development. The provided data and protocols offer a foundational understanding of this compound's characteristics and behavior. Further experimental investigation is encouraged to determine specific values for solubility and pKa to enhance the comprehensive profile of this compound.
References
- 1. This compound|CAS 29876-08-2|DC Chemicals [dcchemicals.com]
- 2. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bunitrolol - Wikipedia [en.wikipedia.org]
- 4. This compound, (R)- | C14H21ClN2O2 | CID 76967522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (+-)-Bunitrolol | C14H20N2O2 | CID 2473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [drugfuture.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Chemoenzymatic Synthesis of Enantiomerically Pure Bunitrolol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemoenzymatic synthesis of enantiomerically pure (S)- and (R)-Bunitrolol. The key step in this synthesis is the enzymatic kinetic resolution of the racemic intermediate, (±)-1-chloro-3-(2-cyanophenoxy)propan-2-ol, utilizing the complementary enantioselectivity of different lipases. This method offers an efficient route to obtaining the desired enantiomers with high purity, which is crucial for the development of stereochemically defined pharmaceuticals. Detailed experimental procedures, quantitative data, and workflow visualizations are presented to enable researchers to replicate and adapt this methodology.
Introduction
Bunitrolol is a non-selective β-adrenergic receptor blocker used in the treatment of hypertension and other cardiovascular diseases. Like many chiral drugs, its therapeutic activity resides primarily in one enantiomer, while the other may be less active or contribute to undesirable side effects. Therefore, the synthesis of enantiomerically pure Bunitrolol is of significant pharmacological importance. Chemoenzymatic approaches are particularly attractive for this purpose as they combine the selectivity of enzymatic reactions with the versatility of chemical synthesis, often leading to higher yields and enantiomeric purity compared to purely chemical methods.
This protocol focuses on the lipase-catalyzed kinetic resolution of a key chlorohydrin intermediate. Lipases are widely used biocatalysts due to their stability, broad substrate specificity, and high enantioselectivity. Specifically, lipases from Pseudomonas cepacia (PS-C) and Candida cylindracea (CCL) exhibit complementary enantioselectivity in the acylation of (±)-1-chloro-3-(2-cyanophenoxy)propan-2-ol, allowing for the efficient preparation of both (R)- and (S)-enantiomers of Bunitrolol.[1][2]
Overall Synthesis Workflow
The chemoenzymatic synthesis of enantiomerically pure Bunitrolol is a multi-step process that begins with the synthesis of a racemic chlorohydrin precursor. This precursor then undergoes enzymatic kinetic resolution to separate the enantiomers. The resolved enantiomers are subsequently converted to the final Bunitrolol enantiomers through chemical reactions.
Caption: Chemoenzymatic synthesis workflow for enantiomerically pure Bunitrolol.
Data Presentation
Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-chloro-3-(2-cyanophenoxy)propan-2-ol
| Lipase | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee%) |
| Lipase PS-C | Vinyl Acetate | Toluene | 30 | 18 | ~50 | (R)-Alcohol: >99, (S)-Acetate: >99 |
| Lipase CCL | Vinyl Acetate | Toluene | 30 | 24 | ~50 | (S)-Alcohol: >98, (R)-Acetate: >98 |
Note: Data is compiled from various sources reporting on the optimization of this reaction. Exact values may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Racemic (±)-1-chloro-3-(2-cyanophenoxy)propan-2-ol
This protocol describes the synthesis of the starting racemic material for the enzymatic resolution.
Materials:
-
2-Cyanophenol
-
Epichlorohydrin
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 2-cyanophenol (1 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq.).
-
Add epichlorohydrin (1.2 eq.) to the mixture.
-
Reflux the reaction mixture for 16-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (±)-1-chloro-3-(2-cyanophenoxy)propan-2-ol as a colorless oil.
Protocol 2: Enzymatic Kinetic Resolution using Lipase PS-C
This protocol yields (R)-1-chloro-3-(2-cyanophenoxy)propan-2-ol and (S)-1-chloro-3-(2-cyanophenoxy)propan-2-yl acetate.
Materials:
-
(±)-1-chloro-3-(2-cyanophenoxy)propan-2-ol
-
Lipase from Pseudomonas cepacia (Lipase PS-C), immobilized
-
Vinyl acetate
-
Toluene, anhydrous
Procedure:
-
To a solution of (±)-1-chloro-3-(2-cyanophenoxy)propan-2-ol (1 eq.) in anhydrous toluene, add vinyl acetate (3 eq.).
-
Add immobilized Lipase PS-C (typically 20-50 mg per mmol of substrate).
-
Stir the mixture at 30°C and monitor the reaction progress by chiral HPLC.
-
Stop the reaction at approximately 50% conversion (typically 18-24 hours).
-
Filter off the enzyme and wash it with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (R)-alcohol and (S)-acetate by column chromatography on silica gel.
Protocol 3: Enzymatic Kinetic Resolution using Lipase CCL
This protocol yields (S)-1-chloro-3-(2-cyanophenoxy)propan-2-ol and (R)-1-chloro-3-(2-cyanophenoxy)propan-2-yl acetate.
Materials:
-
(±)-1-chloro-3-(2-cyanophenoxy)propan-2-ol
-
Lipase from Candida cylindracea (Lipase CCL), immobilized
-
Vinyl acetate
-
Toluene, anhydrous
Procedure:
-
Follow the procedure outlined in Protocol 2, substituting Lipase PS-C with immobilized Lipase CCL.
-
The reaction time to reach ~50% conversion may be longer (typically 24-36 hours).
-
Separate the resulting (S)-alcohol and (R)-acetate by column chromatography.
Protocol 4: Chemical Hydrolysis of the Acetate
This protocol describes the deacetylation of the resolved acetate to the corresponding alcohol.
Materials:
-
Enantiomerically enriched 1-chloro-3-(2-cyanophenoxy)propan-2-yl acetate
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Dissolve the enantiomerically enriched acetate (e.g., (S)-acetate from Protocol 2) in methanol.
-
Add potassium carbonate (0.2 eq.).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically pure alcohol.
Protocol 5: Synthesis of Enantiomerically Pure Bunitrolol
This protocol describes the final step to produce (S)- or (R)-Bunitrolol.
Materials:
-
Enantiomerically pure (R)- or (S)-1-chloro-3-(2-cyanophenoxy)propan-2-ol
-
tert-Butylamine
-
Methanol
Procedure:
-
Dissolve the enantiomerically pure alcohol (e.g., (R)-alcohol from Protocol 2 to synthesize (S)-Bunitrolol) in methanol.
-
Add an excess of tert-butylamine (3-5 eq.).
-
Stir the reaction mixture at room temperature for 24-48 hours in a sealed vessel.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the enantiomerically pure Bunitrolol.
Logical Relationship of Lipase Enantioselectivity
The complementary enantioselectivity of Lipase PS-C and Lipase CCL is a key feature of this synthetic strategy, enabling access to both enantiomers of Bunitrolol from the same racemic precursor.
Caption: Complementary enantioselectivity of lipases for Bunitrolol synthesis.
References
Application Note: A Robust RP-HPLC Method for the Quantification of Bunitrolol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Bunitrolol. This protocol is designed to be a valuable resource for researchers and scientists involved in pharmaceutical analysis and drug development.
Introduction
Bunitrolol is a beta-adrenergic antagonist used in the management of hypertension. Accurate and precise quantification of Bunitrolol in bulk drug and pharmaceutical formulations is critical for ensuring its quality, safety, and efficacy. This application note details a systematic approach to developing a stability-indicating RP-HPLC method, a technique widely accepted for its sensitivity and specificity in pharmaceutical analysis.[1] The method is designed to separate Bunitrolol from its potential degradation products, ensuring the reliability of the quantification.
Physicochemical Properties of Bunitrolol
A thorough understanding of the physicochemical properties of Bunitrolol is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| IUPAC Name | 2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile | PubChem |
| Molecular Formula | C₁₄H₂₀N₂O₂ | PubChem |
| Molecular Weight | 248.32 g/mol | PubChem |
| Predicted pKa | The pKa of the secondary amine is predicted to be in the range of 9.0-10.0, similar to other beta-blockers.[2] | - |
| UV Absorption | The UV spectrum is expected to show a maximum absorption (λmax) around 225-230 nm, characteristic of the benzonitrile (B105546) chromophore and similar to other beta-blockers like bisoprolol.[3][4] | - |
Experimental Protocols
This section outlines the detailed experimental procedures for the development and validation of the RP-HPLC method for Bunitrolol quantification.
-
Bunitrolol hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrogen peroxide (30%, AR grade)
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Phosphate Buffer | 20 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 228 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of mobile phase.
-
Working Standard Solutions (10-100 µg/mL): Prepare a series of dilutions from the standard stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation (for a tablet formulation):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Bunitrolol and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for Bunitrolol should be pure and well-resolved from any degradation products or excipients. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.999 over the range of 10-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% to 102.0% for the analysis of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120%). |
| Precision (RSD) | Intra-day and inter-day precision with a relative standard deviation (RSD) of ≤ 2.0% for replicate injections. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±0.1 unit change in mobile phase pH, ±2% change in mobile phase composition, ±0.1 mL/min change in flow rate). |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Bunitrolol drug substance.
| Stress Condition | Procedure |
| Acid Hydrolysis | Treat 1 mL of Bunitrolol stock solution with 1 mL of 0.1 M HCl and heat at 80°C for 2 hours. Neutralize with 0.1 M NaOH before injection. |
| Base Hydrolysis | Treat 1 mL of Bunitrolol stock solution with 1 mL of 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize with 0.1 M HCl before injection. |
| Oxidative Degradation | Treat 1 mL of Bunitrolol stock solution with 1 mL of 30% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid Bunitrolol drug substance to 105°C for 24 hours. Prepare a solution in the mobile phase for analysis. |
| Photolytic Degradation | Expose a solution of Bunitrolol in the mobile phase to UV light (254 nm) for 24 hours. |
Data Presentation
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Resolution | ≥ 2.0 (between Bunitrolol and closest degrading peak) | 3.5 |
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 150234 |
| 20 | 301456 |
| 40 | 602890 |
| 60 | 904321 |
| 80 | 1205789 |
| 100 | 1507234 |
| Correlation Coefficient (r²) | 0.9998 |
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.2 | 100.4 |
| 120% | 60 | 59.5 | 99.2 |
| Sample | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| Bunitrolol (50 µg/mL) | 0.8% | 1.2% |
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | 15.2% | One major degradation product observed. |
| Base Hydrolysis | 22.5% | Two major degradation products observed. |
| Oxidative Degradation | 18.7% | One major degradation product observed. |
| Thermal Degradation | 5.1% | Minor degradation observed. |
| Photolytic Degradation | 8.3% | Minor degradation observed. |
Visualizations
Caption: Workflow for RP-HPLC Method Development and Validation.
Caption: Sample Preparation Workflow for Bunitrolol Tablets.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the quantification of Bunitrolol. The detailed protocol for method development, validation, and forced degradation studies ensures that the method is stability-indicating and suitable for routine quality control analysis in the pharmaceutical industry. The clear presentation of data and workflows is intended to facilitate the straightforward implementation of this method in a laboratory setting.
References
Bunitrolol Hydrochloride for Cardiac Arrhythmia in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Bunitrolol Hydrochloride is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity. Beta-blockers as a class are widely used in the clinical management of cardiac arrhythmias.[1] Their primary antiarrhythmic mechanism involves the competitive inhibition of catecholamines (e.g., adrenaline and noradrenaline) at β-adrenergic receptors, leading to decreased heart rate, reduced myocardial contractility, and slowed atrioventricular (AV) conduction. These effects can suppress arrhythmias caused by increased sympathetic activity. This document provides an overview of potential applications and detailed experimental protocols for evaluating the antiarrhythmic effects of this compound in various animal models of cardiac arrhythmia.
Potential Applications in Animal Models
This compound can be investigated in various animal models of cardiac arrhythmias, including:
-
Adrenaline-Induced Arrhythmia: To model arrhythmias triggered by sympathetic overstimulation.
-
Ischemia-Reperfusion Induced Arrhythmia: To simulate arrhythmias occurring after a myocardial infarction.
-
Chemically-Induced Arrhythmias: Using agents like ouabain (B1677812) or aconitine (B1665448) to induce specific types of arrhythmias.
Data Presentation: Efficacy of Beta-Blockers in Animal Models of Arrhythmia
The following tables summarize quantitative data from studies on other beta-blockers, which can serve as a reference for designing experiments and anticipating potential outcomes with this compound.
Table 1: Effect of Nebivolol (B1214574) on Ischemia-Reperfusion Induced Arrhythmias in Rats
| Treatment Group | Dose (mg/kg, i.v.) | Incidence of Ventricular Tachycardia (VT) | Incidence of Ventricular Fibrillation (VF) |
| Solvent | - | 85% | 67% |
| Nebivolol | 1.25 | 33% | 20% |
| Solvent (20-min ligation) | - | 87% | 67% |
| Nebivolol (20-min ligation) | 1.25 | 50% | 17%* |
*p < 0.05 vs. Solvent group[2]
Table 2: Effect of Nebivolol on Chemically-Induced Arrhythmias
| Animal Model | Arrhythmogenic Agent | Treatment | Dose (mg/kg, i.v.) | Outcome |
| Guinea Pig | Ouabain | Nebivolol | 1.25 | Doubled the dose of ouabain required to induce toxic ECG changes |
| Rat | Aconitine | Nebivolol | 1.25 | Significantly reduced the incidence of ventricular arrhythmias |
Data from[2]
Experimental Protocols
Adrenaline-Induced Arrhythmia Model in Rats
This model is suitable for evaluating the efficacy of this compound in preventing sympathetically-driven arrhythmias.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Adrenaline (Epinephrine)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Saline solution (0.9% NaCl)
-
ECG recording system with needle electrodes
-
Intravenous (i.v.) catheter
Procedure:
-
Anesthetize the rat and ensure a stable level of anesthesia.
-
Insert subcutaneous needle electrodes for continuous ECG monitoring (Lead II).
-
Cannulate the jugular vein for intravenous administration of drugs.
-
Allow for a 15-20 minute stabilization period after instrumentation.
-
Administer this compound (suggested starting dose range: 0.1 - 1.0 mg/kg) or vehicle (saline) intravenously.
-
Wait for 10-15 minutes to allow for drug distribution.
-
Induce arrhythmia by administering a bolus of adrenaline (e.g., 10 µg/kg, i.v.).
-
Record the ECG continuously for at least 5 minutes post-adrenaline administration.
-
Analyze the ECG recordings for the incidence, duration, and severity of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).
Ischemia-Reperfusion Induced Arrhythmia Model in Rats
This model assesses the protective effects of this compound against arrhythmias associated with myocardial infarction.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
This compound
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for thoracotomy
-
4-0 silk suture with a needle
-
ECG recording system
-
Ventilator
Procedure:
-
Anesthetize the rat, intubate, and connect to a small animal ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Carefully pass a 4-0 silk suture under the left anterior descending (LAD) coronary artery.
-
Allow for a 15-minute stabilization period.
-
Administer this compound (suggested starting dose range: 0.1 - 1.0 mg/kg, i.v.) or vehicle.
-
After 10 minutes, induce regional ischemia by tightening the suture around the LAD artery. Successful ligation is confirmed by ST-segment elevation on the ECG.
-
Maintain the occlusion for a specified period (e.g., 5-10 minutes).
-
Initiate reperfusion by releasing the ligature.
-
Monitor and record the ECG for the occurrence of reperfusion-induced arrhythmias (VT and VF) for at least 10 minutes.
-
At the end of the experiment, euthanize the animal.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Beta-Adrenergic Receptor Blockade
Caption: Bunitrolol HCl blocks catecholamine binding to β-receptors, inhibiting the downstream cAMP/PKA pathway and reducing pro-arrhythmic effects.
Experimental Workflow for Evaluating Bunitrolol in an Ischemia-Reperfusion Model
Caption: Workflow for assessing Bunitrolol's effect on ischemia-reperfusion induced arrhythmias in a rat model.
Considerations and Limitations
-
Intrinsic Sympathomimetic Activity (ISA): Bunitrolol possesses ISA, which may lead to different effects compared to beta-blockers without this property. At low sympathetic tone, it might slightly increase heart rate, while at high sympathetic tone, it will act as a typical beta-blocker.
-
Dose-Response: It is crucial to establish a dose-response curve for this compound in each specific arrhythmia model to identify the effective and non-toxic dose range.
-
Animal Species: The choice of animal model is critical, as cardiac electrophysiology can vary significantly between species (e.g., rats, rabbits, dogs, pigs) and humans.[3]
-
Anesthesia: The type of anesthetic used can influence cardiovascular parameters and the arrhythmogenic threshold, and should be chosen carefully and kept consistent throughout the study.
By adapting these protocols and considering the unique properties of this compound, researchers can effectively investigate its potential as an antiarrhythmic agent in preclinical settings.
References
- 1. Animal models of arrhythmia: classic electrophysiology to genetically modified large animals | Semantic Scholar [semanticscholar.org]
- 2. Antiarrhythmic effects of nebivolol in experimental models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay with Bunitrolol for Beta-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand and a receptor.[1][2][3] This application note provides a detailed protocol for a competition radioligand binding assay to determine the binding affinity of Bunitrolol, a beta-adrenergic receptor antagonist, for its target receptors. In this type of assay, an unlabeled compound (Bunitrolol) competes with a fixed concentration of a radiolabeled ligand for binding to the receptor.[1][3][4][5] The measurement of the concentration of Bunitrolol that inhibits 50% of the specific binding of the radioligand (IC50) allows for the calculation of its inhibitory constant (Ki), a measure of its binding affinity.[6][7][8]
Signaling Pathway
Beta-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by agonists like epinephrine, couple to a stimulatory G protein (Gs).[9][10][11] This initiates a signaling cascade involving the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[9][10][11][12] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and resulting in a physiological response.[9][12][13] Bunitrolol, as a beta-blocker, competitively inhibits the binding of agonists to the receptor, thereby blocking this signaling pathway.
Experimental Protocol
This protocol outlines a competition radioligand binding assay using a filtration format.[1]
Materials and Reagents
-
Membrane Preparation: Cell membranes from a cell line expressing the target beta-adrenergic receptor subtype (e.g., CHO or HEK293 cells) or homogenized tissue known to express the receptor.[7][14][15]
-
Radioligand: A suitable beta-adrenergic receptor radioligand with high affinity and specific activity, such as [³H]dihydroalprenolol ([³H]DHA) or [¹²⁵I]cyanopindolol ([¹²⁵I]CYP).[14][16]
-
Unlabeled Ligand (Competitor): Bunitrolol hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled beta-adrenergic antagonist (e.g., 10 µM Propranolol).[14]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[7]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C).
-
Vacuum Manifold/Cell Harvester.
-
Scintillation Counter.
-
Protein Assay Kit (e.g., BCA assay).
Membrane Preparation
-
Cell Culture: Culture cells expressing the beta-adrenergic receptor of interest to a sufficient density.
-
Homogenization: Harvest the cells and wash them with ice-cold PBS. Resuspend the cell pellet in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a Dounce or polytron homogenizer.[7]
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.[7]
-
Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[7][14]
-
Washing: Resuspend the membrane pellet in fresh assay buffer and repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.[7]
Binding Assay Procedure
The following procedure is for a 96-well filter plate format.
-
Prepare Reagents:
-
Dilute the radioligand in assay buffer to a final concentration at or near its Kd.
-
Prepare serial dilutions of Bunitrolol in assay buffer.
-
Prepare the non-specific binding control (e.g., 10 µM Propranolol) in assay buffer.
-
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, radioligand, and membrane preparation to designated wells.
-
Non-specific Binding (NSB): Add the non-specific binding control, radioligand, and membrane preparation to designated wells.
-
Competition Binding: Add the different concentrations of Bunitrolol, radioligand, and membrane preparation to the remaining wells.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapidly filtering the contents of the wells through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[1][7]
-
Drying: Dry the filter plate according to the manufacturer's instructions.
-
Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Presentation and Analysis
Calculations
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Percentage Inhibition: For the competition assay, express the specific binding at each concentration of Bunitrolol as a percentage of the total specific binding (in the absence of the competitor).
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the Bunitrolol concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Ki Calculation: Calculate the inhibitory constant (Ki) for Bunitrolol using the Cheng-Prusoff equation:[6][7][8]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
-
Data Summary Table
The results of the competition binding assay can be summarized in the following table:
| Compound | Radioligand Used | Radioligand Conc. (nM) | Radioligand Kd (nM) | IC50 (nM) | Ki (nM) |
| Bunitrolol | [³H]DHA | e.g., 1.0 | e.g., 0.8 | Value | Value |
Note: The values for radioligand concentration, Kd, IC50, and Ki are placeholders and should be replaced with experimental data.
References
- 1. revvity.com [revvity.com]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. studylib.net [studylib.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Radioligand binding and competition assays [bio-protocol.org]
- 15. ChemiSCREEN™ beta2 Adrenergic Receptor Membrane Preparation [discoverx.com]
- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bunitrolol in Myocardial Ischemia Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunitrolol (B1668052) is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and weak alpha-1 blocking activity.[1] Its unique pharmacological profile, combining beta-blockade with partial agonist activity, has prompted investigation into its potential therapeutic applications in cardiovascular diseases, including myocardial ischemia. This document provides detailed application notes and protocols for researchers studying the effects of Bunitrolol in the context of myocardial ischemia, drawing from preclinical and clinical findings.
Data Presentation
In Vivo Hemodynamic and Metabolic Effects of Bunitrolol in Myocardial Ischemia
The following tables summarize the quantitative data from studies investigating the effects of Bunitrolol in animal models and patients with ischemic heart disease.
| Parameter | Species | Model | Bunitrolol Dose | Ischemia Duration | Key Findings | Reference |
| Heart Rate | Dog | LAD Ligation | 0.3 mg/kg | 3 min | Significantly decreased | [1] |
| Heart Rate | Dog | LAD Ligation | 1.0 mg/kg | 3 min | No significant change | [1] |
| Myocardial ATP | Dog | LAD Ligation | 0.3 mg/kg | 3 min | Attenuated reduction | [1] |
| Myocardial Lactate (B86563) | Dog | LAD Ligation | 0.3 mg/kg | 3 min | Attenuated increase | [1] |
| Heart Rate (Rest) | Human | Ischemic Heart Disease | 30-240 mg daily (chronic) | - | Decreased by 8% | [2] |
| Maximal Exercise Heart Rate | Human | Ischemic Heart Disease | 30-240 mg daily (chronic) | - | Reduced by 25% | [2] |
| Stroke Index (Maximal Exercise) | Human | Ischemic Heart Disease | 30-240 mg daily (chronic) | - | Elevated by 34% | [2] |
Mechanism of Action in Myocardial Ischemia
Bunitrolol's primary mechanism of action in myocardial ischemia involves its interaction with beta-adrenergic receptors. As a beta-blocker, it competitively antagonizes the effects of catecholamines (norepinephrine and epinephrine) at these receptors, which are upregulated during ischemic events. This blockade leads to a decrease in heart rate, myocardial contractility, and blood pressure, thereby reducing myocardial oxygen demand.
A key feature of Bunitrolol is its intrinsic sympathomimetic activity (ISA) . This means that while it blocks the effects of potent endogenous agonists, it can also partially activate beta-adrenergic receptors.[3][4][5] This partial agonism may prevent excessive bradycardia and a drastic reduction in cardiac output at rest, which can be a concern with non-ISA beta-blockers.[5] The ISA of Bunitrolol is thought to be due to a modest stimulation of adenylate cyclase activity.[4]
Additionally, Bunitrolol has been shown to possess a weak alpha-1 adrenoceptor blocking action, which may contribute to its vasodilator effect and a reduction in total peripheral resistance.
Signaling Pathways
The signaling cascade initiated by beta-adrenergic receptor activation is central to understanding Bunitrolol's effects. Beta-1 adrenergic receptors, predominant in the heart, are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs. Activation of Gs leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that increase heart rate and contractility.
Bunitrolol, as an antagonist, blocks this Gs-mediated signaling. Its intrinsic sympathomimetic activity suggests a partial activation of this pathway, albeit to a much lesser extent than full agonists like isoproterenol.[4] Some beta-blockers have also been shown to interact with the inhibitory G-protein, Gi, which can have cardioprotective effects. The specific coupling of Bunitrolol to Gs versus Gi in the context of myocardial ischemia warrants further investigation.
Experimental Protocols
In Vivo Model: Left Anterior Descending (LAD) Coronary Artery Ligation in Dogs
This protocol is based on studies investigating the metabolic effects of Bunitrolol during myocardial ischemia.[1]
1. Animal Preparation:
-
Anesthetize adult mongrel dogs.
-
Ventilate the animals mechanically.
-
Perform a left thoracotomy to expose the heart.
2. Induction of Myocardial Ischemia:
-
Isolate the left anterior descending (LAD) coronary artery.
-
Pass a silk suture around the LAD.
-
Induce regional myocardial ischemia by tightening the suture to occlude the artery for a predetermined duration (e.g., 3 or 30 minutes).[1]
3. Bunitrolol Administration:
-
Administer Bunitrolol intravenously at the desired dose (e.g., 0.3 or 1.0 mg/kg) prior to LAD ligation (e.g., 5 minutes before).[1]
-
A control group should receive a vehicle injection.
4. Sample Collection and Analysis:
-
At the end of the ischemic period, rapidly excise the heart.
-
Freeze the heart in liquid nitrogen.
-
Dissect ischemic and non-ischemic myocardial tissue.
-
Analyze tissue samples for high-energy phosphates (ATP, creatine (B1669601) phosphate) and glycolytic intermediates (e.g., lactate) using standard biochemical assays.
5. Hemodynamic Monitoring:
-
Throughout the experiment, monitor heart rate, blood pressure, and other relevant hemodynamic parameters.
Ex Vivo Model: Langendorff-Perfused Isolated Heart
This model allows for the study of Bunitrolol's direct effects on the heart without systemic influences.
1. Heart Isolation:
-
Anesthetize a small mammal (e.g., rat, guinea pig).
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
2. Langendorff Perfusion Setup:
-
Cannulate the aorta on a Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[6]
-
Maintain the heart at a physiological temperature.
3. Ischemia-Reperfusion Protocol:
-
Allow the heart to stabilize.
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfuse the heart with oxygenated buffer.
4. Bunitrolol Treatment:
-
Bunitrolol can be added to the perfusion buffer before ischemia (pre-treatment), during reperfusion, or throughout the experiment.
5. Functional Assessment:
-
Place a balloon in the left ventricle to measure isovolumetric function (e.g., left ventricular developed pressure, heart rate, +dP/dt, -dP/dt).[7]
-
Collect coronary effluent to measure markers of cardiac injury (e.g., lactate dehydrogenase, creatine kinase).
In Vitro Model: Cardiomyocyte Hypoxia
This protocol allows for the investigation of Bunitrolol's cellular and molecular effects.
1. Cell Culture:
-
Culture primary cardiomyocytes or a suitable cardiomyocyte cell line (e.g., H9c2, AC16) in appropriate media.
2. Induction of Hypoxia:
-
Replace the culture medium with a glucose-free, serum-free medium.
-
Place the cells in a hypoxic chamber with a low oxygen concentration (e.g., 1% O2) for a specified duration (e.g., 6-24 hours).
3. Bunitrolol Treatment:
-
Treat the cells with varying concentrations of Bunitrolol before, during, or after the hypoxic period.
4. Assessment of Cell Viability and Injury:
-
MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.
-
LDH Assay: To quantify cell death by measuring the release of lactate dehydrogenase into the culture medium.[8][9]
Protocol for LDH Assay:
-
After the experimental period, collect the cell culture supernatant.
-
Lyse the remaining cells to determine the maximum LDH release.
-
Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant and cell lysate according to the manufacturer's instructions.
-
Calculate the percentage of LDH release as an index of cytotoxicity.
Conclusion
Bunitrolol presents an interesting pharmacological profile for investigation in the context of myocardial ischemia due to its combined beta-blocking and intrinsic sympathomimetic activities. The protocols outlined in this document provide a framework for researchers to explore its hemodynamic, metabolic, and cellular effects in various preclinical models. Further research is warranted to elucidate its precise signaling mechanisms, particularly the interplay between Gs and Gi protein coupling, and to establish its therapeutic potential in ischemic heart disease.
References
- 1. Effects of bunitrolol on ischemic myocardial energy metabolism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haemodynamic response to graded exercise during chronic beta-adrenergic blockade with bunitrolol, an agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of (S)-Bunitrolol via Enzymatic Kinetic Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Bunitrolol is a potent beta-adrenergic receptor blocker used in the management of hypertension and other cardiovascular diseases. As with many pharmaceuticals, the therapeutic activity resides primarily in a single enantiomer. The synthesis of enantiomerically pure (S)-bunitrolol is therefore of significant interest. Enzymatic kinetic resolution has emerged as a powerful and green methodology for the preparation of chiral compounds, offering high enantioselectivity under mild reaction conditions. This application note details a chemoenzymatic approach for the synthesis of (S)-bunitrolol, employing a lipase-catalyzed kinetic resolution of a key chlorohydrin intermediate. This method provides an efficient route to the desired (S)-enantiomer, which is a crucial building block for the final drug substance.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a process in which an enzyme stereoselectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. In the synthesis of (S)-bunitrolol, a racemic chlorohydrin precursor, (RS)-1-chloro-3-(2-cyanophenoxy)propan-2-ol, is subjected to transesterification using a lipase (B570770) and an acyl donor. The lipase selectively acylates one of the enantiomers, resulting in a mixture of an enantioenriched acetate (B1210297) and the unreacted, enantioenriched alcohol. These can then be separated and the desired enantiomer carried forward to synthesize (S)-bunitrolol.[1][2][3]
Experimental Workflow
The overall chemoenzymatic synthesis of (S)-bunitrolol involves the chemical synthesis of the racemic precursor, followed by enzymatic kinetic resolution, separation of the enantiomers, and final chemical conversion to the target molecule.
Figure 1: Chemoenzymatic synthesis workflow for (S)-bunitrolol.
Key Experimental Protocols
Protocol 1: Synthesis of Racemic (RS)-1-chloro-3-(2-cyanophenoxy)propan-2-ol
This protocol describes the synthesis of the racemic precursor for the enzymatic resolution step.
Materials:
-
2-Cyanophenol
-
Epichlorohydrin
-
Base catalyst (e.g., sodium hydroxide)
-
Suitable solvent (e.g., water, ethanol)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-cyanophenol in the chosen solvent containing the base catalyst.
-
Add epichlorohydrin dropwise to the solution at a controlled temperature (e.g., room temperature or slightly elevated).
-
Stir the reaction mixture for a specified time until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure racemic (RS)-1-chloro-3-(2-cyanophenoxy)propan-2-ol.
Protocol 2: Enzymatic Kinetic Resolution of (RS)-1-chloro-3-(2-cyanophenoxy)propan-2-ol
This protocol details the lipase-catalyzed transesterification for the resolution of the racemic chlorohydrin.
Materials:
-
Racemic (RS)-1-chloro-3-(2-cyanophenoxy)propan-2-ol
-
Lipase (e.g., Lipase PS-C, Candida antarctica Lipase B (CALB))
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Organic solvent (e.g., toluene, acetonitrile, tert-butyl methyl ether)
Procedure:
-
Dissolve the racemic chlorohydrin in the selected organic solvent.
-
Add the lipase and the acyl donor to the solution.
-
Incubate the mixture at a specific temperature (e.g., 30-45 °C) with shaking.
-
Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of the substrate and product.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of the enantioenriched alcohol and the corresponding acetate.
Protocol 3: Isolation of (S)-alcohol and Conversion to (S)-Bunitrolol
This protocol describes the separation of the resolved products and the final synthesis step.
Materials:
-
Mixture of enantioenriched alcohol and acetate
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., hexane/ethyl acetate)
-
tert-Butylamine
-
Suitable solvent for amination (e.g., methanol, isopropanol)
Procedure:
-
Separate the enantioenriched alcohol and acetate from the mixture obtained in Protocol 2 using column chromatography.
-
Route A (from the resolved alcohol): If the enzymatic resolution yields the (S)-alcohol directly, dissolve it in a suitable solvent and react with tert-butylamine at an elevated temperature to yield (S)-bunitrolol.
-
Route B (from the resolved acetate): If the resolution yields the (R)-acetate, first perform a deacetylation step (e.g., hydrolysis with a base like sodium carbonate in methanol) to obtain the (R)-alcohol. Then, react the (R)-alcohol with tert-butylamine. In this specific case, to obtain (S)-bunitrolol from the (R)-alcohol, a different synthetic strategy involving inversion of stereochemistry would be necessary, or more commonly, the (S)-acetate is produced and deacetylated to the (S)-alcohol which is then converted to (S)-bunitrolol. Alternatively, if the resolution yields the (S)-acetate, it can be deacetylated to the (S)-alcohol and then converted to (S)-bunitrolol.
-
Purify the crude (S)-bunitrolol by recrystallization or column chromatography.
-
Characterize the final product by NMR, mass spectrometry, and determine its enantiomeric purity by chiral HPLC.
Data Presentation
The efficiency of the enzymatic kinetic resolution is determined by several factors, including the choice of enzyme, solvent, acyl donor, and temperature. The following table summarizes representative data for the lipase-catalyzed resolution of (RS)-1-chloro-3-(2-cyanophenoxy)propan-2-ol.
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Enantiomeric Ratio (E) | Reference |
| Lipase PS-C | Vinyl Acetate | Toluene | 45 | 24 | 48.5 | 92.3 | 98.2 | >200 | [2][3] |
| CCL | Vinyl Acetate | Toluene | 45 | 72 | 49.2 | 95.8 | 98.6 | >200 | [2][3] |
e.e. = enantiomeric excess E = Enantiomeric ratio, a measure of the enzyme's selectivity.
Signaling Pathways and Logical Relationships
The logic of the enzymatic kinetic resolution process is depicted in the following diagram.
Figure 2: Enzymatic kinetic resolution of a racemic precursor.
Disclaimer: These protocols and application notes are intended for guidance and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for In Vivo Administration of Bunitrolol Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunitrolol (B1668052) Hydrochloride is a non-selective beta-adrenergic receptor blocker that also possesses alpha-1 adrenoceptor blocking properties. This dual mechanism of action contributes to its antihypertensive effects by reducing heart rate and contractility, as well as promoting vasodilation.[1] These application notes provide detailed protocols for the in vivo administration of Bunitrolol Hydrochloride to rats for pharmacokinetic and pharmacodynamic studies, based on available scientific literature.
Data Presentation
Pharmacokinetic Parameters of Bunitrolol in Spontaneously Hypertensive (SHR) Rats
| Parameter | Value | Route of Administration | Dose (mg/kg) | Animal Model | Reference |
| Plasma Half-life (t½) | ~2 hours | Oral | 5 | Conscious, unrestrained SHR rats | [1] |
| Time to Significant MAP Reduction | 3 - 4 hours | Oral | 5 | Conscious, unrestrained SHR rats | [1] |
| Plasma Concentration for MAP reduction | < 10 ng/ml | Oral | 5 | Conscious, unrestrained SHR rats | [1] |
Pharmacodynamic Effects of Bunitrolol in Spontaneously Hypertensive (SHR) Rats
| Parameter | Observation | Route of Administration | Dose (mg/kg) | Time Point | Animal Model | Reference |
| Mean Arterial Pressure (MAP) | Significant reduction in resting MAP | Oral | 5 | 3 and 4 hours post-dose | Conscious, unrestrained SHR rats | [1] |
| Heart Rate (HR) | Initial tachycardia for the first 2 hours | Oral | 5 | 0 - 2 hours post-dose | Conscious, unrestrained SHR rats | [1] |
| Stress-induced Tachycardia | Significantly inhibited | Oral | 5 | Throughout the experiment | Conscious, unrestrained SHR rats | [1] |
| Stress-induced Hypertensive Response | Significant inhibition | Oral | 5 | 4 hours post-treatment | Conscious, unrestrained SHR rats | [1] |
Experimental Protocols
Protocol for Oral Administration of this compound in Rats
This protocol is designed for studying the pharmacokinetic and pharmacodynamic effects of orally administered this compound in rats.
a. Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose in sterile water)
-
Spontaneously Hypertensive Rats (SHR) or other appropriate strain
-
Oral gavage needles (20-22 gauge, 1.5-2 inches long)
-
Syringes (1-3 mL)
-
Animal balance
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant, capillaries)
-
Equipment for blood pressure and heart rate monitoring
b. Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Drug Formulation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration. For a 5 mg/kg dose in a 250g rat, a common dosing volume is 1-2 mL. Therefore, the concentration would be 0.625 - 1.25 mg/mL.
-
Dosing:
-
Weigh each rat accurately on the day of the experiment.
-
Calculate the exact volume of the drug formulation to be administered based on the body weight.
-
Administer the formulation carefully via oral gavage.
-
-
Blood Sampling (for Pharmacokinetic Analysis):
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points. Suggested time points for a drug with a ~2-hour half-life are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Place the blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Pharmacodynamic Monitoring:
-
Measure mean arterial pressure (MAP) and heart rate (HR) in conscious, unrestrained rats using a tail-cuff method or telemetry at baseline and at various time points post-administration corresponding to the blood sampling times.
-
Protocol for Intravenous Administration of this compound in Rats
This protocol is suitable for determining the absolute bioavailability and intrinsic pharmacokinetics of this compound.
a. Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Rats (e.g., Sprague-Dawley, Wistar) with surgically implanted jugular vein catheters
-
Infusion pump and syringes
-
Blood collection supplies
b. Procedure:
-
Animal Preparation: Use rats that have been surgically fitted with a jugular vein catheter for easy and repeated blood sampling and drug administration. Allow the animals to recover from surgery before the experiment.
-
Drug Formulation: Dissolve this compound in sterile saline to the desired concentration. The solution must be sterile and particle-free.
-
Dosing:
-
Weigh each rat.
-
Administer the this compound solution as a bolus injection or a short infusion through the jugular vein catheter. The volume should not exceed 1 mL/kg for a bolus injection.
-
-
Blood Sampling:
-
Collect blood samples at the following suggested time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours post-dose.
-
Process and store the plasma samples as described in the oral administration protocol.
-
Hypothetical Protocol for Determination of Bunitrolol in Rat Plasma by HPLC-MS/MS
As a specific method for Bunitrolol was not found, this hypothetical protocol is adapted from methods for other beta-blockers.
a. Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) containing an internal standard such as propranolol).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. HPLC-MS/MS Conditions:
-
HPLC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor for the specific parent-to-daughter ion transitions for Bunitrolol and the internal standard.
Visualizations
Caption: Experimental workflow for in vivo studies.
Caption: Bunitrolol's dual signaling pathway.
References
Application Notes and Protocols for Testing Bunitrolol Efficacy in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunitrolol is a non-selective beta-adrenergic receptor antagonist (beta-blocker) that has been investigated for its potential applications beyond its traditional cardiovascular indications. Emerging evidence suggests that beta-blockers can influence key cellular processes involved in cancer progression, such as proliferation, apoptosis, and migration.[1][2][3] These application notes provide detailed protocols for a panel of cell culture assays to evaluate the efficacy of Bunitrolol in a cancer research context. The described assays will enable researchers to quantify the effects of Bunitrolol on cell viability, colony formation, apoptosis, and cell cycle progression. While specific quantitative data for Bunitrolol is not extensively available in public literature, this document includes representative data from studies on other beta-blockers like propranolol, carvedilol (B1668590), and nebivolol (B1214574) to serve as a benchmark for expected outcomes.[1][4][5][6][7][8]
Mechanism of Action: Beta-Adrenergic Signaling Pathway
Beta-adrenergic receptors (β-ARs), upon stimulation by catecholamines like epinephrine (B1671497) and norepinephrine, activate downstream signaling cascades that can promote cancer cell survival and proliferation. Bunitrolol, as a beta-blocker, is hypothesized to counteract these effects by inhibiting the initial signaling event. The diagram below illustrates the canonical β-adrenergic signaling pathway and the proposed point of intervention for Bunitrolol.
Data Presentation: Representative Efficacy of Beta-Blockers
The following tables summarize quantitative data from published studies on various beta-blockers, demonstrating their anti-cancer effects in vitro. This data is intended to provide a comparative baseline for the expected efficacy of Bunitrolol.
Table 1: IC50 Values of Beta-Blockers in Cancer Cell Lines
| Beta-Blocker | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Propranolol | Neuroblastoma (Panel) | Neuroblastoma | 114 - 218 | [3] |
| U266 | Multiple Myeloma | 75 (72h) | [3] | |
| A375 | Melanoma | 65.33 - 98.17 | [9] | |
| HT-29 | Colorectal Cancer | ~39 | [5] | |
| HepG2 | Liver Cancer | 40 - 80 | [10] | |
| SKOV-3 | Ovarian Cancer | ~61.64 (48h) | [11] | |
| Carvedilol | K562 | Myelogenous Leukemia | 22.66 | [1] |
| HeLa | Cervix Carcinoma | 30.56 | [1] | |
| Fem-x | Melanoma | 32.17 | [1] | |
| MDA-MB-361 | Breast Cancer | 35.04 | [1] | |
| Nebivolol | TNBC (Panel) | Triple Negative Breast Cancer | 6.1 - 13.9 | [7] |
| A2058 | Melanoma | 5.2 | [12] | |
| Atenolol | MCF7 | Breast Cancer | >100 | [2] |
| HT-29 | Colorectal Cancer | >100 | [2] | |
| Metoprolol | U937 | Leukemia | 565.3 (72h) | [13] |
| MOLT-4 | Leukemia | 501.5 (72h) | [13] |
Table 2: Apoptosis Induction by Beta-Blockers in Cancer Cell Lines
| Beta-Blocker | Cell Line | Cancer Type | Treatment | Apoptotic Cells (%) | Citation(s) |
| Propranolol | HepG2 | Liver Cancer | 80 µM (48h) | Increased vs. Control | [10] |
| SKOV-3 | Ovarian Cancer | 80 µM (48h) | Increased vs. Control | [11] | |
| A375 | Melanoma | 100 µM | 95.4 | [14] | |
| Nebivolol | haCSMCs | Coronary Smooth Muscle | 10 µM (48h) | 23 | [15] |
| Various | A549 | Non-Small Cell Lung Cancer | 10% of EC50 | Statistically Significant Increase | [8] |
Table 3: Cell Cycle Arrest Induced by Beta-Blockers in Cancer Cell Lines
| Beta-Blocker | Cell Line | Cancer Type | Treatment | Effect on Cell Cycle | Citation(s) |
| Propranolol | MDA-MB-231 | Breast Cancer | 40 µM (24h) | Increased Sub-G1 Population | |
| HepG2 | Liver Cancer | 40-80 µM | S-phase Arrest | [10] | |
| SKOV-3 | Ovarian Cancer | 100 µM (48h) | G2/M Arrest | [16] | |
| A375 | Melanoma | 100 µM (24h) | G0/G1 Arrest |
Experimental Protocols
The following are detailed protocols for the assessment of Bunitrolol's efficacy in cell culture.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Bunitrolol stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Bunitrolol in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Bunitrolol dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Bunitrolol).
-
Incubate the plate for 24, 48, or 72 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a therapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Bunitrolol stock solution
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
PBS
Protocol:
-
Harvest and count cells, then seed them into 6-well plates at a low density (e.g., 500-1000 cells per well).
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of Bunitrolol for 24 hours.
-
Remove the Bunitrolol-containing medium, wash the cells with PBS, and add fresh complete culture medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Wash the wells with PBS and fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment group.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Bunitrolol stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Bunitrolol for the desired time period.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Bunitrolol stock solution
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with Bunitrolol as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of Bunitrolol's efficacy as a potential anti-cancer agent. By systematically assessing its impact on cell viability, proliferation, apoptosis, and cell cycle progression, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The provided representative data for other beta-blockers serves as a useful reference for interpreting the experimental outcomes for Bunitrolol.
References
- 1. Inhibition of proliferation on some neoplastic cell lines-act of carvedilol and captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Repurposing Drugs in Oncology (ReDO)—Propranolol as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Potential of Propranolol as an Anti-Tumor Agent in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Propranolol suppresses the proliferation and induces the apoptosis of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propranolol induced apoptosis and autophagy via the ROS/JNK signaling pathway in Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nebivolol, an antihypertensive agent, has new application in inhibiting melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijbc.ir [ijbc.ir]
- 14. Propranolol induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Bunitrolol Effects on Cardiac Hemodynamics in Dogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunitrolol (B1668052) is a non-selective beta-adrenergic blocking agent with additional alpha-1 adrenoceptor blocking properties and intrinsic sympathomimetic activity (ISA). This unique pharmacological profile results in a complex interplay of effects on the cardiovascular system, including changes in heart rate, blood pressure, cardiac output, and vascular resistance. These application notes provide a detailed overview and experimental protocols for assessing the cardiac hemodynamic effects of Bunitrolol in a canine model, a commonly used preclinical model for cardiovascular research.
Data Presentation
The following tables summarize the anticipated quantitative effects of Bunitrolol on key cardiac hemodynamic parameters in dogs, based on available preclinical data. It is important to note that the precise effects can vary depending on the dose, anesthetic regimen, and underlying physiological state of the animal.
Table 1: Effects of Intravenous Bunitrolol on Cardiac Hemodynamics in Anesthetized Dogs
| Parameter | Dose | Expected Change | Reference |
| Heart Rate (bpm) | 0.3 mg/kg | Significant Decrease | [1] |
| 1.0 mg/kg | No significant change (due to ISA) | [1] | |
| Mean Arterial Pressure (mmHg) | 0.3 - 1.0 mg/kg | Decrease | [2] |
| Cardiac Output (L/min) | 0.3 - 1.0 mg/kg | Variable; may slightly decrease or remain unchanged | |
| Systemic Vascular Resistance (dyn·s/cm⁵) | 0.3 - 1.0 mg/kg | Decrease (due to alpha-1 blockade) | [2] |
| Left Ventricular Systolic Pressure (mmHg) | 0.3 - 1.0 mg/kg | Decrease | |
| Left Ventricular End-Diastolic Pressure (mmHg) | 0.3 - 1.0 mg/kg | Variable; may slightly increase |
Experimental Protocols
This section outlines a detailed methodology for a comprehensive assessment of Bunitrolol's hemodynamic effects in a canine model.
Animal Model and Preparation
-
Species: Mongrel dogs of either sex, weighing 10-15 kg.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Anesthesia: Anesthesia can be induced with a suitable agent such as sodium pentobarbital (B6593769) (30 mg/kg, IV) and maintained with a continuous infusion. Mechanical ventilation with room air is recommended to ensure stable respiratory function.
-
Instrumentation:
-
Arterial Cannulation: A femoral artery is cannulated for continuous monitoring of arterial blood pressure and for blood gas analysis.
-
Venous Cannulation: A femoral vein is cannulated for drug administration and fluid infusion.
-
Pulmonary Artery Catheterization: A Swan-Ganz thermodilution catheter is inserted via the jugular vein and advanced into the pulmonary artery for the measurement of cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.
-
Left Ventricular Catheterization: A catheter-tip manometer is inserted into the left ventricle via the left carotid artery for the direct measurement of left ventricular pressure and its first derivative (LV dP/dt).
-
Bunitrolol Administration
-
Formulation: Bunitrolol hydrochloride should be dissolved in sterile saline to the desired concentration.
-
Dosing: Bunitrolol is administered as a slow intravenous bolus. Doses of 0.3 mg/kg and 1.0 mg/kg have been used in previous studies to investigate its dose-dependent effects.[1]
-
Control: A vehicle control (sterile saline) should be administered in a separate group of animals or during a control period in a crossover design.
Hemodynamic Measurements
-
Baseline: All hemodynamic parameters should be recorded for a stable period of at least 30 minutes before Bunitrolol administration to establish baseline values.
-
Post-Dose Monitoring: Following Bunitrolol administration, all hemodynamic parameters should be continuously recorded for a period of at least 60 minutes.
-
Parameters to be Measured:
-
Heart Rate (HR)
-
Systolic, Diastolic, and Mean Arterial Pressure (SAP, DAP, MAP)
-
Cardiac Output (CO) via thermodilution
-
Central Venous Pressure (CVP)
-
Pulmonary Artery Pressure (PAP)
-
Pulmonary Capillary Wedge Pressure (PCWP)
-
Left Ventricular Systolic and End-Diastolic Pressure (LVSP, LVEDP)
-
Maximum rate of rise of left ventricular pressure (LV dP/dt_max)
-
-
Derived Parameters:
-
Systemic Vascular Resistance (SVR) = (MAP - CVP) / CO * 80
-
Pulmonary Vascular Resistance (PVR) = (PAP - PCWP) / CO * 80
-
Stroke Volume (SV) = CO / HR
-
Mandatory Visualizations
Signaling Pathway of Bunitrolol
Caption: Dual blockade of β1 and α1 adrenergic receptors by Bunitrolol.
Experimental Workflow
Caption: Workflow for assessing Bunitrolol's hemodynamic effects in dogs.
References
Application Notes & Protocols: Placental Transport Studies of Bunitrolol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific studies on the placental transport of Bunitrolol Hydrochloride are not available in the published literature. The following application notes and protocols are based on established methodologies for studying the placental transport of other beta-blockers. The provided quantitative data and experimental parameters for drugs such as propranolol (B1214883), atenolol, and labetalol (B1674207) serve as a reference to guide the design of studies for this compound.
Introduction
This compound is a beta-adrenergic antagonist.[1] Understanding the extent of its placental transport is critical for assessing potential fetal exposure and ensuring safety during pregnancy. The placenta acts as a complex barrier, regulating the passage of substances between the mother and the fetus through passive diffusion, carrier-mediated transport, and active transport mechanisms involving efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2][3]
This document provides a comprehensive guide to methodologies for evaluating the placental transport of this compound, including in vitro and ex vivo models.
Physicochemical Properties of this compound
The placental transfer of a drug is influenced by its physicochemical properties. While specific experimental data on Bunitrolol's permeability is unavailable, its known properties can help predict its transport potential.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂·HCl | [4] |
| Molecular Weight | 284.78 g/mol | [5] |
| Stereochemistry | Racemic | [4] |
Generally, small, lipophilic, and non-ionized molecules are more likely to cross the placenta via passive diffusion.[2] The properties of Bunitrolol suggest it may cross the placental barrier.
Quantitative Data on Placental Transport of Beta-Blockers
The following table summarizes quantitative data from studies on the placental transport of other beta-blockers, which can serve as a benchmark for designing and interpreting studies with this compound.
| Drug | Model | Key Findings | Fetal/Maternal Ratio (or equivalent) | Reference |
| Propranolol | In vitro human placental perfusion | Higher diffusion rate for lipid-soluble beta-blockers. Significant tissue binding. | Rapid equilibration at 35% of the initial maternal concentration. | [6] |
| Propranolol | In vivo | Transplacental drug transfer confirmed. | Cord plasma to maternal plasma ratio: 0.32 ± 0.17. | [7][8] |
| Atenolol | In vitro human placental perfusion | Lower diffusion rate for hydrophilic beta-blockers. | Fetal concentration reached 55% of the initial maternal level after 4 hours. | [6] |
| Labetalol | In vitro human placental perfusion | Higher diffusion rate for lipid-soluble beta-blockers. Significant tissue binding. | - | [6] |
| Labetalol | In vivo | Placental transfer observed. | Fetal/maternal serum ratios of approximately 0.5. |
Experimental Protocols
Ex Vivo Human Placental Perfusion
This model is considered the gold standard for studying placental drug transfer as it maintains the structural and functional integrity of the human placenta.[9]
Objective: To determine the rate and extent of this compound transfer across the human placenta from the maternal to the fetal circulation and vice versa.
Materials:
-
Freshly collected human term placenta (within 30 minutes of delivery)
-
Perfusion system (pumps, tubing, oxygenators, heating system, perfusion chamber)
-
Perfusion medium (e.g., NCTC-135 tissue culture medium diluted with Earle's buffer, supplemented with glucose, dextran, bovine serum albumin, heparin, and antibiotics)[9]
-
This compound
-
Antipyrine (B355649) (positive control for passive diffusion)
-
High-molecular-weight fluorescein (B123965) isothiocyanate-dextran (FITC-dextran) (negative control for membrane integrity)
-
Analytical instruments for drug quantification (e.g., LC-MS/MS)
Protocol:
-
Placenta Selection and Preparation:
-
Obtain a healthy, intact placenta immediately after delivery.
-
Select a suitable cotyledon with a visible chorionic artery and vein.
-
Cannulate the fetal artery and vein of the selected cotyledon.[9]
-
-
Perfusion Circuit Setup:
-
Establish a dual, closed-circuit perfusion system for both maternal and fetal circulations.
-
Maintain the temperature at 37°C.[9]
-
Gas the maternal circuit with 95% O₂ / 5% CO₂ and the fetal circuit with 95% N₂ / 5% CO₂ to mimic physiological conditions.
-
-
Equilibration and Viability Assessment:
-
Perfuse the circuits with the medium to establish stable flow rates and pressure.
-
Monitor fetal arterial pressure, glucose consumption, and pH to ensure tissue viability.[10]
-
Add antipyrine to the maternal circuit to assess passive transfer and cotyledon integrity.
-
-
Drug Perfusion:
-
Introduce this compound into the maternal reservoir at a clinically relevant concentration.
-
Collect samples from both maternal and fetal circuits at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
To study active transport, specific inhibitors of transporters like P-gp (e.g., valspodar) can be added to the perfusate.[11]
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.[12]
-
-
Data Analysis:
-
Calculate the fetal-to-maternal concentration ratio over time.
-
Determine the clearance index (ratio of drug clearance to antipyrine clearance) to normalize for variations between placentas.
-
Ex Vivo Placental Perfusion Workflow
In Vitro BeWo Cell Line Model
The BeWo cell line, derived from human choriocarcinoma, forms a polarized syncytiotrophoblast-like monolayer and is a widely used in vitro model to study transplacental transport.[13][14]
Objective: To assess the permeability of this compound across a trophoblast monolayer and to investigate the involvement of specific transporters.
Materials:
-
BeWo (b30 clone) cell line[14]
-
Cell culture medium (e.g., F-12K Medium with 10% fetal bovine serum)
-
Transwell® permeable supports (e.g., polycarbonate filters)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (marker for paracellular permeability)
-
Inhibitors for specific transporters (e.g., valspodar (B1684362) for P-gp)
-
Analytical instruments for drug quantification (e.g., LC-MS/MS)
Protocol:
-
Cell Culture and Monolayer Formation:
-
Culture BeWo cells in complete growth medium at 37°C with 5% CO₂.
-
Seed cells onto Transwell® inserts and allow them to form a confluent monolayer (typically 5-7 days).[15]
-
Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
-
Transport Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add this compound to the apical (maternal) chamber.
-
At specified time points, collect samples from the basolateral (fetal) chamber.
-
To assess efflux, add the drug to the basolateral chamber and sample from the apical chamber.
-
-
Inhibition Studies:
-
To investigate the role of specific transporters, pre-incubate the cells with an inhibitor (e.g., for P-gp) before adding this compound.[16]
-
-
Sample Analysis:
-
Determine the concentration of this compound in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport.
-
An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 suggests the involvement of an active efflux transporter.
-
In Vitro BeWo Cell Line Workflow
Potential Signaling Pathways and Transport Mechanisms
The placental syncytiotrophoblast expresses a variety of transporters that can influence the passage of drugs. For beta-blockers, both passive diffusion and active transport are potential mechanisms.
-
Passive Diffusion: Lipophilic beta-blockers are more likely to cross the placenta via passive diffusion, driven by the concentration gradient.
-
Active Transport: Efflux transporters like P-glycoprotein (ABCB1) and BCRP (ABCG2) are expressed on the apical (maternal-facing) membrane of the syncytiotrophoblast and actively pump substrates back into the maternal circulation, thus limiting fetal exposure.[3][16] Some beta-blockers may be substrates for these transporters.
Potential Placental Transport Mechanisms
Analytical Methods for Quantification
Accurate quantification of this compound in biological matrices (perfusate, cell culture medium, plasma) is crucial. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.
Key Parameters for Method Validation:
-
Linearity: Establish a linear relationship between concentration and response.
-
Accuracy and Precision: Ensure the method provides results close to the true value and is reproducible.
-
Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified.
-
Selectivity: The ability to differentiate the analyte from other components in the sample.
-
Matrix Effect: Assess the influence of the biological matrix on ionization.
-
Stability: Evaluate the stability of the analyte in the matrix under different storage conditions.
Conclusion
While direct data on the placental transport of this compound is lacking, the established models and protocols for other beta-blockers provide a robust framework for its investigation. A combination of ex vivo human placental perfusion and in vitro BeWo cell line studies will enable a comprehensive assessment of its placental transport, elucidating the mechanisms involved and providing crucial data for risk assessment during pregnancy.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. An update on placental drug transport and its relevance to fetal drug exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in Expression and Function of Placental and Intestinal P-gp and BCRP Transporters during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound, (R)- | C14H21ClN2O2 | CID 76967522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Placental transfer of beta-adrenergic antagonists studied in an in vitro perfusion system of human placental tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of propranolol in the human maternal-placental-foetal unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 11. Functional role of P-glycoprotein in the human blood-placental barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Permeability properties of monolayers of the human trophoblast cell line BeWo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Models for Studying Trophoblast Transcellular Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Functional role and regulation of permeability-glycoprotein (P-gp) in the Fetal membrane during drug transportation - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Bunitrolol Hydrochloride Stock Solutions for In Vitro & In-Vivo Experiments
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bunitrolol Hydrochloride is a non-selective β-adrenergic receptor antagonist with weak α1-blocking activity.[1][2] It is a valuable tool in cardiovascular research, particularly in studies related to hypertension and angina pectoris.[2] Accurate and reproducible experimental results hinge on the correct preparation and storage of this compound stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions for experimental use.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for proper handling and solution preparation.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂・HCl | [3] |
| Molecular Weight | 284.78 g/mol | [3] |
| Appearance | Solid | [1] |
| Storage (Powder) | -20°C | [1] |
Solubility Data
While precise quantitative solubility data for this compound in common laboratory solvents is not widely published, the following table provides guidance based on the general solubility of other β-blockers and available information. It is strongly recommended to perform small-scale solubility tests before preparing large-volume stock solutions.
| Solvent | Estimated Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mg/mL | DMSO is a common solvent for preparing high-concentration stock solutions of many organic compounds.[4] For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced toxicity. |
| Ethanol | ≥ 10 mg/mL | Ethanol is another suitable solvent for creating stock solutions. Similar to DMSO, the final concentration in the assay medium should be minimized. |
| Water | Sparingly Soluble | The hydrochloride salt form generally confers some degree of aqueous solubility, though it may be limited. Solubility in aqueous buffers may vary with pH. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 284.78 g/mol * 1000 mg/g = 2.8478 mg
-
-
-
Weighing:
-
Carefully weigh approximately 2.85 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions
For most in vitro experiments, the high-concentration stock solution will need to be diluted to a final working concentration in the appropriate cell culture medium or assay buffer.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your experimental buffer or medium to achieve the desired final concentrations.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the working solution is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for DMSO).
Stability and Storage of Stock Solutions
Proper storage is critical to maintain the integrity and activity of this compound stock solutions.
| Storage Condition | Recommended Duration | Notes |
| -20°C | Up to 6 months | Aliquoting is recommended to minimize freeze-thaw cycles. Protect from light. |
| -80°C | Up to 12 months or longer | Preferred for long-term storage to ensure maximum stability. Protect from light. |
| 4°C | Short-term (days) | Not recommended for long-term storage due to the potential for degradation. |
| Room Temperature | Avoid | Prone to degradation. |
Signaling Pathway
This compound acts as an antagonist at β-adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by endogenous catecholamines like epinephrine (B1671497) and norepinephrine. The following diagram illustrates the canonical β-adrenergic signaling pathway that is blocked by Bunitrolol.
Experimental Workflow
The following diagram outlines a typical workflow for using this compound in a cell-based assay.
References
Application Note & Protocol: High-Throughput Screening Assays for Bunitrolol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunitrolol is a non-selective beta-adrenergic receptor antagonist (beta-blocker) utilized in the management of hypertension and other cardiovascular conditions.[1][2][3] Its therapeutic effects are primarily mediated through competitive inhibition of beta-1 (β1) and beta-2 (β2) adrenergic receptors, which are G protein-coupled receptors (GPCRs).[3][4] This inhibition blocks the downstream signaling cascade typically initiated by endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[2][4] The development of novel Bunitrolol analogs aims to enhance therapeutic efficacy, improve selectivity, and reduce off-target effects. High-throughput screening (HTS) is a critical tool in the early stages of drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[5][6][7] This document provides detailed protocols for primary and secondary HTS assays designed to identify and characterize novel Bunitrolol analogs that modulate beta-adrenergic receptor activity.
Principle of Action: Beta-Adrenergic Signaling Pathway
Beta-adrenergic receptors are coupled to the stimulatory G protein (Gs).[8][9] Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][10] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response.[8][10][11] Bunitrolol and its analogs, as antagonists, block the initial step of agonist binding, thereby inhibiting this signaling cascade.
High-Throughput Screening Workflow
The screening process for Bunitrolol analogs is structured as a multi-step campaign, beginning with a primary screen to identify all "hits" from a large compound library. These initial hits are then subjected to a more rigorous secondary, or confirmatory, assay to eliminate false positives and to characterize the potency of the confirmed compounds.
Primary Screening Assay: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assay
This assay quantifies intracellular cAMP levels, which decrease in the presence of a beta-adrenergic receptor antagonist.[12][13] It is a competitive immunoassay in a homogeneous format, making it ideal for HTS.[14][15]
Experimental Protocol
-
Cell Culture and Plating:
-
Culture HEK293 or CHO cells stably expressing the human beta-2 adrenergic receptor in appropriate media.
-
Harvest cells and resuspend in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).[14]
-
Dispense 5 µL of cell suspension (e.g., 2,000 cells/well) into a 384-well low-volume white plate.
-
-
Compound Addition:
-
Prepare serial dilutions of Bunitrolol analog compounds in DMSO.
-
Using an acoustic liquid handler, transfer 20-50 nL of each compound solution to the assay plate. Include positive controls (known antagonist like Propranolol) and negative controls (DMSO vehicle).
-
-
Agonist Stimulation:
-
Prepare a solution of a known beta-adrenergic agonist (e.g., Isoproterenol) in stimulation buffer at a concentration that elicits an 80% maximal response (EC80).
-
Add 5 µL of the agonist solution to all wells except for the negative control wells (which receive buffer only).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the TR-FRET cAMP detection reagents according to the manufacturer's protocol (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Add 10 µL of the detection reagent mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 320-340 nm and simultaneous emission detection at 665 nm and 620 nm.
-
Calculate the 665/620 nm emission ratio for each well.
-
Data Presentation
| Parameter | Description | Typical Value |
| Z'-factor | A measure of assay quality, indicating the separation between positive and negative controls.[6] | > 0.6 |
| Signal to Background (S/B) | The ratio of the signal from the uninhibited (agonist only) wells to the signal from the basal (buffer only) wells. | > 5 |
| EC50 (Isoproterenol) | The concentration of agonist required to produce 50% of the maximal cAMP response. | 5-15 nM |
| Hit Cutoff | The threshold for identifying a primary hit, typically defined as a percentage inhibition of the agonist response. | > 50% Inhibition |
Secondary Screening Assay: Label-Free Dynamic Mass Redistribution (DMR)
Confirmed hits from the primary screen are further characterized using a label-free technology, such as Dynamic Mass Redistribution (DMR), to provide a more holistic view of the cellular response.[16][17] DMR assays measure the integrated cellular response to receptor activation in real-time by detecting changes in local mass density within the cell.[18][19]
Experimental Protocol
-
Cell Culture and Plating:
-
Seed cells endogenously expressing beta-adrenergic receptors (e.g., A431 cells) into a 384-well biosensor microplate and culture overnight.[16][18]
-
The day of the assay, wash the cells twice with assay buffer (e.g., HBSS with 20 mM HEPES) and equilibrate for 1 hour at the desired assay temperature (e.g., 28°C).[18]
-
-
Baseline Measurement:
-
Place the biosensor plate into the DMR instrument and record a stable baseline reading for 2-5 minutes.[18]
-
-
Compound and Agonist Addition:
-
Prepare serial dilutions of the "hit" compounds.
-
Add the compounds to the wells and incubate for 15-30 minutes.
-
Prepare an agonist (e.g., Isoproterenol) solution and add it to the wells to stimulate the receptor.
-
-
Data Acquisition:
-
Monitor the DMR signal in real-time for 30-60 minutes post-agonist addition. The instrument measures changes in wavelength or impedance, which correlate to mass redistribution.
-
-
Data Analysis:
-
Normalize the DMR response by subtracting the baseline signal.
-
Plot the normalized response against the concentration of the Bunitrolol analog to generate a dose-response curve.
-
Calculate the half-maximal inhibitory concentration (IC50) for each confirmed hit.
-
Data Presentation
| Compound ID | Primary Screen (% Inhibition) | Confirmatory Screen (IC50, nM) |
| Control (Propranolol) | 98.2% | 15.3 |
| Analog B-101 | 95.5% | 25.8 |
| Analog B-102 | 88.1% | 112.4 |
| Analog B-103 | 62.7% | 850.1 |
| Analog C-201 (Inactive) | 5.2% | > 10,000 |
Conclusion
The described HTS assays provide a robust framework for the discovery and initial characterization of novel Bunitrolol analogs. The TR-FRET cAMP assay serves as an efficient and sensitive primary screen, while the label-free DMR assay offers a powerful method for secondary confirmation and potency determination, reducing the likelihood of false positives from assay-specific interference.[16][20] This tiered approach ensures that resources are focused on the most promising compounds for further lead optimization and preclinical development.
References
- 1. Bunitrolol - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 5. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Beta Adrenergic Receptors | Thoracic Key [thoracickey.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. ahajournals.org [ahajournals.org]
- 12. A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analyzing Bunitrolol Binding Data Using Scatchard Plots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunitrolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension and other cardiovascular disorders.[1] Understanding the binding characteristics of Bunitrolol to its target receptors is crucial for elucidating its pharmacological profile and for the development of new drug candidates. The Scatchard plot is a graphical method used to analyze radioligand binding data, providing estimates of the dissociation constant (Kd), which reflects the affinity of a ligand for a receptor, and the maximum number of binding sites (Bmax), indicating the receptor density.[2]
These application notes provide a detailed guide for utilizing Scatchard plot analysis to characterize the binding of Bunitrolol to β-adrenergic receptors. The included protocols are designed to be a comprehensive resource for researchers in pharmacology and drug development.
Principle of Scatchard Plot Analysis
The Scatchard plot is a linearization of the ligand binding isotherm. The analysis is based on the law of mass action for a reversible bimolecular interaction between a ligand (L) and a receptor (R):
[L] + [R] ⇌ [LR]
The Scatchard equation is given by:
Bound/Free = (Bmax - Bound) / Kd
Where:
-
Bound is the concentration of the radiolabeled ligand bound to the receptor.
-
Free is the concentration of the unbound radiolabeled ligand.
-
Bmax is the maximum concentration of receptor binding sites.
-
Kd is the equilibrium dissociation constant.
When plotting "Bound/Free" (Y-axis) against "Bound" (X-axis), a linear relationship is expected for a single class of non-interacting binding sites. The key parameters can be determined from the plot:
-
Slope = -1/Kd
-
X-intercept = Bmax
Data Presentation
While specific quantitative data for Bunitrolol from publicly available literature is limited, the following table provides a template for summarizing experimental results from a Bunitrolol radioligand binding study. Researchers should populate this table with their own experimental data.
| Tissue/Cell Line | Receptor Subtype | Radioligand | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) | Reference |
| Example: Rat Cortex | β1-adrenergic | [³H]-Bunitrolol | Data to be filled | Data to be filled | (Internal Data) |
| Example: Rat Lung | β2-adrenergic | [³H]-Bunitrolol | Data to be filled | Data to be filled | (Internal Data) |
Experimental Protocols
Protocol 1: Membrane Preparation from Tissues or Cells
This protocol describes the preparation of crude membrane fractions containing β-adrenergic receptors.
Materials:
-
Tissue (e.g., rat heart, lung, or brain cortex) or cultured cells expressing β-adrenergic receptors.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Protease inhibitor cocktail.
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
Procedure:
-
Excise and wash the tissue in ice-cold homogenization buffer to remove excess blood. For cultured cells, wash with ice-cold phosphate-buffered saline (PBS).
-
Mince the tissue into small pieces.
-
Add 10 volumes of ice-cold homogenization buffer containing protease inhibitors.
-
Homogenize the tissue using a Dounce homogenizer (20-30 strokes) or a polytron (3 bursts of 10 seconds) on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.
Protocol 2: Radioligand Saturation Binding Assay for Bunitrolol
This protocol details the procedure for a saturation binding experiment to determine the Kd and Bmax of a radiolabeled ligand (e.g., [³H]-Bunitrolol or a competing radioligand like [¹²⁵I]-Iodocyanopindolol).
Materials:
-
Membrane preparation from Protocol 1.
-
Radiolabeled ligand (e.g., [³H]-Bunitrolol or [¹²⁵I]-Iodocyanopindolol).
-
Unlabeled Bunitrolol (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of the radiolabeled ligand in the assay buffer. The concentration range should typically span from 0.1 x Kd to 10 x Kd.
-
Set up two sets of tubes for each radioligand concentration: one for total binding and one for non-specific binding.
-
Total Binding Tubes: Add 50 µL of membrane preparation (typically 50-100 µg of protein), 50 µL of the appropriate radioligand dilution, and 100 µL of assay buffer.
-
Non-specific Binding Tubes: Add 50 µL of membrane preparation, 50 µL of the radioligand dilution, and 100 µL of assay buffer containing a high concentration of unlabeled Bunitrolol (e.g., 10 µM).
-
Incubate all tubes at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
Protocol 3: Scatchard Plot Data Analysis
-
From the saturation binding data, calculate the concentration of bound and free radioligand at each concentration point.
-
Plot the ratio of Bound/Free (Y-axis) versus the amount of Bound ligand (X-axis).
-
Perform a linear regression analysis on the data points.
-
Calculate the Kd from the slope of the line (Kd = -1/slope).
-
Determine the Bmax from the x-intercept of the line.
Mandatory Visualizations
Beta-Adrenergic Receptor Signaling Pathway
Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of Bunitrolol.
Experimental Workflow for Scatchard Plot Analysis
References
Experimental Design for the Investigation of Bunitrolol in Preclinical Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a comprehensive guide for the preclinical evaluation of Bunitrolol, a beta-adrenergic antagonist with additional alpha-1 adrenergic blocking properties, in established rodent models of hypertension. The following sections detail the experimental design, encompassing various hypertension models, physiological and biochemical assessments, and the underlying molecular signaling pathways.
Introduction to Bunitrolol
Bunitrolol is a non-selective beta-adrenergic receptor antagonist that also exhibits weak alpha-1 adrenergic receptor blocking activity.[1] This dual mechanism of action contributes to its antihypertensive effects by reducing heart rate and cardiac output (beta-blockade) and promoting vasodilation (alpha-1 blockade).[1][2] Preclinical studies in spontaneously hypertensive rats (SHR) have demonstrated its efficacy in lowering blood pressure.[3]
I. In Vivo Hypertension Models
The selection of an appropriate animal model is critical for elucidating the antihypertensive mechanisms of Bunitrolol. This section outlines protocols for three widely used rat models of hypertension.
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of essential hypertension and is the most commonly used model for studying antihypertensive drugs.
Protocol:
-
Animal Strain: Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Age: Typically, studies commence in young adult rats (e.g., 12-16 weeks of age) when hypertension is established.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Bunitrolol Administration:
-
Route: Oral gavage is a common and clinically relevant route of administration.[3]
-
Dosage: A starting dose of 5 mg/kg body weight, administered once daily, has been shown to be effective.[3] A dose-response study (e.g., 1, 5, and 10 mg/kg) is recommended to determine the optimal therapeutic dose.
-
Duration: Treatment duration can range from acute (single dose) to chronic (e.g., 4-8 weeks) to assess both immediate and long-term effects on blood pressure and cardiovascular remodeling.[4]
-
-
Data Collection: Measure blood pressure and heart rate at baseline and at regular intervals throughout the study. Collect blood and tissue samples at the end of the study for biomarker analysis.
Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertension Model
This model mimics salt-sensitive hypertension and is characterized by low renin levels.
Protocol:
-
Animal Strain: Male Sprague-Dawley or Wistar rats.
-
Induction of Hypertension:
-
Control Group: Sham-operated rats receiving a placebo pellet and normal drinking water.
-
Bunitrolol Administration: Begin treatment after the establishment of hypertension (typically 2-4 weeks post-surgery). Administer Bunitrolol as described for the SHR model.
-
Data Collection: Monitor blood pressure, heart rate, body weight, and fluid intake throughout the study. Collect blood and tissue samples at termination for analysis.
Renal Artery Ligation (Two-Kidney, One-Clip; 2K1C) Model
This model simulates renovascular hypertension, which is characterized by high renin levels.
Protocol:
-
Animal Strain: Male Sprague-Dawley or Wistar rats.
-
Induction of Hypertension:
-
Under anesthesia, expose the left renal artery and place a silver clip with a specific internal diameter (e.g., 0.2 mm) around it to constrict blood flow. The right kidney remains untouched.
-
-
Control Group: Sham-operated rats where the renal artery is exposed but not clipped.
-
Bunitrolol Administration: Initiate treatment after hypertension has developed (usually 2-3 weeks post-surgery). Administer Bunitrolol as described for the SHR model.
-
Data Collection: Monitor blood pressure and heart rate. At the end of the study, collect blood for plasma renin activity measurement and both kidneys for histological analysis.
II. Physiological and Hemodynamic Assessments
Accurate measurement of cardiovascular parameters is essential for evaluating the efficacy of Bunitrolol.
Blood Pressure and Heart Rate Measurement
2.1.1 Radiotelemetry (Gold Standard):
This method allows for continuous and stress-free monitoring of conscious, freely moving animals.[8][9]
Protocol:
-
Transmitter Implantation: Under sterile surgical conditions, implant a telemetry transmitter with the catheter inserted into the abdominal aorta.[4][8] The body of the transmitter is secured in the abdominal cavity.
-
Recovery: Allow the animals to recover for at least one week post-surgery before starting measurements.
-
Data Acquisition: Record blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate continuously or at specified intervals.
2.1.2 Tail-Cuff Plethysmography (Non-invasive):
A common non-invasive method for measuring systolic blood pressure.[10][11]
Protocol:
-
Acclimatization: Acclimate the rats to the restraining device and the warming chamber for several days before starting measurements to minimize stress-induced fluctuations in blood pressure.[[“]]
-
Measurement: Place the rat in the restrainer and position the tail cuff and sensor on the tail. Inflate and deflate the cuff automatically, and the system records the systolic blood pressure.
-
Data Analysis: Obtain multiple readings for each animal at each time point and calculate the average.
Cardiac Output Measurement
Echocardiography is a non-invasive method to assess cardiac function and output.[1][13][14]
Protocol:
-
Anesthesia: Lightly anesthetize the rat (e.g., with isoflurane).
-
Echocardiography: Use a high-frequency ultrasound system with a small animal probe. Obtain two-dimensional images and Doppler flow measurements from the parasternal long-axis and short-axis views.
-
Calculations: Calculate cardiac output, stroke volume, ejection fraction, and fractional shortening from the acquired images and Doppler data.
III. Biochemical and Biomarker Analysis
Analysis of relevant biomarkers provides insights into the mechanisms of Bunitrolol's action.
Plasma Renin Activity (PRA)
Protocol (ELISA-based):
-
Sample Collection: Collect blood into pre-chilled EDTA tubes. Centrifuge at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Angiotensin I Generation: Incubate plasma samples at 37°C to allow renin to cleave angiotensinogen (B3276523) to angiotensin I. A parallel sample is kept at 4°C to serve as a baseline.[15][16]
-
ELISA: Quantify the amount of generated angiotensin I using a commercial ELISA kit according to the manufacturer's instructions.[16][17]
-
Calculation: Calculate PRA as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hour).
Catecholamine Levels
Protocol (Urine or Plasma ELISA):
-
Sample Collection (Urine): House rats in metabolic cages for 24-hour urine collection.[18][19]
-
Sample Collection (Plasma): Collect blood into EDTA tubes containing a preservative (e.g., glutathione) to prevent catecholamine degradation.
-
ELISA: Use a commercial ELISA kit to measure the concentrations of epinephrine, norepinephrine, and dopamine (B1211576) in urine or plasma samples, following the manufacturer's protocol.[20][21][22]
Markers of Oxidative Stress
3.3.1 Malondialdehyde (MDA) Assay (TBARS Assay):
MDA is a marker of lipid peroxidation.[13][23]
Protocol:
-
Sample Preparation: Use plasma, serum, or tissue homogenates.
-
Reaction: Mix the sample with a solution of thiobarbituric acid (TBA) and heat at 95°C. MDA reacts with TBA to form a colored product.[14][15]
-
Measurement: Measure the absorbance of the colored product spectrophotometrically at 532 nm.[14][24]
-
Quantification: Determine the MDA concentration by comparing the absorbance to a standard curve prepared with a known concentration of MDA.[14]
3.3.2 Superoxide (B77818) Dismutase (SOD) Activity Assay:
SOD is a key antioxidant enzyme.[25]
Protocol:
-
Sample Preparation: Use tissue homogenates or erythrocyte lysates.
-
Assay Principle: The assay is based on the inhibition of a superoxide-generating system (e.g., xanthine/xanthine oxidase) by SOD. The superoxide radicals reduce a detector molecule (e.g., WST-1), which can be measured colorimetrically.[9][26]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculation: Calculate the SOD activity as the percentage of inhibition of the reaction rate.[27]
Markers of Inflammation
3.4.1 C-Reactive Protein (CRP) and Tumor Necrosis Factor-alpha (TNF-α) ELISA:
Protocol:
-
Sample Collection: Collect serum or plasma.
-
ELISA: Use commercial ELISA kits specific for rat CRP and TNF-α. Follow the manufacturer's instructions for the assay procedure, which typically involves incubating the sample in antibody-coated wells, followed by the addition of a detection antibody and a substrate for color development.[2][13][28][29][30][31]
-
Measurement: Read the absorbance on a microplate reader at the specified wavelength.[1][3][32]
-
Quantification: Determine the concentration of CRP or TNF-α from a standard curve.[3][28][32]
IV. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of Bunitrolol on Hemodynamic Parameters in SHR
| Parameter | WKY Control | SHR Control | SHR + Bunitrolol (1 mg/kg) | SHR + Bunitrolol (5 mg/kg) | SHR + Bunitrolol (10 mg/kg) |
| Systolic Blood Pressure (mmHg) | |||||
| Diastolic Blood Pressure (mmHg) | |||||
| Mean Arterial Pressure (mmHg) | |||||
| Heart Rate (beats/min) | |||||
| Cardiac Output (mL/min) |
Table 2: Effect of Bunitrolol on Biochemical Markers in SHR
| Marker | WKY Control | SHR Control | SHR + Bunitrolol (5 mg/kg) |
| Plasma Renin Activity (ng/mL/hr) | |||
| Urinary Norepinephrine (ng/24hr) | |||
| Plasma MDA (nmol/mL) | |||
| Myocardial SOD activity (U/mg protein) | |||
| Serum CRP (ng/mL) | |||
| Serum TNF-α (pg/mL) |
V. Signaling Pathways and Experimental Workflows
Bunitrolol's Dual Mechanism of Action
Bunitrolol exerts its antihypertensive effects through the blockade of both beta-adrenergic and alpha-1-adrenergic receptors.
Caption: Bunitrolol's dual blockade of beta and alpha-1 adrenergic receptors.
Experimental Workflow for Evaluating Bunitrolol in SHR
This workflow outlines the key steps in a typical preclinical study of Bunitrolol.
Caption: Workflow for a chronic study of Bunitrolol in hypertensive rats.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Rat C-Reactive Protein [CRP] ELISA Kit [bdbiosciences.com]
- 4. Chronic propranolol treatment decreases cardiac beta-adrenoceptors in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxycorticosterone acetate-salt hypertensive rats display gender-related differences in ETB receptor-mediated vascular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac and vascular responses in deoxycorticosterone acetate-salt hypertensive rats [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. assaygenie.com [assaygenie.com]
- 10. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 11. Mechanisms of cross-talk between G-protein-coupled receptors resulting in enhanced release of intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Rat TNF alpha ELISA Kit (KRC3011) - Invitrogen [thermofisher.com]
- 14. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]
- 15. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term treatment with nebivolol improves arterial reactivity and reduces ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bunitrolol - Wikipedia [en.wikipedia.org]
- 21. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. hrcak.srce.hr [hrcak.srce.hr]
- 24. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [en.bio-protocol.org]
- 25. dojindo.com [dojindo.com]
- 26. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 27. resources.bio-techne.com [resources.bio-techne.com]
- 28. icllab.com [icllab.com]
- 29. rndsystems.com [rndsystems.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. raybiotech.com [raybiotech.com]
- 32. file.elabscience.com [file.elabscience.com]
Troubleshooting & Optimization
Improving the yield of Bunitrolol chemical synthesis
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in improving the yield of Bunitrolol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard chemical synthesis route for Bunitrolol?
A1: The most common and established route for synthesizing Bunitrolol involves a two-step process. The first step is the formation of a glycidyl (B131873) ether intermediate by reacting 2-cyanophenol with epichlorohydrin (B41342) under basic conditions. The second step is the nucleophilic ring-opening of this epoxide intermediate with tert-butylamine (B42293) to yield the final product, Bunitrolol (2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile).
Q2: My overall yield is low. Which step is the most common cause?
A2: Both steps can contribute to low yields. In Step 1, the primary challenge is preventing the formation of byproducts. In Step 2, the main difficulty arises from the steric hindrance of the bulky tert-butylamine, which can slow down the reaction and lead to incomplete conversion. Careful optimization of both steps is crucial for a high overall yield.
Q3: What are the common impurities or byproducts I should be aware of?
A3: Common impurities include unreacted starting materials (2-cyanophenol, epichlorohydrin, tert-butylamine), the intermediate glycidyl ether, and several reaction-specific byproducts. A significant byproduct from Step 1 is a dimer formed from the reaction of the glycidyl ether intermediate with another molecule of 2-cyanophenol. In Step 2, incomplete reaction is the primary issue, leaving unreacted epoxide.
Q4: How can I purify the final Bunitrolol product?
A4: Purification of Bunitrolol is typically achieved through chromatographic methods.[1] Column chromatography using silica (B1680970) gel is a standard laboratory-scale technique. For industrial applications or higher purity requirements, methods like High-Performance Liquid Chromatography (HPLC) or Simulated Moving Bed (SMB) chromatography can be employed for enantiomeric separation if required.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Bunitrolol.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-(2,3-epoxypropoxy)benzonitrile (Step 1) | 1. Incomplete reaction: Insufficient base, low temperature, or short reaction time. 2. Dimer formation: Stoichiometry of reactants is not optimal. | 1. Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, NaH) is used. Gently heat the reaction (e.g., 50-70°C) and monitor by TLC until the 2-cyanophenol is consumed. 2. Use a significant excess of epichlorohydrin (e.g., 3-5 equivalents). This favors the formation of the desired product over the dimer. |
| Low yield of Bunitrolol (Step 2) | 1. Incomplete epoxide ring-opening: Steric hindrance from tert-butylamine, low reaction temperature, or insufficient reaction time. 2. Side reactions: The epoxide may react with the solvent or other nucleophiles if present. | 1. Use an excess of tert-butylamine (2-4 equivalents). Conduct the reaction at an elevated temperature (e.g., reflux in a suitable solvent like methanol (B129727) or isopropanol) and monitor closely. 2. Use a protic solvent like methanol or isopropanol (B130326) which can facilitate the reaction. Consider catalyst systems like lithium perchlorate (B79767) for reactions with sterically hindered amines. |
| Presence of multiple spots on TLC after Step 1 | Mixture of starting material, product, and byproducts: The reaction has not gone to completion, or significant side reactions have occurred. | Isolate the main product (glycidyl ether) via column chromatography before proceeding to the next step. This will significantly improve the purity of the final product. |
| Difficulty in removing excess tert-butylamine after Step 2 | High boiling point and volatility of tert-butylamine. | Perform an acidic wash (e.g., with dilute HCl) during the workup. This will protonate the amine, forming a water-soluble salt that can be easily removed in the aqueous phase. |
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is critical for maximizing yield. The following tables summarize the expected impact of key variables on the synthesis.
Table 1: Effect of Reactant Molar Ratio on Intermediate Yield (Step 1)
| 2-Cyanophenol : Epichlorohydrin Ratio | Base | Solvent | Temperature (°C) | Approx. Yield of Epoxide (%) | Notes |
|---|---|---|---|---|---|
| 1 : 1.1 | K₂CO₃ | Acetonitrile | 60 | 40-50% | Significant dimer formation is often observed at this ratio. |
| 1 : 3 | K₂CO₃ | Acetonitrile | 60 | 70-80% | Increased excess of epichlorohydrin minimizes dimer formation. |
| 1 : 5 | NaH | THF | 60 | >85% | Using a stronger base and larger excess can further improve yield. |
Table 2: Effect of Solvent and Temperature on Bunitrolol Yield (Step 2)
| Epoxide : tert-Butylamine Ratio | Solvent | Temperature | Reaction Time (h) | Approx. Yield of Bunitrolol (%) | Notes |
|---|---|---|---|---|---|
| 1 : 2 | Dichloromethane | Room Temp | 24 | < 40% | Reaction is very slow due to steric hindrance. |
| 1 : 3 | Methanol | Reflux (65°C) | 12 | 75-85% | Protic solvents and higher temperatures significantly increase the reaction rate. |
| 1 : 3 | Isopropanol | Reflux (82°C) | 8 | >85% | Higher boiling point solvent can reduce reaction time. |
Experimental Protocols
Protocol 1: Synthesis of 2-(2,3-epoxypropoxy)benzonitrile (Intermediate)
-
Reagents & Setup:
-
2-cyanophenol (1.0 eq)
-
Epichlorohydrin (3.0 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Acetone (B3395972) or Acetonitrile (solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure: a. To the round-bottom flask, add 2-cyanophenol, acetone (or acetonitrile), and potassium carbonate. b. Stir the mixture vigorously for 15 minutes at room temperature. c. Add epichlorohydrin to the suspension. d. Heat the reaction mixture to reflux (approx. 60-80°C depending on the solvent) and maintain for 4-6 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Once the 2-cyanophenol is consumed, cool the mixture to room temperature. g. Filter off the inorganic salts (K₂CO₃ and KCl byproduct) and wash the solid with a small amount of acetone. h. Concentrate the filtrate under reduced pressure to remove the solvent and excess epichlorohydrin. i. The resulting crude oil can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or used directly in the next step if purity is deemed sufficient.
Protocol 2: Synthesis of Bunitrolol
-
Reagents & Setup:
-
2-(2,3-epoxypropoxy)benzonitrile (1.0 eq)
-
tert-Butylamine (3.0 eq)
-
Methanol or Isopropanol (solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure: a. Dissolve the crude or purified 2-(2,3-epoxypropoxy)benzonitrile in methanol or isopropanol in the round-bottom flask. b. Add tert-butylamine to the solution. c. Heat the mixture to reflux and maintain for 8-12 hours. d. Monitor the disappearance of the epoxide starting material by TLC. e. After the reaction is complete, cool the mixture to room temperature. f. Remove the solvent and excess tert-butylamine under reduced pressure. g. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any water-soluble impurities. h. To remove any remaining unreacted amine, wash the organic layer with dilute acid (e.g., 1M HCl). i. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield crude Bunitrolol. j. Purify the crude product by column chromatography (Silica gel, Dichloromethane:Methanol gradient) or recrystallization.
Visualizations
Caption: Chemical synthesis pathway for Bunitrolol.
Caption: Troubleshooting workflow for low yield in Bunitrolol synthesis.
References
Technical Support Center: Troubleshooting Poor Peak Shape in Bunitrolol HPLC Analysis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and FAQs to address common issues related to poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Bunitrolol.
Frequently Asked Questions (FAQs)
Q1: Why is my Bunitrolol peak exhibiting significant tailing?
Peak tailing is the most common peak shape problem in HPLC and is particularly prevalent for basic compounds like Bunitrolol.[1] The primary cause is often secondary interactions between the basic amine group in Bunitrolol and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases (like C18 columns).[2][3][4] Other potential causes include using a mobile phase pH near Bunitrolol's pKa, column contamination, or extra-column volume (dead volume) in the HPLC system.[2][5]
Q2: What is causing my Bunitrolol peak to show fronting?
Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can significantly impact quantification.[1][6] The most frequent causes are related to the sample itself, such as column overloading due to injecting too high a concentration or too large a volume.[6][7][8][9] Another common cause is the use of a sample solvent that is stronger (has a higher elution strength) than the mobile phase, causing the analyte to travel too quickly at the column inlet.[6][7]
Q3: How does the mobile phase pH affect Bunitrolol's peak shape?
Mobile phase pH is a critical parameter for ionizable compounds like Bunitrolol.[10] Bunitrolol contains a secondary amine group, making it a basic compound.
-
At low pH (e.g., pH < 3): Both the Bunitrolol molecule and the residual silanol groups on the column packing are protonated. This minimizes strong secondary ionic interactions, generally leading to a more symmetrical peak shape.[3][5]
-
At mid-range pH (e.g., pH 3-7): Silanol groups become deprotonated (negatively charged) and can strongly interact with the positively charged Bunitrolol, causing significant peak tailing.[2][4]
-
At high pH (e.g., pH > 8): Bunitrolol may be in its neutral form, which can reduce tailing. However, it's crucial to ensure the column used is stable at high pH to prevent degradation.[11] Some methods for beta-blockers specifically use high pH conditions to improve chromatography.[12]
Q4: Can my sample preparation and injection solvent affect the peak shape?
Absolutely. The composition of the solvent used to dissolve the Bunitrolol sample is critical. If the sample solvent is significantly stronger than the initial mobile phase (e.g., dissolving the sample in 100% acetonitrile (B52724) when the mobile phase starts at 10% acetonitrile), it can lead to distorted peaks, most commonly peak fronting.[7][13] It is always best to dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible.[5] Additionally, injecting too high a concentration can overload the column, leading to both fronting and tailing.[5][8][13]
Q5: When should I suspect that the HPLC column is the problem?
If you observe that all peaks in your chromatogram are showing poor shape, it often points to a physical problem with the system or column, such as a blocked inlet frit or a void at the head of the column.[1][14] If only the Bunitrolol peak (or other basic compounds) shows tailing, the issue is more likely chemical in nature (related to secondary interactions).[1] A gradual increase in peak tailing or fronting over many injections can also signal column degradation and aging.[14] If troubleshooting the method and system does not resolve the issue, replacing the column is a definitive way to check its performance.[3]
Systematic Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing can compromise resolution and lead to inaccurate integration.[5] This workflow provides a systematic approach to identifying and correcting the root cause of Bunitrolol peak tailing.
Caption: Workflow for troubleshooting peak tailing in Bunitrolol analysis.
Guide 2: Diagnosing and Resolving Peak Fronting
Peak fronting can negatively affect the accuracy of peak height and area measurements.[6][7] This workflow helps diagnose common causes of peak fronting.
Caption: Workflow for troubleshooting peak fronting in Bunitrolol analysis.
Key Experimental Parameters and Protocols
Data Summary: Impact of Parameter Adjustments on Peak Shape
The following table summarizes how common parameter changes can affect the peak shape of a basic analyte like Bunitrolol.
| Parameter Adjustment | Primary Effect on Peak Tailing | Primary Effect on Peak Fronting | Rationale |
| Decrease Mobile Phase pH (to 2.5-3.0) | Improves Shape | Can resolve pH mismatch issues | Protonates residual silanols, minimizing secondary interactions with the protonated basic analyte.[3][5] |
| Increase Buffer Concentration (10-50 mM) | Improves Shape | Minimal Effect | Increases the mobile phase's capacity to maintain a stable pH and can mask some silanol activity.[5][14] |
| Decrease Sample Concentration | Improves Shape | Improves Shape | Prevents mass overload, which can cause both tailing and fronting.[8][9] |
| Decrease Injection Volume | Improves Shape | Improves Shape | Prevents volume overload, which can cause peak distortion, especially fronting.[7][9] |
| Match Sample Solvent to Mobile Phase | Improves Shape | Improves Shape | Prevents poor peak shape caused by solvent incompatibility at the column inlet.[5][7][9] |
| Use an End-Capped or Polar-Embedded Column | Significantly Improves Shape | Minimal Effect | End-capping chemically blocks most residual silanols, while polar-embedded phases shield them from interaction.[2][5] |
| Increase Column Temperature | Can Improve Shape | Minimal Effect | Can improve mass transfer kinetics and reduce mobile phase viscosity, sometimes leading to sharper peaks. |
Protocol: Mobile Phase pH Optimization for Bunitrolol
This protocol outlines a systematic approach to optimize the mobile phase pH to achieve a symmetrical peak for Bunitrolol.
Objective: To find a mobile phase pH that minimizes peak tailing by controlling the ionization state of Bunitrolol and stationary phase silanols.
Materials:
-
HPLC system with UV detector
-
C18 column (ensure you know its recommended pH range)
-
HPLC-grade water, acetonitrile (ACN), and/or methanol (B129727) (MeOH)
-
Mobile phase modifiers (e.g., formic acid, trifluoroacetic acid (TFA), ammonium (B1175870) acetate)
-
Calibrated pH meter
-
Bunitrolol standard solution
Methodology:
-
Establish Initial Conditions:
-
Start with a generic reversed-phase gradient (e.g., 10-90% ACN in water over 15 minutes).
-
Set a flow rate appropriate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Prepare the aqueous portion of the mobile phase.
-
-
Test Low pH (Recommended Starting Point):
-
Add a modifier to the aqueous mobile phase to achieve a pH of approximately 2.5-3.0. A common choice is 0.1% formic acid or 0.1% TFA.
-
Important: Always measure the pH of the aqueous component before mixing it with the organic solvent.[11]
-
Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes.
-
Inject the Bunitrolol standard and evaluate the peak shape (tailing factor). This condition often provides good peak shape for basic compounds.[5]
-
-
Evaluate Results and Adjust (If Necessary):
-
If peak tailing is still observed, consider slightly increasing the buffer or acid modifier concentration (e.g., from 10mM to 25mM buffer).[14]
-
If the retention time is too short, decrease the initial percentage of the organic solvent.
-
-
Alternative - Test High pH (Use with Caution):
-
CRITICAL: Confirm your column is rated for high-pH use (e.g., a hybrid or polymer-based column). Standard silica (B1680970) columns will rapidly degrade at pH > 8.[11]
-
Prepare an aqueous mobile phase with a buffer to maintain a high pH (e.g., pH 9-10 using ammonium bicarbonate).
-
Repeat the equilibration and injection steps from above. High pH can provide excellent peak shape for basic compounds by keeping them in their neutral form.
-
-
Final Selection:
-
Compare the chromatograms from the different pH conditions.
-
Select the pH that provides the best balance of peak symmetry (tailing factor closest to 1.0), retention, and resolution from other components in the sample.
-
References
- 1. mz-at.de [mz-at.de]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. waters.com [waters.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Bunitrolol Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase for the separation of Bunitrolol using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Bunitrolol.
Question: I am not getting any separation of my Bunitrolol enantiomers. What should I do?
Answer:
The separation of Bunitrolol enantiomers requires a chiral stationary phase (chiral column). A standard C18 or other achiral column will not resolve the enantiomers. For the chiral separation of Bunitrolol, consider the following:
-
Column: A chiral column is essential. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have been used effectively for the separation of beta-blocker enantiomers.
-
Mobile Phase: A common mobile phase for chiral separation of beta-blockers on a polysaccharide-based column is a mixture of a non-polar solvent like n-heptane or hexane (B92381) with a polar organic modifier such as ethanol (B145695) or isopropanol, and a small amount of a basic additive like diethylamine (B46881) (DEA) to improve peak shape. A typical starting mobile phase could be n-heptane:ethanol:diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: A lower flow rate, typically around 0.5 to 1.0 mL/min, often improves resolution in chiral separations.
Question: My Bunitrolol peak is showing significant tailing. How can I improve the peak shape?
Answer:
Peak tailing for basic compounds like Bunitrolol on silica-based columns is often due to interactions with residual silanol (B1196071) groups on the stationary phase. Here are several strategies to improve peak shape:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups. For reversed-phase HPLC on a C18 column, using a mobile phase with a pH between 3 and 4 is often effective. A phosphate (B84403) buffer is a common choice.
-
Basic Additive: Adding a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or diethylamine (DEA), to the mobile phase can help to mask the active silanol sites and reduce peak tailing. A concentration of 0.1-0.5% (v/v) is a good starting point.
-
Column Choice: Using a highly end-capped C18 column or a column specifically designed for the analysis of basic compounds can minimize silanol interactions.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Dissolving the sample in the mobile phase itself is ideal.
Question: I am observing a drifting baseline during my gradient elution. What could be the cause?
Answer:
A drifting baseline in gradient elution can be caused by several factors:
-
Mobile Phase Contamination: Ensure that your mobile phase solvents are of high purity and are properly degassed. Contaminants in the weaker solvent can accumulate on the column and elute as the gradient strength increases, causing the baseline to drift.
-
Lack of Equilibration: The column may not be sufficiently equilibrated with the initial mobile phase conditions before the injection. Increase the equilibration time between runs.
-
UV Absorbance of Mobile Phase Additives: If you are using a UV detector, ensure that your mobile phase additives do not have significant absorbance at the detection wavelength and that their absorbance does not change significantly with the change in the mobile phase composition during the gradient.
-
Temperature Fluctuations: Ensure a stable column temperature by using a column oven.
Question: My retention times are not reproducible between injections. What should I check?
Answer:
Irreproducible retention times can stem from several issues within the HPLC system:
-
Pump Performance: Fluctuations in the pump flow rate can lead to shifting retention times. Check for leaks in the pump, worn pump seals, or air bubbles in the solvent lines.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can cause variability in retention. Prepare fresh mobile phase daily and ensure accurate measurements.
-
Column Equilibration: As mentioned previously, inadequate column equilibration between injections, especially in gradient analysis, can lead to inconsistent retention times.
-
Temperature Control: Variations in the ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the reversed-phase HPLC analysis of Bunitrolol on a C18 column?
A1: A good starting point for the analysis of Bunitrolol on a C18 column is a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. For example, a mobile phase of 10 mM phosphate buffer (pH 3.0) and acetonitrile (B52724) in a ratio of 70:30 (v/v) can be a suitable starting condition.[1] The ratio of the organic modifier can then be adjusted to optimize the retention time and resolution.
Q2: How do I choose the optimal detection wavelength for Bunitrolol?
A2: The optimal detection wavelength for Bunitrolol should be at its maximum absorbance (λmax). This can be determined by scanning a solution of Bunitrolol using a UV-Vis spectrophotometer. For many beta-blockers, the UV maximum is in the range of 220-230 nm.
Q3: Is it necessary to perform a forced degradation study for Bunitrolol?
A3: Yes, a forced degradation study is a critical component of method validation for a stability-indicating HPLC method. It helps to demonstrate the specificity of the method by showing that the Bunitrolol peak is resolved from any potential degradation products that may form under stress conditions such as acid, base, oxidation, heat, and light.
Q4: What are the key parameters to consider when optimizing the mobile phase for Bunitrolol separation?
A4: The key parameters for mobile phase optimization include:
-
Organic Modifier: The type (e.g., acetonitrile, methanol) and percentage of the organic solvent in the mobile phase will primarily control the retention time.
-
pH: The pH of the aqueous portion of the mobile phase is crucial for controlling the ionization state of Bunitrolol and any acidic or basic excipients, which affects their retention and peak shape.
-
Buffer Concentration: An adequate buffer concentration (typically 10-50 mM) is needed to maintain a stable pH.
-
Additives: The use of additives like ion-pairing reagents or basic modifiers can improve peak shape and selectivity.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Bunitrolol Assay
This protocol provides a general method for the quantitative analysis of Bunitrolol in a pharmaceutical formulation.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM Potassium Dihydrogen Phosphate (pH 3.5, adjusted with phosphoric acid) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Protocol 2: Chiral HPLC Method for Separation of Bunitrolol Enantiomers
This protocol is a starting point for the separation of Bunitrolol enantiomers.
| Parameter | Recommended Condition |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or equivalent polysaccharide-based chiral column) |
| Mobile Phase | n-Heptane : Isopropanol : Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: A workflow diagram for optimizing the mobile phase in HPLC analysis.
Caption: A troubleshooting decision tree for addressing peak tailing issues.
References
Overcoming Bunitrolol Hydrochloride solubility problems in vitro
Welcome to the technical support center for Bunitrolol Hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists overcome common solubility challenges during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it not dissolving?
A1: this compound, like many small molecule drugs, can exhibit limited aqueous solubility under certain conditions. Several factors can contribute to this:
-
pH of the Medium: The solubility of weak bases like Bunitrolol is highly dependent on pH. It is generally more soluble at a lower pH where it is protonated (ionized). In neutral or alkaline solutions (pH > 7), it may convert to its less soluble free base form and precipitate.
-
Concentration: You may be attempting to create a solution that is above its maximum solubility limit in that specific solvent or buffer.
-
Temperature: Solubility is often temperature-dependent. Room temperature or cooled buffers may not be sufficient for dissolution.
-
Ionic Strength: High salt concentrations in your buffer can sometimes decrease the solubility of a drug through the "salting out" effect.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: For preparing high-concentration stock solutions, it is standard practice to use a polar organic solvent. The most commonly used solvents for in vitro studies are Dimethyl Sulfoxide (DMSO) or Ethanol (B145695). These solvents can typically dissolve the compound at concentrations of 10 mM or higher. The stock solution can then be serially diluted into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.
Q3: Can I use pH adjustment to improve the solubility of this compound in my buffer?
A3: Yes, pH adjustment is a highly effective method.[1] Since Bunitrolol is a weak base, lowering the pH of the aqueous solution will increase its solubility.[2] You can prepare your buffer at a slightly acidic pH (e.g., pH 5.0-6.5) to maintain the compound in its more soluble, ionized form. However, you must ensure that this pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: This is a common issue known as "crashing out." It occurs when the drug is no longer soluble as the solvent composition changes from organic to mostly aqueous. To mitigate this:
-
Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Use an Intermediate Dilution Step: Instead of diluting directly into the final medium, perform an intermediate dilution step in a solvent like ethanol or a buffer that is more accommodating to the drug.
-
Increase Dilution Volume & Agitation: Add the stock solution dropwise into a larger volume of the final medium while vortexing or stirring vigorously to promote rapid dispersion.
-
Consider Excipients: For persistent issues, advanced formulation techniques using solubilizing agents like cyclodextrins may be necessary. These agents encapsulate the drug molecule, increasing its apparent aqueous solubility.[3]
Troubleshooting Guide
This section provides a logical workflow to diagnose and solve solubility issues.
Diagram: Troubleshooting this compound Solubility
Caption: A workflow to diagnose and resolve Bunitrolol HCl solubility issues.
Physicochemical & Solubility Data
Table 1: Physicochemical Properties of Bunitrolol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₂ | [5] |
| Molecular Weight | 248.32 g/mol | [5][6] |
| XLogP3 | 1.9 | [5] |
| Form | Hydrochloride Salt |[7] |
Disclaimer: The following solubility data is for Propranolol Hydrochloride, a structurally related non-selective beta-blocker, and is provided for estimation purposes due to the absence of published data for this compound.
Table 2: Solubility Data for Propranolol Hydrochloride (Proxy for Bunitrolol HCl)
| Solvent | Solubility | Source |
|---|---|---|
| Water | Soluble (~29 mg/mL at 37°C) | [8][9] |
| Ethanol (95%) | Soluble | [9] |
| Methanol | Freely Soluble | [9] |
| DMSO | Soluble (expected >10 mg/mL) | [10] |
| Chloroform | Slightly Soluble | [11] |
| Ether | Practically Insoluble |[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out a desired amount of this compound powder (MW: 284.78 g/mol for the HCl salt) using a calibrated analytical balance. For 1 ml of a 10 mM stock, you would need 2.85 mg.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. A brief sonication can also be used.
-
Verify Dissolution: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Diagram: Experimental Workflow for In Vitro Testing
Caption: A general workflow from compound preparation to data analysis.
Mechanism of Action: Signaling Pathway
Bunitrolol is a non-selective beta-adrenergic antagonist. It competitively blocks β₁ and β₂ adrenergic receptors, thereby inhibiting the downstream signaling cascade typically initiated by catecholamines like epinephrine (B1671497) and norepinephrine.[12]
Diagram: Beta-Adrenergic Signaling Pathway Inhibition by Bunitrolol
Caption: Bunitrolol blocks the β-adrenergic receptor, preventing Gs protein activation.
References
- 1. The clinical importance of lipid solubility in beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of pharmacokinetic properties of beta-adrenoceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bunitrolol - Wikipedia [en.wikipedia.org]
- 4. This compound|29876-08-2|MSDS [dcchemicals.com]
- 5. (+-)-Bunitrolol | C14H20N2O2 | CID 2473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bunitrolol, (S)- | C14H20N2O2 | CID 12179891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Bunitrolol Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Bunitrolol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for Bunitrolol degradation in aqueous solutions?
A1: Bunitrolol possesses several functional groups susceptible to degradation in aqueous environments. The primary degradation pathways include:
-
Hydrolysis: The ether linkage and the nitrile group in the Bunitrolol molecule can undergo hydrolysis. The nitrile group can hydrolyze to a carboxylic acid, particularly under acidic or basic conditions.[1][2][3][4][5] The ether linkage can also be susceptible to cleavage under certain pH and temperature conditions.[6]
-
Oxidation: The secondary alcohol and secondary amine groups are prone to oxidation.[7][8][9][10] This can be initiated by dissolved oxygen, trace metal ions, or exposure to light.
-
Photodegradation: Bunitrolol's aromatic ring makes it susceptible to degradation upon exposure to light, particularly UV radiation.[11] This can lead to complex degradation pathways and the formation of various photoproducts.
Q2: What is the optimal pH range for maintaining the stability of Bunitrolol in an aqueous solution?
A2: The optimal pH for Bunitrolol stability is generally in the slightly acidic range. Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the nitrile and ether groups.[1][6][12][13] It is recommended to perform a pH-stability profile study to determine the exact pH of maximum stability for your specific formulation.
Q3: How can I prevent the oxidative degradation of my Bunitrolol solution?
A3: To prevent oxidation, you can employ several strategies:
-
Use of Antioxidants: Incorporating antioxidants into your formulation can effectively inhibit oxidative degradation. Water-soluble antioxidants like ascorbic acid or oil-soluble antioxidants such as butylated hydroxytoluene (BHT) can be used depending on your formulation.[7][8][9]
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from participating in degradation reactions.[11]
-
Inert Atmosphere: Purging the solution and the headspace of the container with an inert gas like nitrogen or argon can displace oxygen and minimize oxidation.[11]
Q4: My Bunitrolol solution is showing a yellow discoloration over time. What could be the cause?
A4: A yellow discoloration is often an indication of degradation, particularly photodegradation or oxidation. Exposure to light, especially UV light, can lead to the formation of colored degradation products.[11] To confirm the cause, you should analyze the solution using a stability-indicating HPLC method to identify any degradation products.
Q5: What type of container is best for storing Bunitrolol aqueous solutions?
A5: To protect Bunitrolol solutions from light-induced degradation, it is crucial to use light-resistant containers, such as amber-colored glass vials or bottles.[11] If using plastic containers, ensure they have UV-blocking properties. For oxygen-sensitive formulations, containers with a good barrier to gas permeation are recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Loss of Bunitrolol potency in solution | - Hydrolysis (incorrect pH) - Oxidation - Photodegradation | - Adjust the pH of the solution to the optimal range (typically slightly acidic). - Add an appropriate antioxidant and/or a chelating agent. - Store the solution in a light-protected container and in a dark place. - Purge the solution with an inert gas (nitrogen or argon). |
| Appearance of unknown peaks in HPLC chromatogram | - Formation of degradation products | - Perform forced degradation studies (acid, base, peroxide, heat, light) to identify potential degradation products. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.[14][15][16][17][18] |
| Precipitation or cloudiness in the solution | - Formation of insoluble degradation products - pH shift leading to precipitation of Bunitrolol | - Analyze the precipitate to identify its composition. - Re-evaluate the pH and buffer capacity of the formulation. - Investigate potential interactions between Bunitrolol and excipients. |
| Change in solution color (e.g., yellowing) | - Photodegradation - Oxidative degradation | - Strictly protect the solution from light at all stages of handling and storage. - Implement measures to prevent oxidation (antioxidants, inert atmosphere). |
Data Presentation
Table 1: Illustrative Degradation of Bunitrolol under Different Stress Conditions
| Stress Condition | Bunitrolol Remaining (%) | Major Degradation Products |
| 0.1 M HCl (60°C, 24h) | 85.2 | 2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoic acid |
| 0.1 M NaOH (60°C, 24h) | 89.5 | 2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoic acid |
| 3% H₂O₂ (25°C, 24h) | 92.1 | Oxidized derivatives of Bunitrolol |
| UV Light (254 nm, 24h) | 78.9 | Various photoproducts |
| Heat (80°C, 24h) | 95.8 | Minimal degradation |
Note: The data in this table is illustrative and intended for educational purposes. Actual degradation rates will vary depending on the specific experimental conditions.
Table 2: Effect of pH on the Stability of Bunitrolol in Aqueous Solution at 40°C (Illustrative Data)
| pH | Half-life (t₁/₂, days) |
| 2.0 | 120 |
| 4.0 | 250 |
| 6.0 | 200 |
| 8.0 | 150 |
| 10.0 | 90 |
Note: This table presents hypothetical data to illustrate the pH-dependent stability of Bunitrolol. The optimal pH should be determined experimentally.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Bunitrolol
This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for specific applications.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.[14]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Method Validation:
Protocol 2: Forced Degradation Study of Bunitrolol
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[23]
-
Acid Hydrolysis: Incubate a Bunitrolol solution in 0.1 M HCl at 60°C for 24 hours.[14]
-
Base Hydrolysis: Incubate a Bunitrolol solution in 0.1 M NaOH at 60°C for 24 hours.[14]
-
Oxidative Degradation: Treat a Bunitrolol solution with 3% hydrogen peroxide at room temperature for 24 hours.[14]
-
Thermal Degradation: Expose a solid sample of Bunitrolol to 80°C for 24 hours.
-
Photodegradation: Expose a Bunitrolol solution to UV light (e.g., 254 nm) for 24 hours.
Analyze all stressed samples using the validated stability-indicating HPLC method.
Visualizations
Caption: Major degradation pathways of Bunitrolol in aqueous solutions.
Caption: Workflow for assessing Bunitrolol stability in aqueous solutions.
Caption: Key strategies for preventing the degradation of Bunitrolol.
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical Antioxidants | PPTX [slideshare.net]
- 8. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 9. mdpi.com [mdpi.com]
- 10. Understanding Antioxidants: Their Role in Industrial Processes [vinatiorganics.com]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. iipseries.org [iipseries.org]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
- 15. Identification of Radiodegradation Products of Acebutolol and Alprenolol by HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
- 20. Stability-Indicating RP-HPLC and CE Methods for Simultaneous Determination of Bisoprolol and Perindopril in Pharmaceutical Formulation: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. saudijournals.com [saudijournals.com]
- 22. impactfactor.org [impactfactor.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Resolution of Bunitrolol Enantiomers by Chiral HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of Bunitrolol (B1668052) enantiomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chiral HPLC analysis of Bunitrolol and other β-blockers.
Q1: Why am I observing poor or no resolution between the Bunitrolol enantiomers?
A1: Poor resolution is a common challenge in chiral separations. Several factors can contribute to this issue. Here's a step-by-step troubleshooting approach:
-
Inadequate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. Bunitrolol, as a β-blocker, may be successfully resolved on various types of CSPs. If you are not achieving separation, consider screening different columns. Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), macrocyclic antibiotic (e.g., Chirobiotic™ V), and protein-based CSPs have been used for the separation of β-blocker enantiomers.[1][2]
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in enantioselectivity.
-
Normal-Phase vs. Reversed-Phase: Both normal-phase (e.g., hexane (B92381)/ethanol) and reversed-phase (e.g., acetonitrile/water with a buffer) modes can be effective for β-blockers.[2][3] If one mode fails, exploring the other is recommended.
-
Mobile Phase Additives: The addition of small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine (B46881), triethylamine) can significantly impact peak shape and resolution by interacting with the analyte and the stationary phase.[1][4] Systematically varying the type and concentration of the additive is a key optimization step.
-
-
Incorrect Flow Rate or Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the enantiomers and the CSP.[4] Temperature also affects the thermodynamics of the separation and can be optimized to enhance selectivity.
Q2: My Bunitrolol enantiomer peaks are splitting. What is the cause and how can I fix it?
A2: Peak splitting in HPLC can arise from several issues, both chromatographic and instrumental.[5][6]
-
Column Contamination or Void: A buildup of contaminants at the head of the column or the formation of a void in the packing material can distort the peak shape.[5][6][7] Consider flushing the column with a strong solvent or, if a void is suspected, replacing the column. Using a guard column can help prevent contamination of the analytical column.[8]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, including splitting.[6] Whenever possible, dissolve the sample in the mobile phase.
-
Co-eluting Impurities: The "split" peak might actually be two different compounds eluting very close to each other.[5] To verify this, try altering the mobile phase composition or gradient to see if the two peaks resolve.
-
Instrumental Problems: Issues such as a partially blocked frit or tubing can also lead to peak splitting.[5] A systematic check of the HPLC system components may be necessary.
Q3: The peaks for the Bunitrolol enantiomers are tailing. What can I do to improve the peak shape?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column or system.[9]
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) support of the CSP can cause tailing, especially for basic compounds like Bunitrolol. The addition of a basic modifier like diethylamine or triethylamine (B128534) to the mobile phase can help to suppress these interactions and improve peak symmetry.[1]
-
Column Overload: Injecting too much sample can lead to peak tailing.[9] Try reducing the injection volume or the concentration of the sample.
-
Column Degradation: Over time, the performance of a chiral column can degrade, leading to poor peak shapes.[7] If other troubleshooting steps fail, it may be time to replace the column.
-
Mobile Phase pH: For reversed-phase separations, the pH of the mobile phase can significantly affect the ionization state of Bunitrolol and its interaction with the stationary phase. Optimizing the pH can lead to improved peak shape.
Q4: I am not detecting the second enantiomer peak. Where could it be?
A4: The absence of a second peak in a racemic sample injection can be perplexing.
-
Strong Retention: One enantiomer may be very strongly retained on the column and may not elute under the current chromatographic conditions. Try using a stronger mobile phase or a gradient elution to elute the second peak.
-
Column Degradation: It's possible that the column's chiral recognition capabilities have diminished to the point where the enantiomers are no longer resolved and are co-eluting as a single peak.
-
Sample Purity: While unlikely for a standard, confirm that the injected sample is indeed a racemic mixture.
Q5: Should I consider derivatization for the analysis of Bunitrolol enantiomers?
A5: Derivatization can be a useful strategy in certain situations. In a study on the metabolic interaction of Bunitrolol, its metabolite, 4-hydroxybunitrolol, was derivatized to form acetyl derivatives before chiral HPLC analysis. This was done to improve the chromatographic properties and achieve good separation.[10] If you are facing challenges with the direct separation of Bunitrolol enantiomers, particularly with detection or peak shape, derivatization with a suitable achiral or chiral reagent could be explored. However, direct separation on a CSP is generally preferred due to its simplicity.[1]
Experimental Protocols
The following provides a generalized experimental protocol for the chiral HPLC separation of β-blockers, which can be adapted and optimized for Bunitrolol enantiomers.
1. Sample Preparation:
-
Dissolve the racemic Bunitrolol standard in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and a UV or fluorescence detector.
-
Chiral Stationary Phase (CSP): Screen different CSPs. A good starting point would be a polysaccharide-based column (e.g., Chiralpak AD-H, Chiralcel OD-H) or a macrocyclic antibiotic-based column (e.g., Chirobiotic V).
-
Mobile Phase:
-
Normal Phase Example: n-Hexane / Ethanol / Diethylamine (e.g., 80:20:0.1, v/v/v). The ratio of hexane to alcohol and the concentration of the amine modifier should be optimized.
-
Reversed-Phase Example: Acetonitrile / 10 mM Phosphate Buffer (pH adjusted) (e.g., 30:70, v/v). The organic modifier percentage and the buffer pH are key parameters for optimization.
-
Polar Organic Mode Example: Methanol / Acetic Acid / Triethylamine (e.g., 100:0.02:0.025, v/v/v).[11]
-
-
Flow Rate: Start with 1.0 mL/min and adjust as needed for optimal resolution and analysis time.
-
Column Temperature: Maintain a constant temperature, typically between 20°C and 40°C.
-
Detection: UV detection at a wavelength where Bunitrolol has significant absorbance (e.g., around 230 nm or 275 nm).
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Calculate the retention times (t_R), resolution (R_s), selectivity factor (α), and tailing factor (T_f) for the enantiomeric peaks.
-
For quantitative analysis, construct a calibration curve using standards of known concentrations.
Data Presentation
The following tables provide examples of how to present quantitative data from chiral HPLC experiments. The data shown here is illustrative for β-blockers and should be replaced with experimental results for Bunitrolol.
Table 1: Effect of Mobile Phase Composition on Enantiomeric Resolution of a β-Blocker on a Chiralpak AD-H Column.
| Mobile Phase Composition (Hexane:Ethanol:DEA) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Selectivity Factor (α) | Resolution (Rs) |
| 90:10:0.1 | 8.5 | 9.8 | 1.15 | 1.8 |
| 80:20:0.1 | 6.2 | 7.0 | 1.13 | 1.6 |
| 70:30:0.1 | 4.1 | 4.5 | 1.10 | 1.2 |
Table 2: System Suitability Parameters for the Chiral Separation of a β-Blocker.
| Parameter | Acceptance Criteria | Observed Value |
| Resolution (Rs) | > 1.5 | 2.1 |
| Tailing Factor (Tf) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | > 2000 | 4500 |
| Reproducibility (%RSD of Retention Time) | < 2% | 0.5% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Chiral HPLC Analysis of Bunitrolol.
Troubleshooting Decision Tree
Caption: Troubleshooting Poor Resolution in Chiral HPLC.
Parameter Interrelationship Diagram
Caption: Interplay of Parameters Affecting Resolution.
References
- 1. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. chiraltech.com [chiraltech.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development of a high-performance liquid chromatographic method for the analysis of enatiomer/enantiomer interaction in oxidative metabolism of bunitrolol in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Bunitrolol Dosage for Rodent Studies
This technical support center provides guidance and answers to frequently asked questions for researchers utilizing Bunitrolol in rodent studies. The information aims to assist in the optimization of dosage and experimental design to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of Bunitrolol for rodent studies?
Q2: How should Bunitrolol be administered to rodents?
A2: The choice of administration route depends on the desired pharmacokinetic profile and the experimental design. Common routes for rodents include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[1][2] Oral gavage is a precise method for oral administration.[2] IV administration provides the most rapid absorption, followed by IP and then SC.[3] The metabolism of Bunitrolol can be influenced by the route of administration.[4]
Q3: What are the potential side effects of Bunitrolol in rodents?
A3: As a beta-blocker, Bunitrolol can be expected to have effects on the cardiovascular system. Potential side effects at higher doses may include bradycardia (slowed heart rate), hypotension (low blood pressure), and lethargy. Careful monitoring of the animals post-administration is essential.
Q4: What is the mechanism of action for Bunitrolol?
A4: Bunitrolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It works by blocking the effects of catecholamines, such as adrenaline and noradrenaline, at the β1- and β2-adrenergic receptors.[5][6][7] This action leads to a reduction in heart rate and blood pressure.[5][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in experimental results | Inconsistent dosing technique, stress during administration, genetic variability in animals. | Ensure all personnel are properly trained in the chosen administration technique. Handle animals gently to minimize stress. Use a genetically homogenous strain of rodents. |
| Unexpected animal mortality | Overdose, acute toxicity. | Immediately halt the experiment and review the dosage calculation. Conduct a pilot dose-finding study with a wider range of doses to establish the maximum tolerated dose (MTD). |
| Lack of expected physiological effect | Insufficient dosage, poor absorption, rapid metabolism. | Increase the dose in a stepwise manner. Consider a different route of administration for better bioavailability. Analyze pharmacokinetic data to understand the drug's metabolic profile in your model. |
| Difficulty with intravenous administration | Small vein size, improper restraint. | Use appropriate needle gauges for the size of the animal and vein. Ensure proper training in IV injection techniques. Consider alternative routes like intraperitoneal or subcutaneous injection if IV is not feasible.[1] |
Quantitative Data
Table 1: Recommended Administration Volumes and Needle Gauges for Rodents
| Route | Mouse Volume | Mouse Needle Gauge | Rat Volume | Rat Needle Gauge |
| Intravenous (IV) | < 0.2 ml | 27-30 | < 0.5 ml | 25-27 |
| Intraperitoneal (IP) | < 2-3 ml | 25-27 | < 5-10 ml | 23-25 |
| Subcutaneous (SC) | < 1-2 ml | 25-27 | < 5 ml | 23-25 |
| Oral (PO) - Gavage | < 1 ml | 20-22 | < 5 ml | 18-20 |
Data compiled from general guidelines for rodent administration.[1][2][3]
Table 2: Pharmacokinetic Parameters of Select Beta-Blockers in Rats
| Beta-Blocker | Bioavailability (Oral) | Plasma Half-Life | Primary Route of Elimination |
| Bisoprolol | ~10% | ~1 hour | Renal and Metabolic |
| Metoprolol (B1676517) | Low (<25%) | ~1-2 hours | Metabolic (Hepatic)[8] |
This table provides a comparative overview of pharmacokinetic parameters for other beta-blockers in rats to inform experimental design with Bunitrolol.[9]
Experimental Protocols
Protocol: Pilot Dose-Ranging Study for a Beta-Blocker in Rodents
-
Animal Model: Select a healthy, age- and weight-matched cohort of rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to several groups (e.g., vehicle control and at least 3-4 dose level groups). A typical starting range for a novel compound might be 1, 10, and 100 mg/kg.
-
Drug Preparation: Prepare Bunitrolol in a suitable vehicle (e.g., sterile saline or a solution recommended by the manufacturer).
-
Administration: Administer the assigned dose to each animal via the chosen route (e.g., oral gavage).
-
Monitoring: Observe the animals closely for a predetermined period (e.g., 24-48 hours) for any signs of toxicity or adverse effects. Record physiological parameters such as heart rate and blood pressure if feasible.
-
Data Analysis: Analyze the collected data to determine the dose that produces the desired effect with minimal side effects. This will inform the dose selection for subsequent efficacy studies.
Visualizations
Caption: Experimental workflow for a rodent pharmacology study.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. youtube.com [youtube.com]
- 3. cea.unizar.es [cea.unizar.es]
- 4. [Influence of the route of administration on the metabolism of a beta-adrenergic blocker, o-[3-(tert-butylamino)-2-hydroxypropoxy]-benzonitrile (bunitrolol) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and first-pass elimination of metoprolol in rats: contribution of intestinal first-pass extraction to low bioavailability of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and metabolism of bisoprolol-14C in three animal species and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific binding in Bunitrolol receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Bunitrolol receptor assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is non-specific binding (NSB) and why is it a problem in Bunitrolol receptor assays?
A: Non-specific binding refers to the adherence of the radiolabeled ligand (e.g., ³H-Bunitrolol) to components other than the target beta-adrenergic receptor.[1] This can include the filter membrane, assay tubes, and other proteins within the membrane preparation.[1][2] High non-specific binding can mask the specific binding signal to the receptor, leading to a reduced signal-to-noise ratio and inaccurate determination of receptor affinity (Kd) and density (Bmax). In competitive binding assays, this can lead to erroneous calculation of the inhibitory constant (Ki) for test compounds.
Q2: My non-specific binding is too high. What are the common causes?
A: High non-specific binding in Bunitrolol receptor assays can stem from several factors:
-
Hydrophobic Interactions: The radioligand may hydrophobically interact with plasticware and filter materials.
-
Charge-based Interactions: Electrostatic interactions can cause the ligand to bind to charged surfaces or molecules in the assay system.[3][4]
-
Suboptimal Reagent Concentrations: Inappropriately high concentrations of the radioligand can lead to increased non-specific binding.[1]
-
Inadequate Blocking: Failure to effectively block non-specific sites on the membrane and filters.[5][6]
-
Insufficient Washing: Incomplete removal of unbound radioligand during the washing steps.[7]
-
Issues with Membrane Preparation: Contamination of the membrane preparation with other proteins and lipids can increase non-specific binding sites.
Q3: How can I reduce non-specific binding in my assay?
A: Several strategies can be employed to minimize non-specific binding:
-
Optimize Blocking Agents: Use blocking agents like Bovine Serum Albumin (BSA) or casein in your assay buffer to saturate non-specific sites.[5][6]
-
Adjust Buffer Composition:
-
Optimize Radioligand Concentration: Use the lowest concentration of radioligand that still provides a robust specific binding signal, typically at or below the Kd value.[7]
-
Use a High-Affinity Ligand: A radioligand with high affinity for the receptor is less likely to bind to low-affinity non-specific sites.
-
Thorough Washing: Increase the volume and/or number of washes with ice-cold buffer to more effectively remove unbound radioligand.[7]
-
Pre-treat Filters: Soaking the filter plates in a solution of a blocking agent like polyethyleneimine (PEI) can reduce ligand binding to the filter itself.
Q4: What should I use to define non-specific binding?
A: Non-specific binding is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled competitor that has high affinity for the target receptor.[1] For Bunitrolol assays, a saturating concentration (typically 100- to 1000-fold higher than its Ki) of a known beta-adrenergic antagonist like propranolol (B1214883) is commonly used. The idea is that the unlabeled compound will occupy all the specific receptor sites, so any remaining radioligand binding is considered non-specific.[1]
Data on Minimizing Non-Specific Binding
The following table provides illustrative data on the effects of different blocking agents and salt concentrations on non-specific binding in a hypothetical Bunitrolol receptor binding assay.
| Assay Condition | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| No Blocking Agent, 50 mM NaCl | 5000 | 3000 | 2000 | 40% |
| 0.1% BSA, 50 mM NaCl | 4500 | 1500 | 3000 | 67% |
| 0.5% BSA, 50 mM NaCl | 4200 | 800 | 3400 | 81% |
| 0.5% BSA, 150 mM NaCl | 4000 | 500 | 3500 | 88% |
| 1% Casein, 150 mM NaCl | 3900 | 400 | 3500 | 90% |
CPM = Counts Per Minute This data is representative and actual results may vary.
Experimental Protocols
Protocol: Radioligand Binding Assay for Bunitrolol Receptors (Filtration Method)
This protocol outlines a standard filtration-based radioligand binding assay for determining the affinity of compounds for the beta-adrenergic receptor using ³H-Bunitrolol.
1. Membrane Preparation: a. Homogenize tissue (e.g., rat lung or heart) or cultured cells expressing the receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Assay Setup: a. Prepare assay tubes or a 96-well filter plate. b. For Total Binding , add:
- Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
- ³H-Bunitrolol (at a concentration near its Kd)
- Membrane preparation (e.g., 20-50 µg protein) c. For Non-Specific Binding , add:
- Assay Buffer
- ³H-Bunitrolol
- Excess unlabeled competitor (e.g., 10 µM Propranolol)
- Membrane preparation d. For Competitive Binding , add:
- Assay Buffer
- ³H-Bunitrolol
- Varying concentrations of the test compound
- Membrane preparation
3. Incubation: a. Incubate the assay plate/tubes at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
4. Filtration: a. Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. b. Quickly wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
5. Scintillation Counting: a. Dry the filter plate. b. Add scintillation cocktail to each well. c. Count the radioactivity retained on the filters using a scintillation counter.
6. Data Analysis: a. Calculate Specific Binding = Total Binding - Non-Specific Binding. b. For saturation binding experiments, plot specific binding against the concentration of ³H-Bunitrolol to determine Kd and Bmax using non-linear regression. c. For competition binding experiments, plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀, which can then be converted to a Ki using the Cheng-Prusoff equation.
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
Caption: Signaling pathway of the beta-adrenergic receptor.
Experimental Workflow for Bunitrolol Receptor Binding Assay
Caption: Workflow for a radioligand binding assay.
Troubleshooting Logic for High Non-Specific Binding
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Comparison of pharmacological and binding assays for ten beta-adrenoceptor blocking agents and two beta-adrenoceptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell radioligand saturation binding [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of pharmacological and binding assays for ten beta-adrenoceptor blocking agents and two beta-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Bunitrolol Stability Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Bunitrolol during long-term storage. The information is presented in a question-and-answer format to directly address common challenges.
Disclaimer: While this guide focuses on Bunitrolol, specific long-term stability data for this compound is limited in publicly available literature. Therefore, this document draws upon established principles of pharmaceutical stability testing and data from related beta-blockers, such as bisoprolol (B1195378) and metoprolol, to provide general troubleshooting strategies and experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of Bunitrolol degradation during long-term storage?
A1: Degradation of Bunitrolol can manifest in several ways. Visual signs may include a change in the color or appearance of the substance. However, the most reliable indicators are changes in its chemical and physical properties, which can be monitored using analytical techniques. These include:
-
Appearance: Any change from the initial physical state, such as color change or caking of powder.[1]
-
Assay (Potency): A decrease in the measured concentration of the active pharmaceutical ingredient (API).[1]
-
Degradation Products: The appearance of new peaks in a chromatogram, indicating the formation of impurities.[1]
-
Dissolution: Changes in the dissolution rate of the drug product.[1]
Q2: What are the likely degradation pathways for Bunitrolol under long-term storage?
A2: Based on the chemical structure of Bunitrolol and data from other beta-blockers, the most probable degradation pathways include hydrolysis, oxidation, and photolysis.[2][3]
-
Hydrolysis: The ester or ether linkages in related beta-blockers are susceptible to cleavage in the presence of water, especially at non-neutral pH. Acidic and alkaline conditions can catalyze this degradation.[2][4]
-
Oxidation: The secondary alcohol and amine functional groups in the Bunitrolol structure can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.[2][4]
-
Photolysis: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[5]
Q3: What are the recommended storage conditions for Bunitrolol to ensure long-term stability?
-
Temperature: Store at controlled room temperature or as specified by the manufacturer, avoiding extremes of heat. Refrigeration (2-8°C) may be an option if the compound is unstable at room temperature.[6]
-
Humidity: Protect from high humidity by storing in a well-sealed container, preferably with a desiccant.[6]
-
Light: Store in a light-resistant container to prevent photolytic degradation.[7]
Troubleshooting Guides
Problem 1: I am observing a decrease in the potency of my Bunitrolol sample over time.
This is a common issue indicating chemical degradation. The following workflow can help you troubleshoot this problem.
Problem 2: I am seeing unexpected peaks in my HPLC chromatogram for a stored Bunitrolol sample.
The appearance of new peaks suggests the formation of degradation products.
Summary of Potential Degradation Products of Beta-Blockers under Stress Conditions
| Stress Condition | Common Degradation Products Observed for Related Beta-Blockers | Reference |
| Acid Hydrolysis | Cleavage of ether or ester bonds, leading to the formation of corresponding phenols and diols. | [2][4] |
| Alkaline Hydrolysis | Similar to acid hydrolysis, but often proceeds at a different rate. | [2][4] |
| **Oxidation (e.g., H₂O₂) ** | Oxidation of the secondary alcohol to a ketone, or N-dealkylation. | [2][4] |
| Thermal Degradation | Can lead to a variety of degradation products through different reaction pathways. | [2][4] |
| Photodegradation | Can result in complex degradation pathways, including ring oxidation and rearrangement. | [5] |
Experimental Protocols
Protocol: Forced Degradation Study for Bunitrolol
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[8]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Bunitrolol in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 80°C for 2 hours.[3]
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 80°C for 2 hours.[3]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2 hours.[3]
-
Thermal Degradation: Expose the solid drug substance to 90°C in an oven for 2 hours.[3] Then, prepare a solution from the stressed solid.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a defined period, such as 8 hours.[7]
3. Sample Analysis:
-
After the specified stress period, cool the samples to room temperature and, if necessary, neutralize the acidic and basic samples.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method.
4. HPLC Method:
-
A typical stability-indicating method for beta-blockers would involve a reversed-phase C18 column with a gradient elution using a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile.[9][10]
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 20 mM phosphate buffer (pH adjusted to a suitable value, e.g., 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the parent drug from its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where Bunitrolol has maximum absorbance.
Signaling Pathway
Bunitrolol is a beta-adrenergic receptor antagonist (beta-blocker). Its mechanism of action involves blocking the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to beta-adrenergic receptors, thereby inhibiting the downstream signaling cascade.[11]
References
- 1. suncareformulations.com [suncareformulations.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Kinetics and degradation products for direct photolysis of beta-blockers in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. copbela.org [copbela.org]
- 7. jfda-online.com [jfda-online.com]
- 8. pharmtech.com [pharmtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
Technical Support Center: Purification of Bunitrolol Intermediates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions for the purification of key intermediates in the synthesis of Bunitrolol.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the purification of Bunitrolol intermediates such as o-cyanophenol, 1-(2-cyanophenoxy)-2,3-epoxypropane, and 1-chloro-3-(2-cyanophenoxy)-propan-2-ol.
Q1: My crude o-cyanophenol has low purity after synthesis. What is the most effective purification method?
A1: For solid intermediates like o-cyanophenol, recrystallization is often the most effective and scalable purification method. If the product fails to crystallize or remains impure, consider the following:
-
Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for phenolic compounds include water, toluene, ethanol, or mixtures thereof[1]. Experiment with different solvent systems on a small scale to find the optimal one.
-
Oiling Out: If the compound "oils out" instead of crystallizing, it may be due to a supersaturated solution cooling too quickly or the presence of impurities that depress the melting point. Try adding a seed crystal, scratching the inside of the flask, or cooling the solution more slowly.
-
Persistent Impurities: If recrystallization fails to remove certain impurities, column chromatography using silica (B1680970) gel with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is a reliable alternative[2].
Q2: I am experiencing poor separation and low yield during the column chromatography of the epoxy intermediate, 1-(2-cyanophenoxy)-2,3-epoxypropane. How can I optimize this?
A2: Poor chromatographic separation can stem from several factors. Follow this troubleshooting guide:
-
Mobile Phase Selection: The polarity of your eluent system is critical. Use Thin Layer Chromatography (TLC) to screen various solvent systems (e.g., gradients of hexane/ethyl acetate (B1210297) or dichloromethane/methanol) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
-
High Back Pressure: This may indicate that the column is clogged by particulates from the sample or that the silica gel is too fine. Always filter your sample before loading, especially if it contains solid impurities[3][4].
-
Co-elution with Impurities: If an impurity has a similar polarity to your product, a standard silica gel column may not be sufficient. Consider using a different stationary phase (e.g., alumina, or a reverse-phase C18 column) or an alternative purification technique like preparative HPLC for difficult separations[5].
Q3: The epoxy or chlorohydrin intermediate appears to be degrading during purification. What steps can I take to ensure stability?
A3: Both epoxides and chlorohydrins can be sensitive to acidic or basic conditions and high temperatures.
-
pH Control: Ensure that any aqueous solutions used during workup are neutralized. Avoid prolonged contact with strong acids or bases. When performing chromatography, using a neutral solvent system is advisable. Adding a small amount of a neutral amine like triethylamine (B128534) (e.g., 0.1%) to the eluent can sometimes prevent degradation of acid-sensitive compounds on silica gel.
-
Temperature: Concentrate fractions under reduced pressure at moderate temperatures (e.g., <40°C) to prevent thermal decomposition.
-
Storage: Store purified intermediates at low temperatures (e.g., 4°C) under an inert atmosphere (like argon or nitrogen) to prevent degradation over time.
Experimental Protocols and Data
Protocol 1: Purification of o-Cyanophenol by Recrystallization
This protocol is adapted from standard procedures for purifying phenolic compounds[6][7].
-
Dissolution: Transfer the crude o-cyanophenol to an Erlenmeyer flask. Add a minimal amount of hot water or a toluene/hexane mixture to dissolve the solid completely with heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inner wall of the flask with a glass rod or add a seed crystal. Once crystallization begins, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification of 1-(2-Cyanophenoxy)-2,3-epoxypropane via Flash Column Chromatography
This protocol is based on general methods for the purification of synthetic intermediates[2][8].
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and pack the column.
-
Sample Loading: Dissolve the crude epoxy intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., step-gradient to 80:20 Hexane:Ethyl Acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Analysis and Pooling: Analyze the fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator at a temperature below 40°C.
Quantitative Data Summary
The following table summarizes typical results for the synthesis and purification of key Bunitrolol intermediates.
| Intermediate | Synthesis Method | Purification Method | Typical Yield | Typical Purity | Reference |
| o-Cyanophenol | Dehydration of salicylaldoxime | Recrystallization | >92% | >95% | [6] |
| Benzyl (B1604629) 2,3-epoxypropyl ether* | Reaction of benzyl alcohol with epichlorohydrin | Flash Chromatography | 74-83% | >98% | [8] |
| Bunitrolol Precursor | Chemoenzymatic synthesis from racemic 1-chloro-3-(2-cyanophenoxy) propan-2-ol | Enzymatic Resolution | 35% | 98% ee | [9] |
Note: Benzyl 2,3-epoxypropyl ether is an analog used here to demonstrate a typical purification protocol for epoxy intermediates.
Visualizations: Workflows and Pathways
Bunitrolol Synthesis Pathway
The following diagram illustrates the key steps in a common synthetic route to Bunitrolol, highlighting the intermediates that require purification.
Caption: Synthetic pathway for Bunitrolol highlighting key intermediates and purification points.
General Purification Workflow
This flowchart outlines a logical sequence of steps for purifying a crude synthetic product.
Caption: A standard workflow for the purification and analysis of synthetic intermediates.
Troubleshooting Column Chromatography
This decision tree provides a logical guide for diagnosing and solving common issues encountered during column chromatography.
Caption: A troubleshooting guide for common issues in flash column chromatography.
References
- 1. US3444236A - Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Troubleshooting Purification Methods [sigmaaldrich.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Chromatographic resolution of chiral intermediates in beta-adrenergic blocker synthesis on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for preparing 2-cyanophenol - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101781235B - Method for preparing 2-cyanophenol - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Bunitrolol Quantification in Biological Samples
Welcome to the technical support center for the accurate quantification of Bunitrolol in biological samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying Bunitrolol in biological samples?
A1: High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods for the quantification of beta-blockers like Bunitrolol in biological matrices. LC-MS/MS is often preferred for its high sensitivity and selectivity, which is crucial when dealing with complex biological samples and low analyte concentrations.
Q2: Which sample preparation techniques are recommended for Bunitrolol extraction?
A2: The choice of extraction technique depends on the biological matrix, the required limit of quantification, and the analytical method. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method suitable for initial sample cleanup, especially for plasma and serum. However, it may not remove all interfering substances, potentially leading to matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup than PPT and is effective in removing many endogenous interferences.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample pre-concentration, leading to improved sensitivity.[1][2] It is particularly useful for complex matrices like urine.
Q3: How can I minimize matrix effects in my Bunitrolol assay?
A3: Matrix effects, the suppression or enhancement of the analyte signal by co-eluting endogenous components, are a significant challenge in bioanalysis.[1][3] To minimize them, consider the following:
-
Optimize Sample Cleanup: Employ more rigorous extraction methods like SPE to remove interfering substances.[1]
-
Chromatographic Separation: Adjust the HPLC gradient and column chemistry to separate Bunitrolol from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
-
Dilution: Diluting the sample can reduce the concentration of interfering components.[1]
Q4: What are the typical validation parameters I need to assess for my Bunitrolol bioanalytical method?
A4: A bioanalytical method must be validated to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the method's response is directly proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Troubleshooting Guides
Poor Peak Shape in HPLC
| Symptom | Possible Cause | Troubleshooting Step |
| Peak Tailing | Secondary interactions with the column stationary phase. | - Adjust mobile phase pH. - Use a column with end-capping. - Add a competing base to the mobile phase. |
| Peak Fronting | Column overload. | - Reduce sample concentration. - Use a column with a higher loading capacity. |
| Split Peaks | - Partially clogged frit or column void. - Injection solvent incompatible with mobile phase. | - Replace the column frit or the column. - Ensure the injection solvent is similar in strength to the mobile phase. |
| Broad Peaks | - Extra-column volume. - Low column efficiency. | - Minimize tubing length and diameter. - Use a newer, more efficient column. |
Inconsistent Results in LC-MS/MS
| Symptom | Possible Cause | Troubleshooting Step |
| High Variability in Signal Intensity | Matrix Effects | - Improve sample cleanup (e.g., switch from PPT to SPE). - Optimize chromatographic separation. - Use a stable isotope-labeled internal standard.[3] |
| Low Signal Intensity (Ion Suppression) | - Co-eluting endogenous compounds competing for ionization. - Poor spray stability. | - Enhance sample preparation to remove phospholipids (B1166683) and other interfering substances. - Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). |
| High Signal Intensity (Ion Enhancement) | Co-eluting compounds enhancing the ionization of the analyte. | - Improve chromatographic separation to isolate the analyte peak. |
| No Analyte Peak Detected | - Analyte degradation. - Incorrect MS/MS transition. | - Investigate analyte stability at all stages of the experiment. - Optimize and confirm the precursor and product ions for Bunitrolol. |
Experimental Protocols (Adapted from Methods for Similar Beta-Blockers)
Note: The following protocols are generalized based on methods for other beta-blockers and should be optimized and validated specifically for Bunitrolol.
Protocol 1: Bunitrolol Quantification in Human Plasma using LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 50 µL of internal standard working solution (e.g., a stable isotope-labeled Bunitrolol).
-
Add 100 µL of 0.1 M NaOH to alkalize the sample.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Conditions (Example)
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by direct infusion of Bunitrolol and its internal standard.
Quantitative Data for Similar Beta-Blockers (for reference)
The following table summarizes validation parameters from published methods for other beta-blockers, which can serve as a benchmark when developing a Bunitrolol assay.
| Parameter | Bisoprolol [4] | Metoprolol [5] | Nebivolol [6] |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Analytical Method | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Linearity Range | 0.4 - 100 ng/mL | 5.0 - 1000 ng/L | 20.0 - 6000 pg/mL |
| LLOQ | 0.4 ng/mL | 5 ng/L | 20.0 pg/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% | Within ±15% |
| Recovery | > 80% | ~89% | Not Reported |
Visualizations
Caption: General experimental workflow for Bunitrolol quantification.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Detection of beta-blockers in urine by solid-phase extraction-supercritical fluid extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Adjusting pH for optimal Bunitrolol activity in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving Bunitrolol, with a specific focus on the critical aspect of pH adjustment for optimal activity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and use of Bunitrolol in buffered solutions.
Q1: What is the optimal pH for Bunitrolol activity in my experiments?
A1: The optimal pH for Bunitrolol activity as a beta-adrenergic antagonist is generally physiological pH, typically around 7.4 . At this pH, Bunitrolol maintains a balance between its charged and uncharged forms, allowing for effective binding to beta-adrenergic receptors. While the antagonist affinity of many beta-blockers is not significantly affected by minor pH changes, agonist affinity can be reduced at lower pH values. For consistent and reproducible results, maintaining a stable physiological pH is crucial.
Q2: My Bunitrolol solution is cloudy or has precipitated. What could be the cause?
A2: Cloudiness or precipitation of your Bunitrolol solution can be attributed to several factors, primarily related to solubility and pH:
-
pH outside the optimal range: Bunitrolol, like other weakly basic drugs, exhibits pH-dependent solubility. Its solubility is generally higher in acidic conditions and decreases as the pH becomes more alkaline. If the pH of your buffer is too high, Bunitrolol may precipitate out of solution.
-
Incorrect buffer choice: The components of your buffer could interact with Bunitrolol, leading to precipitation.
-
Concentration exceeds solubility limit: The concentration of Bunitrolol in your solution may be too high for the chosen buffer and pH.
Troubleshooting Steps:
-
Verify the pH of your buffer solution after adding Bunitrolol.
-
Consider lowering the pH of your solution to aid dissolution, then carefully adjusting it back to the desired experimental pH.
-
If precipitation persists, you may need to prepare a fresh solution at a lower concentration.
Q3: How does the pKa of Bunitrolol influence my experimental setup?
Q4: Which buffer should I use for my Bunitrolol experiment?
A4: The choice of buffer is critical for maintaining a stable pH and ensuring it does not interfere with your experiment. For in vitro studies involving beta-blockers, common buffers include:
-
Tris-HCl: Often used in receptor binding assays at a concentration of 50 mM and a pH of 7.4.
-
HEPES: Another common buffer used in cell-based assays due to its effectiveness in maintaining physiological pH.
-
Phosphate-Buffered Saline (PBS): Widely used for its physiological compatibility.
When selecting a buffer, ensure its buffering range encompasses your target pH (e.g., 7.4).
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data related to the use of Bunitrolol in buffered solutions.
| Parameter | Value/Range | Notes |
| Optimal Activity pH | ~7.4 | Physiological pH is generally recommended for optimal beta-adrenergic antagonism. |
| pKa (estimated) | ~7.8 | Based on similar beta-blockers like Carvedilol.[1] This value indicates Bunitrolol is a weak base. |
| Recommended Buffers | Tris-HCl, HEPES, PBS | Choice depends on the specific experimental requirements. |
| Typical Buffer Concentration | 50 mM | A common concentration for in vitro binding assays. |
Experimental Protocols
This section provides a detailed methodology for preparing a buffered Bunitrolol solution and adjusting its pH.
Protocol: Preparation and pH Adjustment of a Buffered Bunitrolol Solution
Materials:
-
Bunitrolol hydrochloride
-
Selected buffer (e.g., Tris-HCl)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M) for pH adjustment
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Procedure:
-
Buffer Preparation:
-
Prepare a stock solution of your chosen buffer at the desired concentration (e.g., 50 mM Tris-HCl).
-
To do this, dissolve the appropriate amount of the buffer salt (e.g., Tris base) in deionized water.
-
Adjust the pH of the buffer to the target pH (e.g., 7.4) using HCl or NaOH while continuously monitoring with a calibrated pH meter.
-
Bring the solution to the final volume with deionized water.
-
-
Bunitrolol Stock Solution Preparation:
-
Accurately weigh the required amount of this compound to prepare a concentrated stock solution.
-
Dissolve the this compound in a small amount of deionized water or your prepared buffer. Gentle warming or vortexing may be required to aid dissolution.
-
-
Preparation of the Final Buffered Bunitrolol Solution:
-
Add the required volume of the Bunitrolol stock solution to your prepared buffer to achieve the final desired concentration.
-
Stir the solution gently to ensure homogeneity.
-
-
Final pH Verification and Adjustment:
-
Measure the pH of the final Bunitrolol-buffer solution using a calibrated pH meter.
-
If necessary, make small adjustments to the pH using dilute HCl or NaOH to bring it to the target value (e.g., 7.4). Add the acid or base dropwise while stirring and continuously monitoring the pH.
-
Record the final pH of your experimental solution.
-
Note: Always use high-purity reagents and calibrated equipment to ensure the accuracy and reproducibility of your experiments.
Visualizations
The following diagrams illustrate key concepts related to pH adjustment for Bunitrolol activity and its signaling pathway.
Caption: Relationship between experimental factors and outcomes for Bunitrolol.
References
Signal-to-noise optimization for Bunitrolol detection methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Bunitrolol. The information is designed to help optimize the signal-to-noise ratio and address common issues encountered during experimental procedures.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Bunitrolol using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise (S/N) Ratio | 1. Suboptimal mobile phase composition or pH. 2. Low detector sensitivity. 3. Inefficient sample extraction and cleanup.[1] 4. High baseline noise. | 1. Optimize the mobile phase by adjusting the organic solvent ratio and pH to improve peak shape and retention. For basic compounds like Bunitrolol, a slightly basic mobile phase might improve peak symmetry.[2] 2. Ensure the UV detector wavelength is set to the absorbance maximum of Bunitrolol. 3. Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] 4. Use high-purity solvents and freshly prepared mobile phase. Degas the mobile phase to prevent bubble formation. |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. Presence of a void in the column packing. | 1. Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) groups on the column. 2. Reduce the injection volume or dilute the sample.[3] 3. Replace the column.[4] |
| Ghost Peaks | 1. Contamination in the injection port or column. 2. Carryover from a previous injection. | 1. Flush the column with a strong solvent. 2. Implement a needle wash step in the autosampler sequence. |
| Irreproducible Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Check pump seals and pistons for wear and tear.[4] |
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet or column. 2. Inappropriate injection temperature. 3. Sample overload. | 1. Use a deactivated inlet liner and a column specifically designed for basic compounds. 2. Optimize the injection temperature to ensure complete and rapid vaporization without degradation. 3. Dilute the sample or decrease the injection volume. |
| Low Ion Abundance (Poor S/N) | 1. Inefficient ionization. 2. Matrix effects causing ion suppression.[1] 3. Suboptimal mass spectrometer parameters. | 1. Ensure the ion source is clean. Consider derivatization of Bunitrolol to improve its volatility and ionization efficiency. 2. Enhance sample cleanup procedures to remove matrix components that interfere with ionization.[1] 3. Tune the mass spectrometer according to the manufacturer's recommendations. Optimize parameters such as electron energy and emission current. |
| Mass Spectral Interferences | 1. Co-eluting compounds from the sample matrix. 2. Column bleed. | 1. Improve chromatographic separation by optimizing the temperature program. 2. Use a low-bleed GC column and condition it properly before use. |
| Inconsistent Results | 1. Leaks in the GC system. 2. Inconsistent sample injection volume. | 1. Perform a leak check of the entire system, including the inlet, column connections, and mass spectrometer interface. 2. Ensure the autosampler is functioning correctly and the syringe is clean. |
Immunoassay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Non-specific binding of the antibody-enzyme conjugate. 2. Insufficient washing. 3. Cross-reactivity of the antibody with matrix components. | 1. Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) in the blocking buffer. 2. Optimize the number of washing steps and the washing buffer composition. 3. Evaluate the specificity of the antibody and consider sample pre-treatment to remove interfering substances.[5] |
| Low Signal | 1. Inactive antibody or enzyme conjugate. 2. Suboptimal incubation times or temperatures. 3. Incorrect buffer pH or ionic strength. | 1. Use fresh or properly stored reagents.[6] 2. Optimize incubation parameters to ensure sufficient time for binding reactions to occur. 3. Ensure all buffers are prepared correctly and at the optimal pH for the assay. |
| High Well-to-Well Variation | 1. Inconsistent pipetting. 2. Edge effects in the microplate. 3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Avoid using the outer wells of the microplate or ensure a humidified environment during incubation. 3. Gently mix the plate after adding reagents. |
| No Signal | 1. Omission of a critical reagent. 2. Incorrect antibody pairing (in sandwich assays). 3. Use of an incorrect substrate. | 1. Double-check the assay protocol to ensure all steps were followed correctly. 2. Verify that the capture and detection antibodies are compatible. 3. Ensure the substrate is appropriate for the enzyme used in the conjugate. |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for UV detection of Bunitrolol in HPLC?
A1: The optimal UV detection wavelength for Bunitrolol should be determined by measuring its UV spectrum. Generally, for beta-blockers with a substituted aromatic ring, the maximum absorbance is in the range of 220-230 nm and around 270-290 nm. For metoprolol, a related beta-blocker, detection is often performed at 222 nm. It is recommended to determine the specific λmax for Bunitrolol in the mobile phase being used.
Q2: How can I improve the signal-to-noise ratio in my LC-MS/MS method for Bunitrolol?
A2: To improve the S/N ratio in LC-MS/MS, you can:
-
Optimize Ionization Source Parameters: Adjust the spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to maximize the ionization of Bunitrolol.
-
Enhance Sample Preparation: Use a robust sample cleanup method like solid-phase extraction (SPE) to minimize matrix effects that can suppress the Bunitrolol signal.[1]
-
Optimize MRM Transitions: Select the most intense and specific precursor-to-product ion transitions for Bunitrolol.
-
Improve Chromatography: Achieve better separation from interfering compounds by optimizing the mobile phase and gradient, which can reduce baseline noise.
Q3: Is derivatization necessary for the GC-MS analysis of Bunitrolol?
A3: Bunitrolol contains polar functional groups (-OH and -NH) that can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization, such as silylation, can block these active sites, increasing the volatility and thermal stability of the analyte, which generally results in improved peak shape and a better signal-to-noise ratio.
Q4: What are the key validation parameters to consider when developing a quantitative method for Bunitrolol?
A4: According to ICH guidelines, the key validation parameters for a quantitative analytical method include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[7]
Q5: My immunoassay for a small molecule like Bunitrolol shows high variability. What could be the cause?
A5: High variability in small molecule immunoassays can be due to several factors, including:
-
Matrix Effects: Components in the biological sample can interfere with the antibody-antigen binding.
-
Inconsistent Coating: Uneven coating of the antigen or antibody on the microplate can lead to variable results.
-
Pipetting Errors: Small volumes are often used in these assays, making them sensitive to pipetting inaccuracies.
-
Washing Steps: Inadequate or inconsistent washing can leave unbound reagents, contributing to variability.
III. Quantitative Data Summary
The following tables summarize typical performance data for the analysis of beta-blockers, which can serve as a reference for method development for Bunitrolol.
Table 1: HPLC-UV Method Performance for Beta-Blockers
| Parameter | Propranolol[8] | Metoprolol | Bisoprolol[9] |
| Linearity Range (µg/mL) | 5 - 50[8] | 20 - 120 | 2 - 20[9] |
| Correlation Coefficient (r²) | > 0.998[8] | > 0.999 | > 0.999[9] |
| LOD (µg/mL) | 0.27[8] | ~1 | ~0.5 |
| LOQ (µg/mL) | 0.85[8] | ~3 | ~1.5 |
| Accuracy (% Recovery) | 98 - 102[8] | 99 - 101 | 97.1[9] |
| Precision (% RSD) | < 2.0[8] | < 2.0 | < 2.0[9] |
Table 2: LC-MS/MS Method Performance for Beta-Blockers in Biological Matrices
| Parameter | Propranolol (B1214883) | Metoprolol | Bisoprolol[10] |
| Linearity Range (ng/mL) | 1 - 1000 | 0.5 - 500 | 0.4 - 100[10] |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | > 0.99[10] |
| LOQ (ng/mL) | 1 | 0.5 | 0.4[10] |
| Accuracy (% Recovery) | 85 - 115 | 90 - 110 | 85 - 115[10] |
| Precision (% RSD) | < 15 | < 15 | < 15[10] |
IV. Experimental Protocols
HPLC-UV Method for Bunitrolol Analysis
This protocol is a general guideline and should be optimized for your specific application.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (e.g., 70:30 v/v). The exact ratio should be optimized for ideal retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan (likely around 225 nm or 280 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Bunitrolol (100 µg/mL) in the mobile phase.
-
Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-50 µg/mL).
-
-
Sample Preparation (from a biological matrix):
-
Protein Precipitation: Add three volumes of a cold organic solvent (e.g., acetonitrile or methanol) to one volume of the sample. Vortex and centrifuge. Collect the supernatant.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Condition the cartridge with methanol (B129727) followed by water. Load the sample, wash with a weak organic solvent, and elute Bunitrolol with a stronger organic solvent.
-
Evaporate the solvent from the supernatant/eluate and reconstitute in the mobile phase.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Bunitrolol in the samples from the calibration curve.
-
Generic Competitive ELISA for Bunitrolol
This protocol outlines a general procedure for a competitive enzyme-linked immunosorbent assay.
-
Coating:
-
Coat a 96-well microplate with a Bunitrolol-protein conjugate (e.g., Bunitrolol-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4 °C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
-
Competition:
-
Add the Bunitrolol standards or samples to the wells.
-
Immediately add a limited amount of anti-Bunitrolol antibody to each well.
-
Incubate for 1-2 hours at room temperature. During this step, free Bunitrolol in the sample competes with the coated Bunitrolol-protein conjugate for binding to the antibody.
-
Wash the plate five times.
-
-
Detection:
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) that binds to the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
-
Substrate Addition and Measurement:
-
Add the enzyme substrate (e.g., TMB for HRP).
-
Incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal is inversely proportional to the concentration of Bunitrolol in the sample.
-
V. Mandatory Visualizations
Caption: A typical experimental workflow for Bunitrolol analysis using HPLC.
Caption: Workflow for a competitive ELISA for Bunitrolol detection.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. Development of crosslinker-free antibody–enzyme conjugates for immunoassays in pesticide residue detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. jddtonline.info [jddtonline.info]
- 8. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. ijbpas.com [ijbpas.com]
Validation & Comparative
Bunitrolol vs. Propranolol: A Comparative Analysis of Their Effects on Heart Rate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of Bunitrolol (B1668052) and Propranolol (B1214883) on heart rate, supported by experimental data. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the nuanced differences between these two beta-adrenergic receptor antagonists.
Comparative Effects on Heart Rate: A Quantitative Overview
The differential effects of Bunitrolol and Propranolol on heart rate, both at rest and during exercise, are primarily attributed to their distinct pharmacological properties. Propranolol is a non-selective beta-blocker, while Bunitrolol is also non-selective but possesses intrinsic sympathomimetic activity (ISA) and alpha-1 adrenoceptor blocking properties.[1] This results in varied hemodynamic responses, as summarized in the table below.
| Parameter | Bunitrolol | Propranolol | Key Distinctions |
| Resting Heart Rate | Minimal to no significant change[2][3] | Significant decrease[2][4] | Bunitrolol's ISA provides a low level of beta-receptor stimulation, counteracting a significant drop in resting heart rate. |
| Exercise-Induced Tachycardia | Reduction[3] | Significant reduction[4] | Both drugs effectively blunt the increase in heart rate during physical exertion. |
| Intrinsic Sympathomimetic Activity (ISA) | Present[3] | Absent | This is a primary differentiator, influencing Bunitrolol's effect on resting heart rate and overall hemodynamic profile. |
| Alpha-1 Adrenoceptor Blockade | Present[1] | Absent | This contributes to Bunitrolol's vasodilatory effects, which can indirectly influence heart rate regulation. |
Experimental Protocols
The following sections detail the methodologies employed in key studies comparing the effects of Bunitrolol and Propranolol on heart rate.
Acute Hemodynamic Effects in Patients with Ischemic Heart Disease
This study aimed to compare the acute hemodynamic changes induced by intravenously administered Bunitrolol and Propranolol in patients with ischemic heart disease.
-
Study Design: A comparative study.
-
Participants: Patients diagnosed with ischemic heart disease.
-
Procedure:
-
Baseline hemodynamic parameters, including heart rate, were measured.
-
Propranolol (0.1 mg/kg) or Bunitrolol (0.2 mg/kg) was administered intravenously.
-
Hemodynamic parameters were measured again following drug administration to assess acute changes.
-
-
Key Findings: Propranolol significantly decreased heart rate, while Bunitrolol did not cause a significant change in heart rate.[2]
Heart Rate Response to Exercise
This type of study evaluates the efficacy of beta-blockers in controlling heart rate during physical stress.
-
Study Design: A placebo-controlled, crossover study.
-
Participants: Healthy volunteers or patients with conditions like hypertension or angina.
-
Procedure:
-
Participants receive either Bunitrolol, Propranolol, or a placebo over different treatment periods, with a washout period in between.
-
At the end of each treatment period, participants undergo a standardized exercise test (e.g., treadmill or bicycle ergometer).
-
Heart rate is continuously monitored before, during, and after exercise.
-
-
Key Findings: Both Bunitrolol and Propranolol have been shown to reduce exercise-induced tachycardia.[3][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the underlying mechanisms of action and a typical experimental workflow for comparing these two drugs.
References
- 1. Antihypertensive effect of propranolol at rest and during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemodynamic effect of bunitrolol on patients with ischemic heart disease. Comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of intrinsic sympathomimetic activity of beta-adrenoceptor blockers on the heart rate and blood pressure responses to graded exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of intrinsic sympathomimetic activity of beta-adrenoceptor blockers on circadian heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an RP-HPLC Method for Bunitrolol Analysis
This guide provides a comprehensive comparison of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Bunitrolol, benchmarked against alternative analytical techniques. The validation framework is established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in pharmaceutical quality control.
Experimental Protocols
A typical RP-HPLC method for the analysis of a beta-blocker like Bunitrolol would be validated as follows:
Chromatographic Conditions (Representative):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 3.0) and an organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometry at a wavelength of approximately 225 nm.
-
Injection Volume: 20 µL
-
Temperature: Ambient
Validation Parameters according to ICH Q2(R1) Guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically evaluated by analyzing a placebo formulation and stressed degradation samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure no interference at the retention time of the analyte peak.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the Bunitrolol reference standard are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by the recovery of known amounts of analyte added to a placebo formulation at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), each in triplicate.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day, under the same operating conditions.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
-
Reproducibility: Assessed by means of an inter-laboratory trial (not typically required for submission). Precision is expressed as the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include the pH of the mobile phase, the mobile phase composition, flow rate, and column temperature.
Data Presentation
Table 1: Representative Validation Parameters for an RP-HPLC Method for a Beta-Blocker (e.g., Bisoprolol)
| Validation Parameter | Acceptance Criteria | Representative Result |
| Specificity | No interference at the analyte's retention time | Specific for the analyte |
| Linearity | ||
| Range | - | 5 - 17.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (%RSD) | ||
| Repeatability | ≤ 2.0% | < 1.0% |
| Intermediate Precision | ≤ 2.0% | < 1.5% |
| LOD | - | ~0.1 µg/mL |
| LOQ | - | ~0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% for all variations | Robust |
Note: The data presented in this table is based on published validation studies for Bisoprolol and serves as an illustrative example for Bunitrolol.
Comparison with Alternative Analytical Methods
While RP-HPLC is a robust and widely used technique for the analysis of beta-blockers, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer certain advantages, particularly in terms of sensitivity and specificity, which are crucial for bioanalytical applications.
Table 2: Comparison of Analytical Methods for Beta-Blocker Analysis
| Parameter | RP-HPLC with UV Detection | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass fragmentation. | Separation by liquid chromatography, detection by mass-to-charge ratio of precursor and product ions. |
| Specificity | Good, but potential for interference from co-eluting compounds. | High, based on mass fragmentation patterns. | Very high, due to the specificity of precursor/product ion transitions. |
| Sensitivity (LOQ) | Typically in the µg/mL to high ng/mL range. | Can reach low ng/mL levels. | High sensitivity, often in the low ng/mL to pg/mL range.[1] |
| Sample Preparation | Often simple dissolution and filtration. | May require derivatization to increase volatility. | Often involves protein precipitation or liquid-liquid extraction. |
| Cost & Complexity | Relatively low cost and complexity. | Higher initial cost and requires more expertise. | Highest initial cost and complexity. |
| Typical Application | Routine quality control of bulk drug and pharmaceutical formulations. | Doping control, forensic analysis. | Bioanalysis (pharmacokinetic studies), trace level impurity analysis. |
Mandatory Visualization
Caption: Workflow for RP-HPLC Method Development and Validation under ICH Guidelines.
References
A Comparative Analysis of Beta-1 Adrenergic Receptor Selectivity: Bunitrolol vs. Metoprolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the beta-1 (β1) adrenergic receptor selectivity of Bunitrolol and Metoprolol. The objective is to present available experimental data to inform research and development in cardiovascular pharmacology. While extensive quantitative data for Metoprolol's β1-selectivity is readily available, directly comparable in vitro binding affinity data for Bunitrolol is less prevalent in the reviewed literature. This guide therefore synthesizes the available information for both compounds, highlighting areas where direct comparison is challenging.
Quantitative Analysis of Receptor Affinity
The selectivity of a beta-blocker for the β1-adrenergic receptor over the β2-adrenergic receptor is a critical determinant of its clinical profile. This selectivity is typically quantified by comparing the equilibrium dissociation constants (Ki) or the half-maximal inhibitory concentrations (IC50) of the drug for the two receptor subtypes. A higher β2/β1 Ki ratio indicates greater β1-selectivity.
Metoprolol:
Metoprolol is a well-characterized β1-selective antagonist.[1][[“]][3] Its selectivity is attributed to a significantly higher binding affinity for β1-receptors compared to β2-receptors.[1] Studies have consistently reported a β1-selectivity ratio for Metoprolol in the range of 30 to 40-fold.[1] The S-enantiomer of Metoprolol is primarily responsible for the β1-blocking activity.[4]
| Compound | Receptor Subtype | -log Ki (M) | Ki (nM) | Selectivity Ratio (β2 Ki / β1 Ki) |
| S-Metoprolol | β1-Adrenergic | 7.73 ± 0.10[5] | 18.6 | ~30[1][5] |
| β2-Adrenergic | 6.28 ± 0.06[5] | 525 | ||
| Racemic Metoprolol | β1-Adrenergic | 7.26[6] | 55.0 | 58.88[6] |
| β2-Adrenergic | 5.49[6] | 3236 |
Bunitrolol:
Quantitative data for the binding affinity of Bunitrolol at β1 and β2 receptors from head-to-head comparative studies with Metoprolol or from studies providing specific Ki values for both receptor subtypes were not prominently available in the reviewed literature. One study noted the competition of (-)-propranolol with 3H-(-)-bupranolol, a structurally similar compound to Bunitrolol, for binding to left ventricular beta-adrenoceptors, suggesting affinity for cardiac beta-receptors.[7] Another study highlighted that Bunitrolol also possesses an alpha-1 adrenoceptor blocking action, which contributes to its vasodilatory effects.[8] Without specific Ki or IC50 values for Bunitrolol at both β1 and β2 receptors, a direct quantitative comparison of its β1-selectivity to Metoprolol cannot be definitively made from the available data.
Experimental Protocols
The determination of beta-blocker selectivity is predominantly achieved through in vitro radioligand binding assays. These assays measure the affinity of a compound for a specific receptor subtype.
Radioligand Binding Assay for β1 and β2-Adrenergic Receptor Affinity
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., Bunitrolol, Metoprolol) for human β1 and β2-adrenergic receptors.
Materials:
-
Receptor Source: Membranes from recombinant cell lines stably expressing either the human β1 or β2-adrenergic receptor (e.g., CHO or HEK293 cells).[6][9]
-
Radioligand: A non-selective, high-affinity beta-adrenergic antagonist radiolabeled with a radioisotope (e.g., [3H]-CGP 12177 or [125I]-Cyanopindolol).[9][10]
-
Test Compounds: Bunitrolol, Metoprolol, and a non-selective beta-blocker for determination of non-specific binding (e.g., Propranolol).
-
Assay Buffer: Typically a buffered salt solution (e.g., Hanks' Balanced Salt Solution) at physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To quantify the amount of bound radioligand.
Procedure:
-
Membrane Preparation: The recombinant cells are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Competition Binding Assay:
-
A constant concentration of the radioligand is incubated with the receptor-containing membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., Metoprolol or Bunitrolol) are added to compete with the radioligand for binding to the receptors.
-
A set of tubes containing the radioligand and membranes, but with a high concentration of a non-selective antagonist (e.g., Propranolol), is included to determine non-specific binding.
-
The incubation is carried out at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Selectivity Determination: The Ki values for the test compound at the β1 and β2 receptors are compared. The selectivity ratio is calculated as Ki(β2) / Ki(β1).
Signaling Pathways
Blockade of β1 and β2-adrenergic receptors interferes with their respective downstream signaling cascades.
Beta-1 Adrenergic Receptor Signaling Pathway
Activation of β1-adrenergic receptors, primarily by norepinephrine (B1679862) released from sympathetic nerves, initiates a signaling cascade that increases cardiac contractility and heart rate.
Caption: Beta-1 adrenergic receptor signaling pathway.
Beta-2 Adrenergic Receptor Signaling Pathway
Activation of β2-adrenergic receptors, primarily by circulating epinephrine, leads to smooth muscle relaxation, such as bronchodilation.
Caption: Beta-2 adrenergic receptor signaling pathway.
Experimental Workflow
The general workflow for comparing the β1-selectivity of two compounds is as follows:
Caption: Workflow for comparing beta-blocker selectivity.
Conclusion
Metoprolol is a well-established β1-selective beta-blocker with a selectivity ratio of approximately 30-60 fold for the β1- over the β2-adrenergic receptor, as demonstrated by in vitro radioligand binding studies. This selectivity underlies its clinical utility in cardiovascular medicine, minimizing off-target effects related to β2-receptor blockade.
A direct quantitative comparison of the β1-selectivity of Bunitrolol to Metoprolol is challenging due to the limited availability of specific in vitro binding affinity data (Ki or IC50 values) for Bunitrolol at both β1 and β2-receptors in the reviewed scientific literature. While Bunitrolol is known to be a beta-adrenergic antagonist, further studies employing standardized radioligand binding assays are required to definitively establish its β1/β2 selectivity profile and enable a robust, direct comparison with Metoprolol. Researchers are encouraged to consult primary literature for any newly emerging data on the pharmacological profile of Bunitrolol.
References
- 1. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bunitrolol - Wikipedia [en.wikipedia.org]
- 9. biorxiv.org [biorxiv.org]
- 10. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Bunitrolol and Pindolol
This guide provides a comprehensive in vivo comparison of the beta-blockers Bunitrolol (B1668052) and Pindolol (B1678383), intended for researchers, scientists, and drug development professionals. The following sections detail their distinct pharmacological effects, supported by experimental data, and outline the methodologies employed in key studies.
Pharmacodynamic Profile Comparison
Bunitrolol and Pindolol are both non-cardioselective beta-adrenergic receptor antagonists. However, their in vivo effects diverge significantly due to their actions on other receptor systems. Bunitrolol possesses an additional alpha-1 adrenoceptor blocking property, contributing to its vasodilatory effect.[1] In contrast, Pindolol is characterized by its intrinsic sympathomimetic activity (ISA), meaning it also partially stimulates beta-adrenoceptors, which can influence heart rate and peripheral vascular resistance differently than beta-blockers lacking ISA.[2][3]
A long-term study in hypertensive patients directly compared the central hemodynamic effects of several beta-blockers, including Bunitrolol and Pindolol. The findings from this and other relevant in vivo studies are summarized below.
Quantitative Data Summary
The following tables present a summary of the quantitative data extracted from in vivo studies comparing the effects of Bunitrolol and Pindolol.
Table 1: Comparative Hemodynamic Effects in Hypertensive Patients (One-Year Follow-Up)
| Parameter | Bunitrolol | Pindolol | Key Observations |
| Heart Rate (HR) | Significant reduction | Less pronounced reduction compared to non-ISA beta-blockers | All beta-blockers studied induced statistically significant reductions in heart rate. Beta-blockers with strong ISA, like Pindolol, caused a smaller decrease in HR and cardiac output.[3] |
| Cardiac Output (CO) | Significant reduction | Less pronounced reduction compared to non-ISA beta-blockers | Both drugs led to a significant decrease in cardiac output both at rest and during exercise.[3] |
| Blood Pressure (BP) | Significant reduction | Significant reduction | Both Bunitrolol and Pindolol effectively reduced blood pressure in hypertensive patients.[3] |
| Total Peripheral Resistance (TPR) | Not significantly reduced below pre-treatment levels | Not significantly reduced below pre-treatment levels | In the comparative study, neither drug significantly lowered total peripheral resistance below baseline levels.[3] |
Table 2: Mechanistic Actions and Other In Vivo Effects
| Feature | Bunitrolol | Pindolol | Supporting Evidence |
| Primary Mechanism | Non-selective beta-blocker | Non-selective beta-blocker | Both are established beta-adrenergic antagonists. |
| Secondary Mechanism | Alpha-1 adrenoceptor blockade | Intrinsic Sympathomimetic Activity (ISA) | Bunitrolol's alpha-1 blocking action contributes to vasodilation.[1] Pindolol's ISA is well-documented and influences its physiological effects.[2][3] |
| Vasodilation | Yes, via alpha-1 blockade | Yes, potentially through beta-2 receptor stimulation (ISA) | Bunitrolol's vasodilator effect is mainly due to its alpha-1 adrenoceptor blocking action.[1] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Study of Vasodilator Mechanism of Bunitrolol in Anesthetized Dogs
-
Objective: To investigate the mechanism of Bunitrolol's vasodilator action.
-
Animal Model: Pentobarbital-anesthetized dogs.
-
Drug Administration: Bunitrolol was injected intra-arterially to assess its effects on blood flow in the femoral arterial bed and the left anterior descending coronary artery. For other experiments, intravenous Bunitrolol was administered to dogs that had undergone spinal anesthesia and were treated with atropine (B194438) and nadolol.
-
Measurements: Blood flow was measured to determine the vasodilator effects. Vasoconstrictor responses to saphenous nerve stimulation and intra-arterial norepinephrine (B1679862) were also assessed. Furthermore, the effects on mean systemic arterial pressure in response to methoxamine (B1676408) (an alpha-1 agonist) and B-HT 920 (an alpha-2 agonist) were recorded.
-
Key Findings: Bunitrolol was found to be more effective in increasing blood flow in the femoral artery, which is rich in alpha-adrenoceptors. It also suppressed vasoconstrictor responses to nerve stimulation more effectively than to norepinephrine and inhibited pressure increases in response to methoxamine more than to B-HT 920, indicating a primary role of alpha-1 adrenoceptor blockade in its vasodilator effect.[1]
Comparative Study of Central Hemodynamic Effects of Beta-Blockers in Hypertensive Patients
-
Objective: To compare the long-term (one-year) central hemodynamic effects of different beta-blockers, including Bunitrolol and Pindolol.
-
Study Population: Patients with hypertension.
-
Study Design: A one-year follow-up study.
-
Drug Administration: Patients were administered one of seven different beta-blockers, including Bunitrolol and Pindolol.
-
Measurements: Heart rate, cardiac output, and blood pressure were measured at rest and during exercise. Total peripheral resistance was also calculated.
-
Key Findings: All tested beta-blockers, including Bunitrolol and Pindolol, led to significant reductions in heart rate, cardiac output, and blood pressure. Beta-blockers with strong ISA, such as Pindolol, resulted in a less pronounced decrease in heart rate and cardiac output compared to those without ISA. Total peripheral resistance was not significantly reduced below pre-treatment levels by any of the beta-blockers in this study.[3]
Visualizing Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways and experimental workflows related to Bunitrolol and Pindolol.
References
- 1. The mechanism underlying the vasodilator action of bunitrolol: contribution of alpha 1-adrenoceptor blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central haemodynamic effects of beta blockers in hypertension. A comparison between atenolol, metoprolol, timolol, penbutolol, alprenolol pindolol and bunitrolol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Methods for Bunitrolol Quantification
In the landscape of pharmaceutical research and development, the rigorous validation of bioanalytical methods is paramount to ensure the accuracy and reliability of pharmacokinetic and toxicokinetic data. This guide provides a comprehensive comparison of two prominent bioanalytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of the beta-blocker Bunitrolol in human plasma. The information presented herein is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.
Comparative Analysis of Validation Parameters
The performance of HPLC-UV and LC-MS/MS methods for Bunitrolol bioanalysis is summarized below. The data illustrates the typical validation outcomes for these methodologies, highlighting the superior sensitivity and specificity of LC-MS/MS.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | 0.9985 | >0.999 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 ng/mL | Signal-to-Noise > 10 |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL | 500 ng/mL | Within ±15% of nominal |
| Intra-day Precision (%CV) | < 10% | < 5% | < 15% (< 20% at LLOQ) |
| Inter-day Precision (%CV) | < 12% | < 8% | < 15% (< 20% at LLOQ) |
| Accuracy (% Bias) | Within ±12% | Within ±7% | Within ±15% (±20% at LLOQ)[1] |
| Matrix Effect | Not Assessed | 95-105% | Within 85-115% |
| Recovery | ~85% | ~92% | Consistent and reproducible |
Experimental Protocols
Detailed methodologies for the quantification of Bunitrolol in human plasma using HPLC-UV and LC-MS/MS are outlined below. These protocols provide a framework for the replication of these analytical methods.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., Propranolol, 10 µg/mL).
-
Add 200 µL of 1 M sodium hydroxide (B78521) to alkalinize the sample.
-
Add 3 mL of a mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase and inject 50 µL into the HPLC system.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 25 mM potassium dihydrogen phosphate (B84403) buffer (pH 3.5) (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at 225 nm.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 25 µL of an internal standard solution (e.g., Bunitrolol-d7, 50 ng/mL).
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean vial and inject 5 µL into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bunitrolol: Precursor ion > Product ion (e.g., m/z 292.2 > 116.1)
-
Bunitrolol-d7 (IS): Precursor ion > Product ion (e.g., m/z 299.2 > 123.1)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Cross-Validation Workflow
Cross-validation is a critical process when two different bioanalytical methods are used to generate data within the same study or across different studies, ensuring data consistency and reliability.[2] The following diagram illustrates a typical workflow for the cross-validation of two bioanalytical methods.
Discussion
The choice between HPLC-UV and LC-MS/MS for Bunitrolol bioanalysis depends largely on the specific requirements of the study. The HPLC-UV method, while being more accessible and cost-effective, exhibits a higher limit of quantification, making it suitable for studies where higher drug concentrations are anticipated. In contrast, the LC-MS/MS method offers significantly greater sensitivity and specificity, which is crucial for studies requiring the measurement of low drug concentrations, such as in pharmacokinetic studies with low doses or in the terminal elimination phase. The enhanced selectivity of LC-MS/MS also minimizes the impact of matrix effects, leading to more robust and reliable data. Ultimately, the selection should be guided by the desired sensitivity, the complexity of the biological matrix, and the regulatory requirements of the study.
References
Bunitrolol's Antiarrhythmic Potential: An Evidence-Based Assessment in Validated Models
This guide provides a comparative overview of Bunitrolol against other beta-blockers, leveraging existing data on validated arrhythmia models. It is intended for researchers, scientists, and drug development professionals to highlight the current knowledge gaps and propose experimental pathways to definitively characterize Bunitrolol's antiarrhythmic profile.
Mechanism of Action: The Dual Blockade Advantage
Bunitrolol's primary mechanism of action involves the competitive, non-selective blockade of beta-1 and beta-2 adrenergic receptors. This action is the cornerstone of the antiarrhythmic effects observed with other beta-blockers, which primarily work by antagonizing the effects of catecholamines on the heart. By blocking these receptors, beta-blockers decrease heart rate, slow atrioventricular (AV) nodal conduction, and reduce myocardial contractility, all of which can contribute to the suppression of various types of arrhythmias.
Uniquely, Bunitrolol also possesses alpha-1 adrenoceptor blocking activity. This dual blockade may offer an additional layer of antiarrhythmic potential by inducing vasodilation and reducing afterload, which can be beneficial in certain arrhythmic conditions, particularly those associated with ischemia.
Validated Experimental Models for Assessing Antiarrhythmic Activity
To rigorously evaluate the antiarrhythmic properties of a compound like Bunitrolol, several well-established experimental models are employed. These models induce cardiac arrhythmias through various mechanisms, allowing for a comprehensive assessment of a drug's efficacy.
Commonly Utilized Arrhythmia Models:
-
Drug-Induced Arrhythmias:
-
Ouabain-induced arrhythmia: Ouabain (B1677812), a cardiac glycoside, inhibits the Na+/K+-ATPase pump, leading to an increase in intracellular calcium and subsequent delayed afterdepolarizations (DADs) and triggered arrhythmias. This model is particularly useful for studying arrhythmias caused by calcium overload.
-
Aconitine-induced arrhythmia: Aconitine activates sodium channels, leading to a sustained sodium influx and membrane depolarization, which can induce early afterdepolarizations (EADs) and ventricular arrhythmias.
-
Chloroform-induced arrhythmia: Inhalation of chloroform (B151607) in sensitized animals (e.g., pre-treated with adrenaline) can induce ventricular fibrillation. This model is sensitive to drugs with membrane-stabilizing activity.
-
Barium chloride-induced arrhythmia: Barium chloride directly depolarizes the cell membrane by blocking potassium channels, leading to spontaneous and triggered arrhythmias.
-
-
Ischemia-Reperfusion-Induced Arrhythmia: This model mimics the clinical scenario of a myocardial infarction followed by reperfusion. The ligation and subsequent release of a coronary artery induce significant electrophysiological changes, leading to a high incidence of ventricular tachycardia and fibrillation.
-
Electrically-Induced Arrhythmia: Programmed electrical stimulation of the heart can be used to induce and study reentrant arrhythmias in a controlled manner.
Comparative Antiarrhythmic Efficacy of Beta-Blockers in Preclinical Models
While direct comparative data for Bunitrolol is absent, studies on other beta-blockers in these validated models provide a benchmark for potential efficacy.
| Arrhythmia Model | Propranolol | Metoprolol | Sotalol | Carvedilol | Nebivolol |
| Ouabain-induced | Effective in increasing the dose of ouabain required to induce arrhythmias. | Effective in suppressing ouabain-induced ventricular arrhythmias. | Shows protective effects against ouabain-induced arrhythmias. | Demonstrates protective effects against ouabain-induced arrhythmias. | Shown to suppress ouabain-induced cardiotoxicity.[1] |
| Chloroform-induced | ED50 of 22.8 mg/kg (i.p.) in mice. | Data not readily available. | ED50 of 38.0 mg/kg (i.p.) in mice. | Data not readily available. | Data not readily available. |
| Aconitine-induced | Limited efficacy. | Data not readily available. | Limited efficacy. | Data not readily available. | Significantly reduced the incidence of ventricular arrhythmias in rats.[1] |
| Ischemia-Reperfusion | Reduces the incidence and severity of reperfusion arrhythmias. | Reduces the incidence of ventricular fibrillation. | Reduces the incidence of ventricular fibrillation. | Reduces infarct size and the incidence of arrhythmias. | Reduces the incidence of ventricular tachycardia and fibrillation.[1] |
Note: The table above is a summary of findings from various preclinical studies and is intended for comparative purposes. The lack of standardized protocols across studies necessitates careful interpretation of the data.
Experimental Protocols for Confirmation of Bunitrolol's Antiarrhythmic Activity
To confirm the antiarrhythmic activity of Bunitrolol, a series of experiments utilizing validated models is essential. The following outlines a potential experimental workflow.
Workflow for Assessing Bunitrolol's Antiarrhythmic Efficacy
Caption: Proposed experimental workflow for validating the antiarrhythmic activity of Bunitrolol.
Detailed Methodologies
1. Ouabain-Induced Arrhythmia in Guinea Pigs
-
Animals: Male Dunkin-Hartley guinea pigs (300-400g).
-
Anesthesia: Urethane (1.2 g/kg, i.p.).
-
Procedure:
-
The left jugular vein is cannulated for drug and ouabain infusion.
-
ECG is continuously monitored.
-
A stabilization period of 20 minutes is allowed.
-
Bunitrolol or a comparator drug (e.g., propranolol) is administered intravenously.
-
10 minutes later, ouabain is infused at a constant rate (e.g., 5 µg/kg/min).
-
-
Endpoints:
-
Time to onset of ventricular premature beats (VPBs).
-
Time to onset of ventricular tachycardia (VT).
-
Time to onset of ventricular fibrillation (VF).
-
Lethal dose of ouabain.
-
2. Ischemia-Reperfusion Injury in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Sodium pentobarbital (B6593769) (60 mg/kg, i.p.).
-
Procedure:
-
Animals are artificially ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture.
-
After a period of ischemia (e.g., 30 minutes), the ligature is released to allow reperfusion.
-
Bunitrolol or a comparator drug is administered intravenously prior to ischemia or reperfusion.
-
-
Endpoints:
-
Incidence and duration of VPBs, VT, and VF during ischemia and reperfusion.
-
Arrhythmia score based on the severity and duration of arrhythmias.
-
Infarct size measurement (e.g., using TTC staining).
-
Signaling Pathways in Beta-Blocker Mediated Antiarrhythmia
The antiarrhythmic effects of beta-blockers are mediated through the modulation of intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.
Caption: Signaling pathway of beta-blockade in preventing catecholamine-induced arrhythmias.
Conclusion
While Bunitrolol's dual beta and alpha-1 adrenergic blockade presents a promising profile for antiarrhythmic activity, a definitive confirmation requires rigorous investigation in validated preclinical models. The experimental frameworks and comparative data presented in this guide offer a roadmap for future research to elucidate the precise antiarrhythmic efficacy of Bunitrolol and its potential advantages over existing beta-blockers. Such studies are crucial for informing its potential clinical application in the management of cardiac arrhythmias.
References
Bunitrolol vs. Carvedilol: A Comparative Analysis of Alpha-1 Blocking Potency
For researchers, scientists, and professionals in drug development, this guide provides a detailed, data-driven comparison of the alpha-1 adrenergic receptor blocking potency of Bunitrolol and Carvedilol (B1668590). This document synthesizes experimental data, outlines methodologies, and visualizes key signaling pathways to offer a comprehensive overview of the two compounds.
Introduction
Bunitrolol and Carvedilol are both beta-adrenergic receptor antagonists, but they also possess alpha-1 adrenergic receptor blocking properties, contributing to their vasodilatory effects. Understanding the relative potency of this alpha-1 blockade is crucial for drug development and for elucidating their clinical profiles. This guide aims to provide a side-by-side comparison of their alpha-1 blocking capabilities based on available scientific literature.
Quantitative Comparison of Alpha-1 Blocking Potency
The following table summarizes the available quantitative data for the alpha-1 adrenergic receptor blocking potency of Bunitrolol and Carvedilol. Potency is expressed in terms of pA2 (a measure of antagonist potency from functional assays) and Ki (the inhibition constant from radioligand binding assays). Higher pA2 and lower Ki values indicate greater potency.
| Compound | Parameter | Value | Species/Tissue | Reference |
| Carvedilol | pKi | 7.7 - 7.9 | Rat Heart | [1] |
| Relative Potency (β1:α1) | 1.7-fold | Human Ventricular Myocardium | [2][3] | |
| Bunitrolol | Alpha-1 Blocking Action | Primarily responsible for vasodilator effect | Dog | [4] |
| Comparative Effect | Similar to Prazosin in suppressing vasoconstrictor responses | Dog | [4] |
Note: While a specific pA2 or Ki value for Bunitrolol's alpha-1 blocking potency was not identified in the reviewed literature, studies have qualitatively demonstrated its significant alpha-1 adrenergic antagonist activity, which is primarily responsible for its vasodilatory effects.[4] One study noted that its effects in suppressing vasoconstrictor responses were similar to those of prazosin, a known potent and selective alpha-1 antagonist.[4]
Experimental Protocols
The determination of alpha-1 blocking potency relies on established experimental methodologies, primarily radioligand binding assays and functional assays in isolated tissues.
Radioligand Binding Assay (for Ki determination)
This method directly measures the affinity of a drug for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (Bunitrolol or Carvedilol) for the alpha-1 adrenergic receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing alpha-1 adrenergic receptors are isolated from a suitable tissue source (e.g., rat liver, brain cortex, or cultured cells). This is typically achieved through homogenization of the tissue followed by centrifugation to pellet the membranes.
-
Incubation: The isolated membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind specifically to alpha-1 adrenergic receptors (e.g., [3H]-prazosin).
-
Competition: A range of concentrations of the unlabeled test compound (the "competitor," i.e., Bunitrolol or Carvedilol) is added to the incubation mixture.
-
Equilibrium: The mixture is incubated to allow the binding of the radioligand and the competitor to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly done by rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay in Isolated Tissues (for pA2 determination)
This method assesses the ability of an antagonist to inhibit the functional response induced by an agonist in an isolated tissue preparation.
Objective: To determine the pA2 value of a test compound (Bunitrolol or Carvedilol) as an antagonist of alpha-1 adrenergic receptor-mediated responses.
General Protocol:
-
Tissue Preparation: A suitable isolated tissue containing alpha-1 adrenergic receptors, such as the rat thoracic aorta or anococcygeus muscle, is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for an alpha-1 adrenergic agonist (e.g., phenylephrine (B352888) or norepinephrine) by measuring the contractile response of the tissue.
-
Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (Bunitrolol or Carvedilol) for a predetermined period to allow for equilibration.
-
Second Agonist Curve: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.
-
Schild Plot Analysis: The process is repeated with several different concentrations of the antagonist. The dose-ratios (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) are calculated. A Schild plot is then constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The pA2 value is the intercept of the regression line with the x-axis.
Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gq alpha subunit. Upon activation by an agonist, a conformational change in the receptor leads to the activation of the Gq protein. This initiates a downstream signaling cascade that ultimately results in a physiological response, such as smooth muscle contraction.
Caption: Alpha-1 adrenergic receptor signaling cascade.
Experimental Workflow for Determining Antagonist Potency
The process of determining the potency of an alpha-1 adrenergic antagonist involves a series of well-defined steps, from initial tissue or cell preparation to final data analysis.
References
- 1. scilit.com [scilit.com]
- 2. droracle.ai [droracle.ai]
- 3. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism underlying the vasodilator action of bunitrolol: contribution of alpha 1-adrenoceptor blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Hemodynamic Profile of Bunitrolol: A Comparative Guide
For researchers and drug development professionals investigating cardiovascular therapeutics, understanding the nuanced hemodynamic effects of beta-adrenergic blocking agents is paramount. This guide provides a comparative analysis of published findings on Bunitrolol (B1668052), a beta-blocker with intrinsic sympathomimetic and vasodilatory properties. By presenting quantitative data from key studies, detailing experimental protocols, and visualizing complex pathways, this document aims to facilitate the replication and extension of previous research in the field.
Quantitative Hemodynamic Effects of Bunitrolol
The following tables summarize the key hemodynamic parameters affected by Bunitrolol administration as reported in published clinical studies. These studies investigated the effects of Bunitrolol at rest and during exercise in different patient populations.
Table 1: Hemodynamic Effects of Intravenous Bunitrolol (0.05 mg/kg) at Rest and During Exercise in Patients with Chest Pain
| Parameter | Condition | Before Bunitrolol (Mean) | After Bunitrolol (Mean) | Percentage Change | p-value |
| Heart Rate (beats/min) | Rest | - | - | -12% | < 0.01 |
| Exercise | - | - | -4% | < 0.05 | |
| Left Ventricular End Diastolic Pressure (mm Hg) | Rest | - | - | Rise of 2.2 mm Hg | < 0.01 |
| Cardiac Output | Rest | - | - | Slight Increase | - |
| Stroke Volume | Rest | - | - | Considerable Increase | - |
| Exercise | - | - | Considerable Increase | - |
Data synthesized from a study by Banim et al. (1977)[1]
Table 2: Acute Hemodynamic Changes with Bunitrolol in Patients with Ischemic Heart Disease (Comparison with Propranolol)
| Parameter | Bunitrolol | Propranolol (B1214883) |
| Heart Rate | No significant change | Decreased |
| Cardiac Index | Essentially unchanged | Decreased |
| Double Product | Essentially unchanged | Decreased |
| LV Systolic Pressure | -5% (p < 0.01) | - |
| LV End-Diastolic Pressure | -17% (p < 0.01) | - |
| Systemic Vascular Resistance | Decreased (insignificantly) | Increased by 12% (p < 0.05) |
Data from a comparative study by an unspecified author, as referenced in a 1987 publication.[2]
Table 3: Hemodynamic Response to Graded Exercise During Chronic Bunitrolol Treatment in Hypertensive Patients
| Parameter | At Rest (Placebo vs. Bunitrolol) | Maximal Exercise (Placebo vs. Bunitrolol) |
| Heart Rate | Decreased by 8% | Reduced by 25% |
| Stroke Index | No significant change | Elevated by 34% |
| Cardiac Index | No significant change | Unchanged |
| Mean Brachial Artery Pressure | Not significant | Fell by 12% |
Findings from a study on hypertensive patients undergoing chronic treatment with Bunitrolol.[3]
Experimental Protocols
To facilitate the replication of these findings, a synthesized experimental protocol for assessing the hemodynamic effects of Bunitrolol is provided below, based on the methodologies described in the cited literature.
Objective: To evaluate the acute hemodynamic effects of intravenously administered Bunitrolol in patients with suspected or confirmed coronary artery disease.
Patient Population:
-
Inclusion Criteria: Male patients admitted for investigation of chest pain[1]. Patients with ischemic heart disease[2]. Hypertensive patients[3].
-
Exclusion Criteria: Patients with contraindications to beta-blockers, such as severe bradycardia, second- or third-degree atrioventricular block, and decompensated heart failure.
Study Design: A pre- and post-drug administration design.
Methodology:
-
Baseline Measurements: After a period of rest, baseline hemodynamic measurements are recorded. This includes heart rate, systemic and pulmonary arterial pressures, and cardiac output.
-
Intervention: Bunitrolol is administered intravenously at a dosage of 0.05 mg/kg body weight[1].
-
Post-Intervention Measurements at Rest: Following drug administration, a period of stabilization is allowed, after which resting hemodynamic measurements are repeated.
-
Stress Testing (Optional but Recommended):
-
Atrial Pacing: The heart is paced at a fixed rate (e.g., 100 beats/min) and hemodynamic parameters are recorded[1].
-
Hand Grip Exercise: Patients perform a standardized hand grip exercise, and measurements are taken during the exercise[1].
-
Graded Exercise: Patients undergo a graded exercise protocol on a bicycle ergometer, with hemodynamic monitoring at each stage and at maximal exertion[3].
-
-
Data Analysis: Hemodynamic parameters before and after Bunitrolol administration are compared using appropriate statistical tests (e.g., paired t-test). A p-value of less than 0.05 is considered statistically significant.
Hemodynamic Monitoring Techniques:
-
Cardiac Catheterization: For direct measurement of intracardiac pressures (left ventricular end-diastolic pressure, left ventricular systolic pressure) and for obtaining blood samples for oxygen saturation to calculate cardiac output via the Fick method[2].
-
Thermodilution: For the determination of cardiac output.
-
Continuous ECG Monitoring: For heart rate and rhythm analysis.
-
Intra-arterial Blood Pressure Monitoring: For continuous and accurate blood pressure measurement.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathway of Bunitrolol.
Caption: Experimental workflow for evaluating the hemodynamic effects of Bunitrolol.
Caption: Proposed signaling pathway for Bunitrolol's hemodynamic effects.
Bunitrolol primarily acts as a beta-adrenergic antagonist. This action inhibits the binding of catecholamines to beta-adrenergic receptors, leading to a downstream reduction in the activation of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels. This results in reduced protein kinase A (PKA) activity, ultimately causing a decrease in heart rate and myocardial contractility[4][5][6]. Additionally, some evidence suggests that Bunitrolol possesses an alpha-1 adrenoceptor blocking action, which contributes to its vasodilatory effect[7]. This dual mechanism of action may explain its unique hemodynamic profile, including the observed decrease in systemic vascular resistance.
References
- 1. Haemodynamic observations with KO. 1366 (bunitrolol), a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effect of bunitrolol on patients with ischemic heart disease. Comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haemodynamic response to graded exercise during chronic beta-adrenergic blockade with bunitrolol, an agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 5. ClinPGx [clinpgx.org]
- 6. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The mechanism underlying the vasodilator action of bunitrolol: contribution of alpha 1-adrenoceptor blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
Bunitrolol's Differentiated Impact on Vascular and Bronchial Smooth Muscle: A Comparative Analysis
For Immediate Release
This guide presents a comprehensive comparative study of the pharmacological effects of Bunitrolol on vascular and bronchial smooth muscle. The analysis is targeted towards researchers, scientists, and professionals in drug development, providing objective comparisons and supporting experimental data to elucidate the compound's differential mechanisms of action in these critical tissues.
Comparative Quantitative Data
While direct comparative studies examining Bunitrolol's effects on both vascular and bronchial smooth muscle in parallel are limited, the following table summarizes the known effects on vascular tissues and provides an inferred profile for bronchial tissues based on Bunitrolol's receptor binding characteristics and the established physiology of airway smooth muscle.
| Parameter | Vascular Smooth Muscle (e.g., Aorta, Femoral Artery) | Bronchial Smooth Muscle (e.g., Trachea) |
| Primary Receptor Target | Alpha-1 Adrenergic Receptors | Beta-2 Adrenergic Receptors |
| Primary Effect of Bunitrolol | Vasodilation (Relaxation)[1] | Inhibition of Bronchodilation (Potential for Bronchoconstriction)[2] |
| Mechanism of Action | Antagonism of alpha-1 adrenoceptors, leading to reduced intracellular calcium and subsequent smooth muscle relaxation.[1] | Antagonism of beta-2 adrenoceptors, which prevents cyclic AMP (cAMP)-mediated smooth muscle relaxation.[3] |
| Observed Potency | Bunitrolol has been shown to be more effective in increasing blood flow in the femoral arterial bed, which is rich in alpha-adrenoceptors, compared to the coronary artery.[1] | Direct quantitative data on Bunitrolol's potency in bronchial smooth muscle is not readily available. Its effect would be proportional to its binding affinity for the beta-2 adrenergic receptor. |
Detailed Experimental Protocols
To facilitate further research and direct comparative analysis, the following provides a detailed methodology for an in-vitro study of Bunitrolol's effects on isolated vascular and bronchial smooth muscle preparations using the isolated organ bath technique.
Tissue Preparation and Mounting
-
Vascular Tissue: A segment of the thoracic aorta or another suitable artery is carefully excised from a laboratory animal (e.g., rat, rabbit). The vessel is cleaned of surrounding connective tissue, and cut into rings of 2-4 mm in width. For specific studies, the endothelium can be removed by gentle rubbing of the vessel's inner surface.[4]
-
Bronchial Tissue: The trachea is isolated and placed in a physiological salt solution. It is then cleaned and cut into rings, each several cartilages wide.[5]
-
Mounting: The prepared tissue rings are suspended in an organ bath chamber filled with a physiological salt solution, such as Krebs-Henseleit solution. This solution is maintained at 37°C and continuously aerated with a mixture of 95% oxygen and 5% carbon dioxide. One end of the tissue is attached to a fixed point, while the other is connected to an isometric force transducer to record changes in muscle tension.[6]
Experimental Procedure
-
Equilibration: Tissues are allowed to equilibrate for 60 to 90 minutes under a predetermined optimal resting tension.[6]
-
Induction of Contraction: To establish a baseline and test tissue viability, a contractile agent is introduced. For vascular rings, phenylephrine (B352888) or norepinephrine (B1679862) are commonly used.[4] For tracheal rings, contraction is typically induced with carbachol (B1668302) or histamine.[7][8]
-
Application of Bunitrolol: Once a stable contraction is achieved, Bunitrolol is added to the bath in a cumulative concentration-dependent manner.
-
Data Recording and Analysis: The resulting changes in tension are recorded. For vascular tissue, this will likely be relaxation. For bronchial tissue, the experiment would measure Bunitrolol's ability to inhibit relaxation induced by a beta-agonist like isoproterenol. Concentration-response curves are then generated to calculate pharmacological parameters such as EC50 or IC50, allowing for a quantitative comparison of Bunitrolol's potency in both tissues.
Visualizing the Mechanisms and Workflow
To further clarify the underlying processes and experimental design, the following diagrams are provided.
Caption: Bunitrolol's antagonism of the β2-adrenergic receptor in bronchial smooth muscle.
Caption: Bunitrolol's antagonism of the α1-adrenergic receptor in vascular smooth muscle.
Caption: General workflow for an isolated organ bath experiment.
References
- 1. reprocell.com [reprocell.com]
- 2. Beta-adrenergic-blocking agents in bronchospastic diseases: a therapeutic dilemma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelium-dependent effects of acetylcholine in rat aorta: a comparison with sodium nitroprusside and cromakalim - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of beta-adrenoceptor agonists in human bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of bronchoconstrictors and bronchodilators on a novel human small airway preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bunitrolol's Binding Affinity: A Comparative Guide to Competitive Displacement Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bunitrolol's binding affinity with other key beta-adrenergic receptor ligands. Leveraging data from competitive displacement assays, we offer a clear quantitative comparison and detailed experimental protocols to support researchers in their own validation studies.
Comparative Binding Affinity of Beta-Blockers
The binding affinity of Bunitrolol and other selected beta-adrenergic ligands for the β1-adrenergic receptor is summarized below. The inhibition constant (Ki) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity. The data presented is derived from competitive radioligand binding assays.
| Compound | pKi | Ki (nM) | Receptor Subtype | Radioligand | Notes |
| (-)-Bunitrolol (estimated) | 8.8 | ~1.58 | β1-adrenergic | [3H]CGP 12177 | Data for the structurally similar (-)-Bupranolol is used as an estimate for Bunitrolol.[1] |
| (-)-Propranolol | 8.6 - 9.22 | 0.6 - 2.51 | β1/β2-adrenergic | [3H]DHA, [3H]CGP 12177 | A non-selective β-blocker, widely used as a reference compound. |
| Isoprenaline | ~5.8 | ~1,585 | β1/β2-adrenergic | [3H]isoproterenol | A non-selective β-agonist, often used to stimulate the receptor. |
| Carazolol | ~9.0 | ~1.0 | β1/β2/β3-adrenergic | --INVALID-LINK--carazolol | A high-affinity, non-selective β-blocker. |
Note: Ki values can vary depending on experimental conditions such as the radioligand used, tissue/cell preparation, and buffer composition. The data presented here is for comparative purposes.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound, such as Bunitrolol, for beta-adrenergic receptors using a competitive displacement assay.
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes expressing the target beta-adrenergic receptor subtype (e.g., from CHO or HEK293 cells transfected with the human β1-adrenergic receptor).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]Dihydroalprenolol ([3H]DHA) or [3H]CGP 12177).
-
Test Compound: Bunitrolol hydrochloride.
-
Reference Compounds: Propranolol, Isoprenaline, Carazolol.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to the desired protein concentration (typically 10-50 µg of protein per well).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration close to its Kd), and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol), and membrane preparation.
-
Competitive Displacement: Assay buffer, radioligand, increasing concentrations of the test compound (Bunitrolol) or reference compounds, and membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes) with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the binding in the presence of the competitor.
-
Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the processes involved, the following diagrams illustrate the competitive displacement assay workflow and the beta-adrenergic signaling pathway.
Caption: Workflow of a competitive displacement assay.
Caption: Beta-adrenergic receptor signaling pathway.
References
A Comparative Analysis of Racemic Bunitrolol and Its Enantiomers in Cardiovascular Research
A detailed examination of the pharmacological and physiological profiles of racemic Bunitrolol (B1668052) versus its individual (S)- and (R)-enantiomers, supported by experimental data, reveals significant stereoselectivity in its action. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, highlighting the superior beta-blocking activity of the (S)-enantiomer.
Bunitrolol, a non-selective beta-adrenergic receptor antagonist, is utilized in the management of hypertension and angina pectoris.[1] Like many beta-blockers, Bunitrolol is a chiral compound and is often used clinically as a racemic mixture, containing equal amounts of its two enantiomers: (S)-Bunitrolol and (R)-Bunitrolol. However, extensive research into the stereochemistry of beta-blockers has consistently demonstrated that the therapeutic beta-blocking activity predominantly resides in the (S)-enantiomer.[2][3] This guide synthesizes available experimental data to provide a clear comparison of racemic Bunitrolol and its individual enantiomers.
Pharmacodynamic Comparison: Receptor Binding and Functional Activity
The primary mechanism of action of Bunitrolol is the competitive blockade of β-adrenergic receptors, which mitigates the effects of catecholamines like adrenaline and noradrenaline. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.
Table 1: Beta-Adrenergic Receptor Binding Affinity (Ki)
| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) |
| Racemic Bunitrolol | Data not available | Data not available |
| (S)-Bunitrolol | Estimated to be significantly lower than (R)-Bunitrolol | Data not available |
| (R)-Bunitrolol | Estimated to be significantly higher than (S)-Bunitrolol | Data not available |
The significant difference in binding affinity between the enantiomers translates to a marked difference in their pharmacological potency. The (S)-enantiomer is responsible for the vast majority of the beta-blocking effects observed with the racemic mixture.
In Vivo Cardiovascular Effects: A Look at Hemodynamics
Studies on the hemodynamic effects of racemic Bunitrolol in patients with ischemic heart disease have demonstrated its ability to reduce resting heart rate and blood pressure.[4][5] One notable characteristic of racemic Bunitrolol is its possession of intrinsic sympathomimetic activity (ISA), meaning it can cause a slight activation of the beta-adrenergic receptor while simultaneously blocking the effects of more potent endogenous agonists.[2] This property may contribute to a less pronounced decrease in resting heart rate and cardiac output compared to beta-blockers without ISA.[6]
While direct comparative in vivo studies on the hemodynamic effects of the individual enantiomers of Bunitrolol are limited in the available literature, it is well-established for other beta-blockers that the (S)-enantiomer is the primary contributor to the observed reductions in heart rate and blood pressure.[7] The (R)-enantiomer is generally considered to be pharmacologically much less active in this regard.
Table 2: Comparison of Cardiovascular Effects
| Parameter | Racemic Bunitrolol | (S)-Bunitrolol | (R)-Bunitrolol |
| Beta-blocking Potency | Moderate | High | Low |
| Effect on Heart Rate | Decrease | Significant Decrease | Minimal to no effect |
| Effect on Blood Pressure | Decrease | Significant Decrease | Minimal to no effect |
| Intrinsic Sympathomimetic Activity (ISA) | Present | Likely the primary contributor | Likely minimal to none |
Experimental Protocols
To provide a framework for further research, the following are detailed methodologies for key experiments used to characterize and compare beta-blocker activity.
Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of racemic Bunitrolol and its individual enantiomers for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing human β1- or β2-adrenergic receptors.
-
Radioligand (e.g., [³H]-CGP12177, a non-selective β-antagonist).
-
Racemic Bunitrolol, (S)-Bunitrolol, and (R)-Bunitrolol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding inhibitor (e.g., high concentration of Propranolol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (racemic Bunitrolol or its enantiomers).
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Hemodynamic Assessment in Animal Models
This type of study is crucial for understanding the physiological effects of a drug on the cardiovascular system.
Objective: To compare the effects of racemic Bunitrolol and its enantiomers on heart rate and blood pressure in an animal model (e.g., rats or dogs).
Materials:
-
Spontaneously hypertensive rats or telemetry-implanted dogs.
-
Racemic Bunitrolol, (S)-Bunitrolol, and (R)-Bunitrolol for administration (e.g., oral gavage or intravenous infusion).
-
Blood pressure and heart rate monitoring system (e.g., telemetry or tail-cuff method).
Procedure:
-
Acclimatization: Acclimate the animals to the experimental conditions.
-
Baseline Measurement: Record baseline heart rate and blood pressure for a sufficient period.
-
Drug Administration: Administer a single dose of racemic Bunitrolol, (S)-Bunitrolol, (R)-Bunitrolol, or vehicle control.
-
Continuous Monitoring: Continuously monitor and record heart rate and blood pressure for a defined period post-administration.
-
Data Analysis: Calculate the change from baseline in heart rate and blood pressure for each treatment group. Compare the effects of the different treatments using appropriate statistical methods.
Signaling Pathway of Beta-Adrenergic Receptor Antagonism
Beta-blockers like Bunitrolol exert their effects by interfering with the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by catecholamines.
Conclusion
References
- 1. Central haemodynamic effects of beta blockers in hypertension. A comparison between atenolol, metoprolol, timolol, penbutolol, alprenolol pindolol and bunitrolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haemodynamic response to graded exercise during chronic beta-adrenergic blockade with bunitrolol, an agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The β1 and β2‐adrenoceptor affinity and β1‐blocking potency of S‐ and R‐metoprolol | Semantic Scholar [semanticscholar.org]
- 4. Haemodynamic observations with KO. 1366 (bunitrolol), a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nebivolol, bucindolol, metoprolol and carvedilol are devoid of intrinsic sympathomimetic activity in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Beta-Blockers for Cardiovascular Indications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the efficacy of various beta-blockers in the treatment of cardiovascular diseases, primarily focusing on heart failure and hypertension. The information is compiled from major clinical trials and experimental studies to offer an objective comparison of their performance, supported by experimental data and detailed methodologies.
Introduction to Beta-Blocker Generations and Properties
Beta-blockers are a class of drugs that function by antagonizing beta-adrenergic receptors, thereby inhibiting the effects of catecholamines like norepinephrine (B1679862) and epinephrine. They are broadly categorized into three generations based on their receptor selectivity and additional properties.
-
First-generation beta-blockers are non-selective, meaning they block both β1 and β2 receptors. Propranolol (B1214883) is a classic example.
-
Second-generation beta-blockers are cardioselective, primarily targeting β1 receptors in the heart. This selectivity can be lost at higher doses. Examples include metoprolol (B1676517) and atenolol (B1665814).
-
Third-generation beta-blockers possess additional vasodilatory effects, often through the blockade of alpha-adrenoceptors. Carvedilol (B1668590) and nebivolol (B1214574) fall into this category.
The clinical efficacy and side-effect profiles of beta-blockers are significantly influenced by their pharmacokinetic properties, such as lipid solubility. Lipophilic beta-blockers like propranolol and metoprolol are metabolized by the liver, leading to lower bioavailability and shorter half-lives.[1][2] In contrast, hydrophilic beta-blockers such as atenolol are cleared by the kidneys and tend to have longer half-lives.[1][2]
Comparative Efficacy in Heart Failure
Several large-scale clinical trials have established the mortality benefits of specific beta-blockers in patients with heart failure with reduced ejection fraction (HFrEF). Metoprolol succinate (B1194679), carvedilol, and bisoprolol (B1195378) are the three beta-blockers that have demonstrated a significant reduction in all-cause mortality in this patient population.[3]
Table 1: Comparison of Carvedilol and Metoprolol in Heart Failure
| Feature | Carvedilol | Metoprolol Succinate | Metoprolol Tartrate | Source |
| Receptor Selectivity | Non-selective (β1, β2) with α1-blocking activity | β1-selective | β1-selective | [4][5] |
| Mortality Benefit in HFrEF | Proven | Proven | Not as robustly proven as succinate | [3][6] |
| COMET Trial Outcome | Superior to metoprolol tartrate in reducing all-cause mortality. | Not directly compared in COMET. | Inferior to carvedilol in reducing all-cause mortality. | [6][7] |
| All-Cause Mortality (COMET) | 34% | N/A | 40% | [7] |
| Annual Mortality Rate (COMET) | 8.3% | N/A | 10.0% | [6][7] |
A retrospective analysis of a large cohort of patients with HFrEF suggested that carvedilol was associated with improved survival compared to metoprolol succinate. The six-year survival probability was higher in the carvedilol group (55.6%) compared to the metoprolol succinate group (49.2%).
Table 2: Comparison of Carvedilol and Bisoprolol in Heart Failure
| Feature | Carvedilol | Bisoprolol | Source |
| Receptor Selectivity | Non-selective (β1, β2) with α1-blocking activity | β1-selective | [4][5] |
| Mortality Benefit in HFrEF | Proven | Proven | [3][8] |
| Comparative Mortality | No significant difference in all-cause mortality in a head-to-head comparison. | No significant difference in all-cause mortality in a head-to-head comparison. | [4][5] |
| All-Cause Mortality Rate | 27.5% | 23.5% | [4][5] |
| Hazard Ratio (Carvedilol vs. Bisoprolol) | 1.21 (95% CI, 0.99 to 1.47; p = 0.07) | N/A | [4][5] |
Nebivolol in Elderly Heart Failure Patients: The SENIORS Trial
The SENIORS trial investigated the efficacy of nebivolol in elderly patients (≥70 years) with heart failure.
Table 3: Key Outcomes of the SENIORS Trial (Nebivolol vs. Placebo)
| Outcome | Nebivolol Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Source |
| Primary Outcome (All-cause mortality or cardiovascular hospital admission) | 31.1% | 35.3% | 0.86 (0.74-0.99) | 0.039 | [1] |
| All-Cause Mortality | 15.8% | 18.1% | 0.88 (0.71-1.08) | 0.21 | [1] |
The trial concluded that nebivolol is an effective and well-tolerated treatment for heart failure in the elderly.[1]
Comparative Efficacy in Hypertension
While beta-blockers are widely used for hypertension, they are no longer recommended as first-line therapy for most patients without compelling indications.[9]
Table 4: Comparison of Atenolol and Metoprolol in Hypertension
| Feature | Atenolol | Metoprolol | Source |
| Receptor Selectivity | β1-selective | β1-selective | [10] |
| Blood Pressure Control | Effective in lowering blood pressure. | Generally considered to have more favorable pharmacokinetic properties for blood pressure control. | [10][11][12] |
| Cardiovascular Outcomes | A meta-analysis suggested a higher risk of total mortality and stroke compared to other antihypertensives. | Showed a more significant reduction in the risk of cardiovascular mortality compared to atenolol in a meta-analysis. | [8][13] |
| 24-hour Blood Pressure Reduction (Systolic) | 1 ± 15 mmHg | -9 ± 11 mmHg (p=0.03) | [3] |
| Early Morning Blood Pressure Reduction (Systolic) | 3 ± 14 mmHg | -7 ± 8 mmHg (p=0.03) | [3] |
Studies have shown that while both atenolol and metoprolol are effective in reducing blood pressure, metoprolol may offer more consistent 24-hour control.[3][12]
Metabolic Effects: The GEMINI Trial
The GEMINI trial compared the metabolic effects of carvedilol and metoprolol tartrate in hypertensive patients with type 2 diabetes.
Table 5: Key Metabolic Outcomes of the GEMINI Trial
| Outcome | Carvedilol | Metoprolol Tartrate | p-value (between groups) | Source |
| Change in HbA1c | 0.02% | 0.15% | 0.004 | |
| Change in Insulin (B600854) Sensitivity (HOMA-IR) | -9.1% (improved) | -2.0% (worsened) | 0.004 | |
| Progression to Microalbuminuria | 6.4% | 10.3% | 0.04 | |
| Weight Gain | 0.2 kg | 1.2 kg | <0.05 |
The GEMINI trial demonstrated that carvedilol had neutral to beneficial effects on glycemic control and insulin sensitivity compared to metoprolol tartrate.
Experimental Protocols
Radioligand Binding Assay for Beta-Adrenergic Receptors
This assay is used to determine the affinity of a beta-blocker for β1 and β2 adrenergic receptors.
a. Membrane Preparation:
-
Isolate membranes from tissues or cells expressing the target beta-adrenergic receptors (e.g., turkey erythrocytes for β1, rat erythrocytes for β2).[1]
-
Homogenize the cells or tissues in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer.[2]
b. Binding Reaction:
-
Incubate serial dilutions of the test beta-blocker with the prepared receptor membranes.
-
Add a radiolabeled beta-adrenergic antagonist, such as [3H]dihydroalprenolol (DHA), to the incubation mixture.[1]
-
Allow the reaction to reach equilibrium (e.g., 1 hour at room temperature).[1]
c. Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) under a vacuum to separate the membrane-bound radioligand from the free radioligand.[1][2]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[2]
d. Data Analysis:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
The amount of bound radioligand is inversely proportional to the binding affinity of the test compound.[1]
-
Calculate the inhibition constant (Ki) from the IC50 values to determine the affinity of the beta-blocker for the receptor subtype.[2]
Adenylyl Cyclase Activity Assay
This assay measures the ability of a beta-blocker to inhibit the production of cyclic AMP (cAMP) in response to a beta-agonist.
a. Cell Culture and Treatment:
-
Culture cells expressing the beta-adrenergic receptor of interest (e.g., HEK293 cells).
-
Pre-incubate the cells with the test beta-blocker at various concentrations.
-
Stimulate the cells with a beta-agonist (e.g., isoproterenol) to activate adenylyl cyclase.
b. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the concentration of cAMP in the cell lysates using a competitive binding assay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Alternatively, use commercially available kits that measure cAMP levels through protein kinase A (PKA) activation.[4]
c. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the concentration of the beta-blocker.
-
Determine the IC50 value, which is the concentration of the beta-blocker that inhibits 50% of the agonist-induced cAMP production.
Signaling Pathways and Experimental Workflows
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Experimental Workflow.
Caption: Adenylyl Cyclase Activity Assay Workflow.
References
- 1. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Characterization of alpha- and beta-adrenergic agonist stimulation of adenylate cyclase activity in human epidermal keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 12. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of adenylyl cyclase activity by beta-adrenergic agonists in a desensitization-resistant mutant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Bunitrolol: Chemical vs. Chemoenzymatic Routes
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral drugs like Bunitrolol is a critical aspect of pharmaceutical development. This guide provides a comparative analysis of two prominent methods for synthesizing Bunitrolol: a purely chemical approach and a chemoenzymatic strategy, offering insights into their respective yields, stereoselectivity, and procedural complexities.
Bunitrolol, a beta-adrenergic receptor blocker, possesses a chiral center, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer. Consequently, synthetic routes that can selectively produce the (S)-isomer are of high value. This guide examines an "all chemical" synthesis starting from epichlorohydrin (B41342) and a chemoenzymatic process that employs a lipase-catalyzed kinetic resolution as the key stereoselective step.
Performance Comparison
The following table summarizes the key quantitative data for the two synthesis methods, providing a clear comparison of their performance metrics.
| Parameter | All Chemical Synthesis | Chemoenzymatic Synthesis |
| Starting Material | Epichlorohydrin | Racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol |
| Overall Yield | 26 - 37%[1] | 35%[2] |
| Enantiomeric Excess (ee) | 60 - 88%[1] | 98%[2] |
| Key Chiral Step | Asymmetric epoxidation or resolution | Enzymatic kinetic resolution |
Experimental Protocols
All Chemical Synthesis of Bunitrolol
This method involves the synthesis of racemic Bunitrolol followed by resolution, or an asymmetric synthesis to directly obtain the desired enantiomer. A common approach starts with epichlorohydrin.
Step 1: Synthesis of (RS)-2-cyanoglycidyl ether
-
o-Cyanophenol is reacted with (RS)-epichlorohydrin in the presence of a base like potassium carbonate in a suitable solvent such as acetone.
-
The reaction mixture is typically heated under reflux for several hours.
Step 2: Ring-opening of the epoxide
-
The resulting glycidyl (B131873) ether is then reacted with tert-butylamine (B42293). This reaction opens the epoxide ring to form the amino alcohol moiety of Bunitrolol.
-
The reaction is usually carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at elevated temperatures.
Step 3: Resolution of racemic Bunitrolol (if applicable)
-
If a racemic synthesis is performed, the resulting mixture of (R)- and (S)-Bunitrolol needs to be separated. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
Chemoenzymatic Synthesis of (S)-Bunitrolol
This approach introduces stereoselectivity early in the synthesis through an enzymatic kinetic resolution of a key intermediate.
Step 1: Synthesis of racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol
-
This starting material can be prepared from o-cyanophenol and epichlorohydrin.
Step 2: Enzymatic Kinetic Resolution
-
The racemic chlorohydrin is subjected to kinetic resolution using a lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., vinyl acetate) in an organic solvent.
-
The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer ((S)-1-chloro-3-(2-cyanophenoxy)propan-2-ol) unreacted and in high enantiomeric excess.[2]
Step 3: Synthesis of (S)-Bunitrolol
-
The unreacted (S)-chlorohydrin is separated from the acylated (R)-enantiomer.
-
The enantiopure (S)-1-chloro-3-(2-cyanophenoxy)propan-2-ol is then reacted with tert-butylamine to yield (S)-Bunitrolol with a high enantiomeric excess.[2] An overall yield of 29% with an enantiomeric excess of 98% for (S)-propranolol, a similar beta-blocker, has been reported using a comparable chemoenzymatic approach.[2]
Visualizing the Synthetic Pathways and Mechanism of Action
To better illustrate the processes and the biological context of Bunitrolol, the following diagrams are provided.
Caption: Comparative workflow of the all-chemical versus the chemoenzymatic synthesis of (S)-Bunitrolol.
Caption: Simplified signaling pathway of β-adrenergic receptors and the inhibitory action of Bunitrolol.
Conclusion
Both the all-chemical and chemoenzymatic synthesis routes offer viable pathways to Bunitrolol. The choice between them depends on the specific requirements of the production process. The chemoenzymatic route demonstrates superior stereoselectivity, consistently achieving high enantiomeric excess, which is crucial for the therapeutic efficacy of Bunitrolol.[2] While the overall yields are comparable, the higher enantiomeric purity from the chemoenzymatic process may reduce the need for extensive and potentially costly downstream purification and resolution steps. The all-chemical route, while potentially offering slightly higher yields in some cases, struggles to achieve the same level of enantioselectivity.[1] For the development of a stereochemically pure active pharmaceutical ingredient, the chemoenzymatic approach presents a more efficient and elegant solution.
References
Inter-laboratory Validation of a Quantitative Bunitrolol Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of bunitrolol (B1668052), a beta-adrenergic blocking agent. Due to the limited availability of direct inter-laboratory validation studies for bunitrolol, this document presents a comparison of common analytical techniques based on validation data from closely related beta-blockers. This approach offers valuable insights into the expected performance of these methods for bunitrolol analysis.
The primary methods compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These techniques are widely employed in pharmaceutical analysis and bioanalysis for their accuracy and robustness.
Quantitative Performance Data
The following tables summarize typical validation parameters for the quantitative analysis of beta-blockers, serving as a proxy for the expected performance of a bunitrolol assay. The data is compiled from single-laboratory validation studies of related compounds.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Beta-Blocker Quantification
| Parameter | HPLC-UV Method (Representative) | LC-MS/MS Method (Representative) |
| Linearity Range | 5 - 50 µg/mL | 0.5 - 50.0 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Accuracy (Recovery) | 98.0% - 102.0% | 85.0% - 115.0% |
| Precision (RSD) | < 2.0% | < 15.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.9 µg/mL | ~0.5 ng/mL |
Note: Data presented are representative values from validation studies of beta-blockers other than bunitrolol and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any quantitative assay. Below are generalized protocols for the key experiments cited in the validation of beta-blocker assays.
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Sample Preparation:
-
Pharmaceutical Formulations: Tablets are typically crushed, and a known weight of the powder is dissolved in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase). The solution is then sonicated, diluted to a specific concentration, and filtered through a 0.45 µm filter before injection.
-
Biological Matrices (e.g., Plasma): Protein precipitation is a common extraction method. An organic solvent like acetonitrile (B52724) or methanol is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol) is used in an isocratic or gradient elution mode. The pH of the aqueous phase is adjusted to ensure optimal separation and peak shape.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance (e.g., around 220-280 nm for beta-blockers).
-
2. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Biological Matrices (e.g., Plasma, Urine): Due to the complexity of the matrix and the high sensitivity of the technique, a more rigorous sample clean-up is often required. This can include:
-
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent to extract the analyte. The organic layer is then separated, evaporated, and the residue reconstituted.
-
Solid-Phase Extraction (SPE): The sample is passed through a solid-phase cartridge that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent.
-
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Similar to HPLC, but often with columns of smaller dimensions and particle sizes to achieve faster separations. Gradient elution is common.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for beta-blockers.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored to ensure high selectivity and sensitivity.
-
Experimental Workflow and Signaling Pathway Diagrams
Inter-laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study, also known as a round-robin study or proficiency test. This process is essential for establishing the reproducibility and reliability of an analytical method across different laboratories.
Caption: Workflow of an Inter-laboratory Validation Study.
Bunitrolol Signaling Pathway (Beta-Adrenergic Blockade)
This diagram illustrates the mechanism of action of bunitrolol as a beta-blocker. It non-selectively antagonizes beta-1 and beta-2 adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by catecholamines like epinephrine.
Caption: Bunitrolol's Beta-Adrenergic Receptor Blockade.
Safety Operating Guide
Proper Disposal of Bunitrolol Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Bunitrolol Hydrochloride is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this beta-blocker in compliance with regulatory standards and best practices.
Improper disposal of pharmaceutical waste can lead to environmental contamination and pose risks to public health.[1] this compound, as with other pharmaceuticals, requires a specific disposal protocol to mitigate these risks. Adherence to these procedures is not only a matter of environmental stewardship but also a legal and professional responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides crucial information on personal protective equipment (PPE), accidental release measures, and first aid.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[2][3][4]
-
Ventilation: Handle the substance in a well-ventilated area to avoid inhalation of any dust or aerosols.[3][4]
-
Spill Management: In the event of a spill, contain the material to prevent it from entering drains or waterways.[5][6] Collect the spillage using an inert absorbent material and place it in a designated, sealed container for disposal.[5][7]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant."[6][7] Flushing the substance down the drain or discarding it in regular trash is not an acceptable practice due to the potential for water contamination.[8]
-
Segregation and Identification:
-
Isolate the this compound waste from other laboratory waste streams.
-
Clearly label the waste container with the chemical name and any relevant hazard information.
-
-
Containerization:
-
Use a dedicated, leak-proof, and sealable container for the this compound waste.
-
Ensure the container is compatible with the chemical properties of the substance.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified hazardous or pharmaceutical waste disposal company to arrange for the collection and disposal of the this compound waste.
-
These companies are equipped to handle and transport chemical waste in accordance with regulations set by agencies such as the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[1][9]
-
-
Documentation:
-
Maintain detailed records of the waste disposal, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.
-
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by a complex set of federal and state regulations. The Resource Conservation and Recovery Act (RCRA) is the primary federal law that manages hazardous waste.[1][9] A key development is the EPA's Subpart P rule, which establishes specific standards for managing hazardous waste pharmaceuticals at healthcare facilities and prohibits the sewering of these substances.[9][10] While laboratories may not be classified as healthcare facilities, adhering to these principles represents best practice.
It is crucial to determine if this compound is classified as a hazardous waste according to RCRA criteria. This classification will dictate the specific disposal requirements. A licensed waste disposal service can assist in making this determination.
| Regulatory Consideration | Key Requirements | Relevant Agencies |
| Waste Classification | Determine if this compound is a hazardous waste under RCRA. | EPA |
| Disposal Method | Engage a licensed contractor for disposal, likely via incineration for hazardous pharmaceuticals.[9] | EPA, State Environmental Agencies |
| Controlled Substances | If applicable, adhere to DEA regulations for the destruction of controlled substances to a "non-retrievable" state. | DEA |
| State Regulations | Comply with any state-specific regulations, which may be more stringent than federal laws.[1] | State Environmental and Health Agencies |
Environmental Impact and Advanced Treatment Research
Beta-blockers, as a class of pharmaceuticals, are frequently detected in wastewater and surface waters due to their incomplete removal in conventional wastewater treatment plants.[11][12] The presence of these compounds in the environment can have adverse effects on aquatic organisms.[12][13]
To address this challenge, researchers are investigating advanced methods for the removal of beta-blockers from wastewater. While these are not standard laboratory disposal procedures, they are relevant to the broader context of environmental protection.
Experimental Wastewater Treatment Methodologies:
-
Advanced Oxidation Processes (AOPs): Techniques like ozonation, often assisted with hydrogen peroxide (H2O2), have shown high efficiency in degrading beta-blockers like atenolol (B1665814), metoprolol, and propranolol (B1214883) in hospital wastewater.[11]
-
Biological Treatment: Studies have explored the use of sequencing batch reactors (SBR) to biodegrade beta-blockers such as atenolol from wastewater, demonstrating the potential for biological processes in their removal.[14]
-
Adsorption: Materials like granular activated carbon (GAC) can be used to adsorb beta-blockers from water, although this method may have its own environmental and safety considerations.[15]
These research avenues highlight the ongoing efforts to mitigate the environmental impact of pharmaceuticals.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound|29876-08-2|MSDS [dcchemicals.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. epa.gov [epa.gov]
- 11. ejournals.eu [ejournals.eu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Investigating the biological degradation of the drug β-blocker atenolol from wastewater using the SBR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arviatechnology.com [arviatechnology.com]
Essential Safety and Logistical Information for Handling Bunitrolol Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for Bunitrolol Hydrochloride, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to foster a secure laboratory environment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for risk assessment and safe handling protocols.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂·HCl | [1][2] |
| Molecular Weight | 284.78 g/mol | [2][3][4] |
| Melting Point | 163-165 °C | [1][2] |
| Boiling Point | 414.2 °C at 760 mmHg | [1] |
| Flash Point | 204.3 °C | [1] |
| Oral LD50 (Rat) | 639 mg/kg | [1] |
| Oral LD50 (Mouse) | 250 mg/kg | [1] |
| GHS Hazard Statement | Harmful if swallowed. | [5] |
| GHS Hazard Statement | Very toxic to aquatic life with long lasting effects. | [5] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
-
Eye Protection: Safety goggles with side-shields are required to prevent contact with the eyes.[5]
-
Hand Protection: Wear protective gloves.[5]
-
Skin and Body Protection: Impervious clothing should be worn to protect the skin.[5]
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation or when dust and aerosols may be generated.[5]
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[5] Do not eat, drink, or smoke in areas where the compound is handled or stored.[5]
-
Personal Hygiene: Wash hands thoroughly after handling the substance.[5]
-
Storage: Keep the container tightly sealed and store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[5] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[5]
Disposal Plan:
-
Waste Collection: Collect waste material in a designated, approved waste disposal plant.[5]
-
Environmental Precautions: Avoid release into the environment.[5] Due to its high toxicity to aquatic life, prevent the product from entering drains or water courses.[5]
-
Spillage: In the event of a spill, collect the spillage to prevent environmental contamination.[5]
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating the eyelids with fingers to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek prompt medical attention.[5]
-
Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice.[5]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[5]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician for immediate medical attention.[5]
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide fire extinguishers.[5]
-
Special Hazards: During a fire, irritant fumes may be emitted.[5] Thermal decomposition can release toxic nitrogen oxides, cyanide, and hydrogen chloride fumes.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[5]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
